Methyl 3-indoleglyoxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIJGAWYVXDYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343309 | |
| Record name | Methyl 3-indoleglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18372-22-0 | |
| Record name | Methyl 3-indoleglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-indoleglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-Indoleglyoxylate: A Comprehensive Technical Guide to a Privileged Scaffold
Introduction
In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. The indole nucleus, a ubiquitous feature in natural products and pharmaceuticals, is one such "privileged scaffold."[1] When functionalized with a reactive α-ketoester moiety at the 3-position, it gives rise to Methyl 3-indoleglyoxylate (CAS 18372-22-0), a compound of significant synthetic versatility and strategic importance. This pale yellow, solid organic compound serves not merely as a passive building block but as an active and adaptable precursor for a diverse array of complex molecules, from potent enzyme inhibitors to intricate alkaloids.[2][3]
This technical guide offers an in-depth exploration of the core chemical properties, reactivity, and applications of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of the molecule's behavior, explaining the "why" behind its reactivity and the strategic choices made in its application. We will delve into its structural and spectroscopic characteristics, outline validated synthetic protocols, and survey its pivotal role in the development of targeted therapeutics.
Chemical Identity and Molecular Architecture
The reactivity and synthetic potential of this compound are direct consequences of its molecular structure. It combines the electron-rich indole ring system with the electrophilic α-dicarbonyl functionality of the glyoxylate group.
IUPAC Name: methyl 2-(1H-indol-3-yl)-2-oxoacetate[4]
Common Synonyms:
-
Methyl Indol-3-glyoxylate[2]
-
Methyl (indol-3-yl)oxoacetate[2]
-
Indole-3-glyoxylic acid methyl ester[2]
-
Methyl α-oxo-1H-indole-3-acetate[2]
Key Identifiers:
Structural Analysis
The molecule's architecture is defined by two key domains: the planar, aromatic indole ring and the appended methyl glyoxylate side chain. The indole nitrogen's lone pair of electrons participates in the aromatic system, rendering the ring electron-rich and highly nucleophilic, particularly at the C3 position. However, in this molecule, the C3 position is acylated, which deactivates the ring towards further electrophilic attack compared to unsubstituted indole and directs the molecule's reactivity towards the side chain. The adjacent ketone and ester carbonyl groups create highly electrophilic carbon centers, making them prime targets for nucleophilic attack.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are essential for its handling, storage, and application in various reaction conditions. The data presented below is a consolidation from multiple chemical suppliers and databases.
| Property | Value | Reference(s) |
| Appearance | Pale yellow fine powder or solid | [2][7] |
| Melting Point | 227-230 °C (lit.) | [2][6][8] |
| Boiling Point | 383.2 ± 15.0 °C (Predicted) | [2][6][8] |
| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [2][6][8] |
| Solubility | Soluble in Acetone, Methanol, DMSO | [2][6][9] |
| pKa | 14.54 ± 0.30 (Predicted) | [2] |
| Flash Point | 185.6 °C | [6][8] |
| Vapor Pressure | 4.46E-06 mmHg at 25°C | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Spectroscopic Profile
Structural elucidation and reaction monitoring rely heavily on spectroscopic analysis. The following sections describe the characteristic spectral signatures expected for this compound, which are crucial for its identification and purity assessment.
| Technique | Feature | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Typically deshielded and may exchange with D₂O. |
| Aromatic protons | 7.0 - 8.5 ppm (multiplets) | Complex splitting pattern characteristic of a 3-substituted indole. | |
| Methyl (O-CH₃) | ~3.9 ppm (singlet) | A sharp singlet integrating to 3 protons. | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm | |
| Ketone Carbonyl (C=O) | > 180 ppm | Highly deshielded due to conjugation with the indole ring. | |
| Aromatic Carbons | 100 - 140 ppm | Multiple signals corresponding to the 8 carbons of the indole ring. | |
| Methyl Carbon (O-CH₃) | ~52 ppm | ||
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ | Broad peak typical for indole N-H. |
| C=O Stretches | ~1730 cm⁻¹ (ester), ~1650 cm⁻¹ (ketone) | Two distinct, strong absorption bands for the two carbonyl groups. | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Multiple bands in the fingerprint region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 203.058 | For C₁₁H₉NO₃. High-resolution MS can confirm the elemental composition.[4][7] |
Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from the predictable and versatile reactivity of its α-ketoester functionality. This moiety serves as a robust electrophilic handle, enabling a wide range of chemical transformations.
Core Reactivity
-
Nucleophilic Addition to the Ketone: The ketone carbonyl is a primary site for nucleophilic attack. It readily reacts with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. This pathway is fundamental for introducing new carbon-carbon bonds.
-
Reduction: The ketone can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, methyl 3-indole-mandelate.
-
Ester Manipulation (Hydrolysis & Amidation): The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid. More importantly, it can undergo aminolysis with various amines to form indolylglyoxylamides. This transformation is a cornerstone of its use in medicinal chemistry, as the amide bond provides a key point for diversification and interaction with biological targets.[10]
-
Wittig and Related Olefinations: The ketone can react with phosphorus ylides (Wittig reaction) or related reagents to form alkenes at the C3 side chain, further extending the carbon framework.
Caption: Key synthetic transformations of this compound.
Applications in Named Reactions and Complex Synthesis
This compound is a documented reactant for numerous advanced synthetic applications:
-
Diels-Alder Cycloadditions: Serves as a dienophile for constructing complex polycyclic systems.[2][3]
-
Ring-Closing Metathesis: Used as a precursor for synthesizing cycloalkene indole carbazole alkaloids.[2][3]
-
Multi-component Reactions: Its dual electrophilic nature makes it an ideal substrate for reactions that build molecular complexity in a single step.
Protocol: Synthesis of this compound
A standard and reliable method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of indole with oxalyl chloride, followed by esterification with methanol. This two-step, one-pot procedure is efficient and high-yielding.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
-
Causality: Anhydrous conditions are critical in Step 1 to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate. The reaction is performed at 0°C to control the exothermic acylation reaction.
-
Step 1 (Acylation): To a solution of indole in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride dropwise at 0°C. A precipitate, the intermediate indol-3-ylglyoxylyl chloride, typically forms.
-
Step 2 (Esterification): After the initial reaction, anhydrous methanol is added to the reaction mixture. The methanol acts as both the solvent and the nucleophile, reacting with the acid chloride to form the methyl ester.
-
Work-up: The reaction is quenched by the addition of water. The solid product is collected by filtration, washed thoroughly with water to remove any salts, and then with a cold, non-polar solvent like ether to remove any unreacted indole. The resulting solid is dried under vacuum. A yellow powder with a yield often exceeding 90% can be obtained.[2]
Role in Drug Discovery
This compound is more than an intermediate; it is a foundational scaffold for generating libraries of bioactive compounds. The indole core often serves to anchor the molecule in the binding pockets of proteins, while the glyoxylate handle allows for systematic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Its utility is demonstrated by its role as a key reactant in the synthesis of numerous classes of inhibitors:
-
Protein Kinase Inhibitors: Precursor to sotrastaurin analogs.[2][3]
-
GSK-3 Inhibitors: Used in the synthesis of inhibitors for Glycogen Synthase Kinase 3, a target in neurodegenerative diseases and diabetes.[2][3]
-
Janus Kinase (JAK) 3 Inhibitors: A starting material for immunosuppressive agents.[2][3]
-
COX-2 Inhibitors: Used in the stereoselective preparation of anti-inflammatory and anticancer agents.[2][3]
The transformation of the glyoxylate into a glyoxylamide is particularly powerful, as the amide N-H and C=O groups can act as crucial hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.[1][10]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.
| Hazard Type | GHS Classification and Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][11][12] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][11][12] |
Storage and Disposal:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
This compound is a quintessential example of a strategic molecular tool. Its chemical properties—defined by the interplay between an electron-rich indole core and a highly reactive α-ketoester side chain—make it an exceptionally versatile precursor for complex molecular architectures. Its straightforward synthesis and predictable reactivity have cemented its role as a key building block in both academic research and industrial drug discovery. For scientists and researchers aiming to leverage the privileged indole scaffold, a thorough understanding of the properties and potential of this compound is not just beneficial, but essential for the rational design of the next generation of therapeutics.
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Methyl 3-indoleglyoxylate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus stands as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, serves as a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] Within this esteemed class of compounds, Methyl 3-indoleglyoxylate (CAS No. 18372-22-0) has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in modern drug discovery, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and reproducibility of the final active pharmaceutical ingredient (API).
| Property | Value | Reference |
| CAS Number | 18372-22-0 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate | [4] |
| Synonyms | Methyl indolyl-3-glyoxylate, Indole-3-glyoxylic acid methyl ester | [4] |
| Appearance | Pale yellow fine powder/solid | |
| Melting Point | 227-230 °C | |
| Solubility | Soluble in acetone and methanol | |
| InChI Key | VFIJGAWYVXDYLK-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[5]
The Underlying Chemistry: Friedel-Crafts Acylation
The reaction proceeds via a well-established multi-step mechanism:
-
Formation of the Acylium Ion: Oxalyl chloride reacts with a Lewis acid catalyst (though often not explicitly required with the highly reactive indole) to form a highly electrophilic acylium ion.[5][6]
-
Electrophilic Attack: The electron-rich indole ring, particularly at the C3 position, acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5][7]
-
Rearomatization: A base, typically a mild one present in the reaction mixture, abstracts a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-indolylglyoxylyl chloride intermediate.[5][7]
-
Esterification: The resulting acid chloride is then quenched with methanol to produce this compound.
Caption: Friedel-Crafts Acylation for this compound Synthesis.
Detailed Experimental Protocol: Synthesis of 3-Indolylglyoxylyl Chloride
This protocol details the synthesis of the key intermediate, 3-indolylglyoxylyl chloride, which is subsequently esterified to yield the final product.
Materials:
-
Indole (11.7 g)
-
Oxalyl chloride (10 ml)
-
Anhydrous diethyl ether (50 ml)
Procedure:
-
In a flask equipped with a stirrer, dissolve 11.7 g of indole in 50 ml of anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add 10 ml of oxalyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
An orange precipitate of 3-indolylglyoxylyl chloride will form.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with anhydrous diethyl ether.
-
Dry the product at 50°C to yield 3-indolylglyoxylyl chloride.[8]
Subsequent Esterification: The resulting 3-indolylglyoxylyl chloride can then be dissolved in a suitable solvent and treated with methanol to afford this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly valued intermediate due to its role as a precursor in the synthesis of a diverse range of bioactive molecules. Its applications span various therapeutic areas, with a notable impact on the development of kinase inhibitors.
Key Therapeutic Targets and Synthesized Compounds:
-
Protein Kinase C (PKC) Inhibitors: this compound is a key starting material for the synthesis of sotrastaurin and its analogs.[9][10][11]
-
GSK-3 Inhibitors: It serves as a reactant in the synthesis of inhibitors for Glycogen Synthase Kinase 3.
-
Janus Kinase 3 (JAK3) Inhibitors: The compound is utilized in the preparation of inhibitors targeting JAK3.
-
Anticancer Agents: It is a reactant for the stereoselective preparation of COX-2 inhibitors with anticancer properties.
-
Alkaloid Synthesis: this compound is employed in the synthesis of cephalandole and cycloalkene indole carbazole alkaloids.[12][13]
Case Study: Sotrastaurin and the Inhibition of the PKC/NF-κB Signaling Pathway
Sotrastaurin (AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms and has been investigated for its immunosuppressive and antitumor activities.[8][10][11] The indole-3-glyoxylate core of its precursor plays a crucial role in its ability to bind to the ATP-binding pocket of PKC.
Mechanism of Action:
-
T-Cell Activation: Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of PKC.
-
PKC-mediated Signaling: Activated PKC phosphorylates downstream targets, including components of the IKK complex.
-
NF-κB Activation: The activated IKK complex phosphorylates IκB, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of genes encoding pro-inflammatory cytokines (e.g., IL-2, IFN-γ) and FoxP3, leading to their transcription and subsequent T-cell proliferation and immune response.[10]
-
Inhibition by Sotrastaurin: Sotrastaurin, synthesized from a this compound derivative, competitively inhibits the ATP-binding site of PKC. This blockade prevents the downstream signaling cascade, thereby inhibiting NF-κB activation and the subsequent inflammatory response.[10][14]
Caption: Inhibition of the PKC/NF-κB Signaling Pathway by Sotrastaurin.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol.[15]
-
Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (typically in the range of 210-300 nm).[7]
-
Validation: The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would include those for the indole ring protons, the NH proton, and the methyl ester protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[1]
-
Quantitative NMR (qNMR): Can be employed for accurate purity determination using an internal standard.
Typical NMR Spectral Data (in DMSO-d₆):
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Signals corresponding to aromatic protons (indole ring), NH proton, and methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the glyoxylate moiety, the carbons of the indole ring, and the methyl ester carbon. Quaternary carbons can be identified by their absence in DEPT spectra.[1] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
This compound is a strategically important intermediate in the synthesis of complex, biologically active molecules. Its indole scaffold, combined with the reactive glyoxylate functional group, provides a versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. A comprehensive understanding of its synthesis, properties, and analytical characterization is essential for its effective application in drug discovery and development programs. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the full potential of this valuable chemical entity in the pursuit of new and improved medicines.
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Evenou, J.P., Wagner, J., Zenke, G., et al. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J. Pharmacol. Exp. Ther. 330(3), 792-801 (2009). Available from: [Link]
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Baier, G. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. J. Immunol. 186(10), 5497-5503 (2011). Available from: [Link]
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Zhang, X., et al. PKC inhibition of sotrastaurin has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1. Oncol Rep. 38(5), 2897-2904 (2017). Available from: [Link]
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Methyl 3-indoleglyoxylate molecular structure
An In-Depth Technical Guide to the Molecular Structure of Methyl 3-indoleglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 18372-22-0) is a pivotal molecular building block in the landscape of medicinal chemistry and organic synthesis. Its indole nucleus, fused to a versatile glyoxylate functional group, renders it a "privileged scaffold" for the development of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, elucidated through spectroscopic analysis, a detailed and validated synthesis protocol, and an exploration of its reactivity and applications in modern drug discovery. By grounding theoretical principles in practical, verifiable data, this document serves as an essential resource for scientists engaged in the synthesis and application of complex heterocyclic molecules.
Core Molecular Structure and Physicochemical Properties
Methyl 2-(1H-indol-3-yl)-2-oxoacetate is a heteroaromatic compound featuring a planar indole ring system substituted at the electron-rich C3 position with a methyl glyoxylate moiety (-CO-CO-OCH₃). This unique combination of a nucleophilic aromatic core and an electrophilic α-ketoester side chain dictates its chemical behavior and utility.
A recent study successfully synthesized the compound and confirmed its structure using 1H NMR, 13C NMR, IR, MS, and single-crystal X-ray diffraction, providing definitive data on its geometry.[1][2][3] The crystal structure analysis reveals a largely planar molecule, a feature critical for its interaction with biological targets through π–π stacking.[4] Theoretical calculations using Density Functional Theory (DFT) have corroborated the experimental findings, offering deeper insight into the molecule's electronic landscape and orbital distributions.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18372-22-0 | [5] |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| Appearance | Pale yellow fine powder/solid | [6] |
| Melting Point | 227-230 °C (lit.) | [6] |
| Solubility | Acetone, Methanol | [7] |
| IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate | [5] |
| InChI Key | VFIJGAWYVXDYLK-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 | [5] |
Spectroscopic Signature for Structural Verification
The unambiguous identification and quality control of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the compound's structure.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
| DMSO-d₆ | ||||
| ~12.5 | Singlet (broad) | 1H | NH -1 | [8] |
| 8.45 | Doublet | 1H | CH -2 | [8] |
| 8.20 | Doublet | 1H | CH -4 | [8] |
| 7.55 | Doublet | 1H | CH -7 | [8] |
| ~7.30 | Multiplet | 2H | CH -5, CH -6 | [8] |
| 3.95 | Singlet | 3H | OCH ₃ | [8] |
| CDCl₃ | ||||
| 8.40-8.46 | Multiplet | 1H | Aromatic Proton | [9] |
| 8.29 | Singlet | 1H | Aromatic Proton | [9] |
| 7.31-7.40 | Multiplet | 3H | Aromatic Protons | [9] |
| 3.95 | Singlet | 3H | OCH ₃ | [9] |
-
Expert Interpretation: The downfield shift of the N-H proton (~12.5 ppm in DMSO-d₆) is characteristic of an indole amine and indicates its acidic nature.[8] The singlet at ~3.95 ppm confirms the presence of the methyl ester group. The complex multiplets in the 7.3-8.5 ppm range correspond to the five protons on the indole ring system.
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Assignment | Source(s) |
| 178.7 | C =O (Ketone) | [9] |
| 164.0 | C =O (Ester) | [9] |
| 138.4 | C-2 | [9] |
| 136.7 | C-7a | [9] |
| 125.5 | C-3a | [9] |
| 123.8 | C-6 | [9] |
| 122.9 | C-5 | [9] |
| 121.1 | C-4 | [9] |
| 112.8 | C-7 | [9] |
| 112.4 | C-3 | [9] |
| 52.5 | OC H₃ | [9] |
-
Expert Interpretation: The two signals at 178.7 and 164.0 ppm are definitive for the adjacent ketone and ester carbonyl carbons of the glyoxylate group.[9] The remaining eight signals correspond to the indole ring carbons, with their specific shifts influenced by the electron-donating nitrogen atom and the electron-withdrawing glyoxylate substituent.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3300 | Strong, Broad | N-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1650 | Strong | C=O Stretch (α-Keto) |
| ~1250 | Strong | C-O Stretch (Ester) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600, 1480 | Medium | C=C Stretch (Aromatic) |
-
Expert Interpretation: The most prominent features are the strong carbonyl absorptions for the ester and ketone. The presence of a broad N-H stretch around 3300 cm⁻¹ is a classic indicator of the indole ring's secondary amine. The combination of these peaks provides rapid confirmation of the key functional groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and information on the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): m/z = 203, corresponding to the molecular formula C₁₁H₉NO₃.
-
Key Fragments: GC-MS data indicates major fragmentation peaks at:
-
m/z = 144: This is a highly characteristic and often the base peak for 3-acylindoles, resulting from the cleavage of the C(O)-CO₂CH₃ bond to form the stable 3-indoloyl cation.
-
m/z = 116: Loss of CO from the m/z 144 fragment.
-
m/z = 89: Further fragmentation of the indole ring structure.[5]
-
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved via a two-step process starting from indole and oxalyl chloride, followed by methanolysis. The following protocol is adapted from a peer-reviewed procedure.[2]
Experimental Protocol
Step 1: Synthesis of 2-(1H-indol-3-yl)-2-oxoacetyl chloride
-
Setup: To a three-neck flask equipped with a magnetic stirrer and maintained under a nitrogen atmosphere, add indole (10.1 g, 0.086 mol) and 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition: Add oxalyl chloride (10.9 g, 0.086 mol) dropwise over a period of 30 minutes while stirring.
-
Reaction: Maintain the reaction at 0 °C and continue stirring for an additional 30 minutes. The intermediate, 3-indoleglyoxylyl chloride, typically precipitates as a solid.
Step 2: Synthesis of Methyl 2-(1H-indol-3-yl)-2-oxoacetate
-
Cooling: Cool the reaction mixture from Step 1 to -70 °C using a dry ice/acetone bath.
-
Methanolysis: Prepare a solution of sodium methoxide (25% in methanol, 37.3 g, 0.173 mol) and add it dropwise to the cold reaction mixture over 1 hour. Causality: The use of two equivalents of sodium methoxide ensures both the esterification reaction and the neutralization of the HCl byproduct.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C.
-
Quenching & Precipitation: Add 50 mL of water to the flask. The product will precipitate as a yellow solid.
-
Isolation & Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water several times to remove inorganic salts. Dry the product under vacuum to yield this compound as a yellow powder. The reported yield for this procedure is high, and the product is often pure enough for subsequent steps without further purification.[2]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound stems from the distinct reactivity of its constituent parts: the nucleophilic indole ring and the electrophilic dicarbonyl side chain.
-
Indole Nucleus: The C3 position, already substituted, directs further electrophilic attack to the N1 or C2 positions. The N-H proton is acidic and can be deprotonated with a suitable base to generate an indolyl anion, enabling N-alkylation or N-acylation reactions.
-
Glyoxylate Moiety: The two carbonyl groups are highly reactive towards nucleophiles. The ketone carbonyl is more electrophilic and is the primary site for reactions like reductions, additions (e.g., Grignard reagents), and condensations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines.
This dual reactivity makes this compound a cornerstone intermediate for synthesizing a multitude of complex heterocyclic systems. It serves as a key reactant in the preparation of:
-
Protein Kinase Inhibitors: Such as analogs of Sotrastaurin.[6]
-
GSK-3 and Janus Kinase 3 (JAK3) Inhibitors: Important targets in inflammatory diseases and cancer.[6]
-
Anticancer Agents: Including stereoselective COX-2 inhibitors.[6]
-
Natural Product Alkaloids: Such as cephalandole and cycloalkene indole carbazole alkaloids.[6]
Role as a Synthetic Precursor Diagram
Caption: Synthetic pathways from this compound to various drug classes.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
References
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Li, Y., Wang, Y., Zhang, J., & Liu, J. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Retrieved from [Link]
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This compound. (2024). ChemBK. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
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Naphthalene, decahydro-2,6-dimethyl-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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An In-depth Technical Guide to the Characterization of (1H-Indol-3-yl)-oxo-acetic acid methyl ester
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indol-3-yl)-oxo-acetic acid methyl ester is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole nucleus is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of the essential characterization techniques for this compound, offering not just procedural steps but also the underlying scientific rationale. By presenting detailed protocols for synthesis, spectroscopic analysis (NMR, FT-IR, MS), and chromatographic purity assessment, this document aims to equip researchers with the knowledge to confidently synthesize and validate this important chemical entity.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. (1H-Indol-3-yl)-oxo-acetic acid methyl ester, as a derivative, holds significant potential for the synthesis of novel compounds with diverse pharmacological activities, including neuroprotective and anti-proliferative effects.[2][3] A thorough and precise characterization of this molecule is the foundational step for any research and development endeavor.
Physicochemical Properties
A summary of the key physicochemical properties of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is presented in the table below. These properties are crucial for handling, storage, and designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 227-230 °C (literature) | [5] |
| Solubility | Soluble in alcohol and ether solvents, insoluble in water. | [5] |
| Purity | Typically >96% | [4] |
Synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester
The synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is typically achieved through a two-step process starting from indole. The key intermediate is the highly reactive 2-(1H-Indol-3-yl)-2-oxoacetyl chloride, which is then esterified. This method is reliable and scalable for laboratory purposes.[6]
Synthesis Workflow
Caption: Synthesis workflow for (1H-Indol-3-yl)-oxo-acetic acid methyl ester.
Experimental Protocol: Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetyl chloride (Intermediate)
This protocol is adapted from a reliable procedure for the synthesis of indole-3-glyoxylyl chloride derivatives.[6]
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous diethyl ether
Procedure:
-
To a solution of indole (1 equivalent) in anhydrous diethyl ether (approximately 10 mL per gram of indole) at 0 °C under an inert atmosphere, add oxalyl chloride (1.3 equivalents) dropwise over a period of 30 minutes. The choice of a non-polar aprotic solvent like diethyl ether is crucial to prevent side reactions with the highly reactive oxalyl chloride. The low temperature helps to control the exothermic reaction.
-
Stir the reaction mixture at 0 °C for 3 hours. The formation of a solid precipitate is typically observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1 hour to ensure the completion of the reaction.
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(1H-Indol-3-yl)-2-oxoacetyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Experimental Protocol: Synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester
Materials:
-
2-(1H-Indol-3-yl)-2-oxoacetyl chloride
-
Anhydrous methanol
Procedure:
-
Suspend the freshly prepared 2-(1H-Indol-3-yl)-2-oxoacetyl chloride in anhydrous methanol at 0 °C. The use of anhydrous methanol is critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (1H-Indol-3-yl)-oxo-acetic acid methyl ester as a solid.
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and confirmation of (1H-Indol-3-yl)-oxo-acetic acid methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are necessary for a complete assignment.
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Expected Chemical Shifts and Assignments (based on analogous compounds): [7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | br s | 1H | NH | The indole N-H proton is typically broad and downfield. |
| ~8.0-8.2 | d | 1H | Ar-H | Aromatic proton deshielded by the adjacent carbonyl group. |
| ~7.2-7.8 | m | 4H | Ar-H | Remaining aromatic protons of the indole ring. |
| ~3.9 | s | 3H | -OCH ₃ | Singlet corresponding to the methyl ester protons. |
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Expected Chemical Shifts (based on analogous compounds): [1][7]
| Chemical Shift (ppm) | Assignment | Rationale |
| ~185-195 | C =O (ketone) | The ketone carbonyl carbon is significantly downfield. |
| ~160-170 | C =O (ester) | The ester carbonyl carbon is also downfield, but typically upfield from the ketone. |
| ~110-140 | Ar-C | Aromatic carbons of the indole ring. |
| ~52-55 | -OC H₃ | The methyl ester carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Characteristic Absorptions: [8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | N-H stretch | Indole N-H |
| ~3000-3100 | C-H stretch (aromatic) | Indole C-H |
| ~2850-2960 | C-H stretch (aliphatic) | Methyl C-H |
| ~1720-1740 | C=O stretch | Ester C=O |
| ~1670-1690 | C=O stretch | Ketone C=O |
| ~1600-1450 | C=C stretch | Aromatic C=C |
| ~1100-1300 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis.
-
Acquire the mass spectrum.
Expected Fragmentation Pattern (EI): [9]
The molecular ion peak (M⁺) should be observed at m/z = 203. Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z = 172.
-
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z = 144.
-
Cleavage of the bond between the carbonyl groups: generating an indoloyl cation at m/z = 144.
Caption: Plausible mass spectrometry fragmentation pathways.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.
HPLC Workflow
Caption: Workflow for HPLC purity analysis.
HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid) is a common starting point. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The indole chromophore has a strong absorbance around 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC system.
-
Analyze the resulting chromatogram to determine the purity by calculating the peak area percentage of the main component.
Biological Activity Context
Indole-3-glyoxylamide derivatives, which are structurally related to (1H-Indol-3-yl)-oxo-acetic acid methyl ester, have been investigated for their biological activities. For instance, certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa.[3] Additionally, this class of compounds has been explored as inhibitors of various enzymes, highlighting their potential in drug discovery.[10] While specific data for the title compound is not extensively published, its structural similarity to these biologically active molecules suggests its utility as a scaffold for developing new therapeutic agents.
Conclusion
The comprehensive characterization of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is paramount for its effective use in research and drug development. This guide has provided a detailed framework for its synthesis and analysis, integrating established protocols with the underlying scientific principles. By following these methodologies, researchers can ensure the quality and identity of their compound, thereby building a solid foundation for their subsequent investigations into the vast potential of the indole scaffold.
References
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ChemBK. (2024, April 9). 2-(1H-indol-3-yl)-2-oxoacetic acid methyl ester. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]
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Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). (n.d.). ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved from [Link]
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Introduction: The Strategic Importance of Methyl 3-indoleglyoxylate
An In-depth Technical Guide to Methyl 3-indoleglyoxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This compound, with the IUPAC name methyl 2-(1H-indol-3-yl)-2-oxoacetate, is a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its structure features the indole nucleus, a recognized "privileged scaffold" due to its ability to bind to a wide array of biological targets, fused to a versatile glyoxylate moiety.[3] This unique combination has established this compound as a highly sought-after intermediate for the synthesis of numerous biologically active compounds, including inhibitors for protein kinases, GSK-3, and Janus kinase 3, as well as various alkaloids and anticancer agents.[2]
The indole glyoxylate motif itself is considered a valuable pharmacophore, providing a robust template for chemical modifications aimed at specific biological interactions.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of this important molecule, grounding theoretical principles in practical, field-proven methodologies.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's properties is fundamental to its application. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1][6] |
| Appearance | Pale Yellow Fine Powder/Solid | [2] |
| Melting Point | 227-230 °C (lit.) | [2][6] |
| Boiling Point (Predicted) | 383.2 ± 15.0 °C | [2] |
| Solubility | Soluble in Acetone, Methanol; Insoluble in water | [2][7] |
| CAS Number | 18372-22-0 | [1] |
Spectroscopic data is critical for reaction monitoring and product verification. Key spectral features include:
-
¹³C NMR: Resonances for 10 distinct carbons are typically observed.[1]
-
Mass Spectrometry (GC-MS): A top peak at m/z 144 is characteristic.[1]
-
IR Spectroscopy: Shows characteristic peaks for N-H, C=O (ketone and ester), and aromatic C=C bonds.[1]
PART 1: Synthesis of this compound
The primary and most efficient route to this compound is the Friedel-Crafts acylation of indole at the electron-rich C3 position. This electrophilic aromatic substitution utilizes an acylating agent derived from oxalic acid.[8][9]
Core Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating indole with a suitable acylating agent, typically methyl oxalyl chloride, in the presence of a Lewis acid or under specific solvent conditions. The causality behind this choice lies in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic acyl carbon.
Caption: General scheme for Friedel-Crafts synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating method adapted from established industrial syntheses.[2] The rationale for each step is provided to ensure reproducibility and understanding.
Materials:
-
Indole
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Oxalyl Chloride
-
Sodium Methanolate (25% in Methanol)
-
Water (deionized)
-
Dry Ice / Acetone bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve indole (1 equivalent) in anhydrous THF.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive methyl oxalyl chloride and the quenching of any reactive intermediates.
-
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. A yellow precipitate is expected to form. Continue stirring for 30 minutes.
-
Causality: Low temperature controls the exothermic reaction and minimizes the formation of side products. The precipitate is the intermediate Vilsmeier-type salt.
-
-
Base Addition: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Add sodium methanolate solution (1.5 equivalents) dropwise over 1 hour, ensuring the internal temperature does not rise significantly.
-
Causality: The low temperature is essential for controlling the reaction with the strong base. Sodium methanolate facilitates the final step of the reaction and neutralizes the generated HCl.
-
-
Workup and Isolation: After the addition is complete, allow the mixture to slowly warm to 0 °C. Quench the reaction by adding 50 mL of water.
-
Causality: Water hydrolyzes any remaining reactive species and dissolves inorganic salts.
-
-
Purification: Collect the resulting precipitate by filtration. Wash the solid thoroughly with water several times to remove any inorganic impurities. Dry the product under vacuum at 60 °C.
-
Causality: Washing with water is a crucial purification step. The product's insolubility in water allows for easy separation.
-
-
Validation: The resulting yellow powder is typically this compound with >90% purity, suitable for most subsequent reactions.[2] Confirm identity and purity via melting point analysis (227-230 °C) and comparison of spectroscopic data (NMR, IR) with literature values.[1]
PART 2: Chemical Reactivity and Synthetic Utility
This compound possesses multiple reactive sites, making it a versatile precursor for a wide range of molecular architectures. The primary sites of reactivity are the α-keto-ester functionality and the indole ring itself.
Caption: Key reactive sites of this compound and resulting derivatives.
Reactions at the Ketone Carbonyl
The ketone group is a prime target for nucleophilic addition, enabling significant structural elaboration.
-
Grignard Reactions: Treatment with Grignard reagents (e.g., phenylmagnesium bromide) leads to the formation of tertiary alcohols. For instance, reaction with four moles of phenylmagnesium bromide yields hydroxydiphenylmethyl 3-indolyl ketone.[10] This transformation is valuable for introducing aryl scaffolds. The reaction may stop at the acyloin stage due to enolization and steric hindrance.[10]
-
Wittig Olefination: The Wittig reaction provides a reliable method for converting the ketone into an alkene, forming a new carbon-carbon double bond with absolute regiocontrol.[11][12][13] This is achieved by reacting this compound with a phosphonium ylide (Wittig reagent), such as one generated from methyltriphenylphosphonium bromide.[11] This is particularly useful for synthesizing exocyclic methylene compounds or more complex substituted alkenes.
Reactions at the Ester Group
The methyl ester can be readily transformed into other functional groups, expanding the synthetic possibilities.
-
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid, indole-3-glyoxylic acid. This acid is a key intermediate for forming amides and other acid derivatives.
-
Aminolysis/Amidation: Direct reaction with primary or secondary amines can form indol-3-ylglyoxylamides. These amides are a prominent feature in many pharmacologically active molecules, forming the basis for a wide range of drugs targeting everything from cancer to neurological disorders.[4][5]
Reactions Involving the Indole Ring
-
N-Alkylation: The nitrogen atom of the indole ring can be alkylated under basic conditions. For example, treatment of a derivative with dimethyl sulfate can lead to N-methylation.[10] This modification can be used to modulate the molecule's steric and electronic properties, which often has a significant impact on biological activity.[14]
PART 3: Applications in Drug Discovery and Development
This compound is not just a chemical curiosity; it is a cornerstone intermediate for synthesizing high-value therapeutic agents. Its utility stems from its role as a versatile scaffold that can be elaborated into complex molecules with precise stereochemistry and functionality.
Caption: Application workflow of this compound in synthesizing drug classes.
Key Therapeutic Targets and Synthesized Molecules:
-
Protein Kinase Inhibitors: It is a key reactant for preparing sotrastaurin analogs, which are potent and selective inhibitors of protein kinase C (PKC).
-
GSK-3 Inhibitors: Serves as a starting material for the synthesis of inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in neurodegenerative diseases and diabetes.
-
Janus Kinase (JAK) Inhibitors: Used in the preparation of inhibitors for JAK3, a crucial target in autoimmune disorders like rheumatoid arthritis.
-
Anticancer Agents: It is employed in the stereoselective preparation of COX-2 inhibitors that exhibit anticancer properties.
-
Natural Product Synthesis: Acts as a precursor in the synthesis of complex natural products, including cephalandole and cycloalkene indole carbazole alkaloids, often via Diels-Alder cycloadditions or ring-closing metathesis reactions.
The consistent use of this compound across these diverse and high-impact therapeutic areas underscores its status as a truly "privileged" and indispensable tool for the modern medicinal chemist. Its predictable reactivity and the biological relevance of the indole scaffold ensure its continued importance in the pipeline of future drug development.
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Discovery and history of indole-3-glyoxylates
An In-Depth Technical Guide to the Discovery and History of Indole-3-Glyoxylates
A Senior Application Scientist's Synthesis of Historical Discovery, Modern Synthesis, and Therapeutic Application
Foreword
The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and bioactive molecules.[1] Its fusion with the glyoxylate function gives rise to the indol-3-ylglyoxylamide moiety, a template that has proven exceptionally versatile and potent in the pursuit of novel therapeutics.[1] This guide provides a comprehensive exploration of the indole-3-glyoxylate core, tracing its origins from foundational indole chemistry to its current status as a "privileged scaffold" in modern drug discovery.[2] We will dissect the key chemical innovations that enabled its synthesis, detail the robust protocols used today, and examine its application in developing treatments for a wide array of human diseases, from cancer to neurodegenerative disorders.
Part 1: The Genesis of a Scaffold: A Historical Perspective
The story of indole-3-glyoxylates is intrinsically linked to the broader history of indole chemistry. The journey begins in the 19th century with the deconstruction of a vibrant blue dye.
The Discovery of the Indole Ring
The parent heterocycle, indole, was first isolated in 1866 by the German chemist Adolf von Baeyer.[3][4] His work stemmed from the chemical degradation of indigo, a dye of immense historical and economic importance.[5] By reducing oxindole—a derivative of indigo—with zinc dust, Baeyer successfully isolated the fundamental bicyclic aromatic structure, which he named indole, a portmanteau of indigo and oleum (oil).[3] This discovery laid the groundwork for over a century of chemical exploration.
dot
Caption: A timeline of key milestones in the history of indole and indole-3-glyoxylate chemistry.
The First Synthesis of Indolyl-3-Glyoxylic Acid
While early indole chemistry focused on alkaloids and dyes, the specific combination of indole with a glyoxylic acid moiety emerged in the early 20th century. A seminal publication by John W. Baker in 1926, titled "Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid," appears to be the first detailed report of the synthesis of this core compound.[6] This work established the foundational structure from which a vast family of derivatives would later be built.
A Pivotal Reaction: The Acylation of Indole with Oxalyl Chloride
The development of a direct and efficient method for attaching the glyoxylate unit to the indole ring was a critical breakthrough. The high nucleophilicity of the C3 position of indole makes it highly susceptible to electrophilic substitution.[5] In 1954, Merrill E. Speeter and William C. Anthony at The Upjohn Company published a landmark paper describing the reaction of indole with oxalyl chloride in diethyl ether.[7] This reaction proceeds smoothly without a Lewis acid catalyst—unlike typical Friedel-Crafts acylations—due to the indole ring's potent reactivity.[8] The reaction yields a stable, orange precipitate of 3-indolylglyoxylyl chloride , the key intermediate for nearly all modern syntheses of indole-3-glyoxylate derivatives.[2] This discovery provided a straightforward and scalable entry point to the entire chemical class.
Part 2: Modern Synthetic Strategies and Methodologies
The synthetic route established in the mid-20th century has been refined into a robust and versatile platform for generating large libraries of indole-3-glyoxylamides for drug discovery. The modern approach is typically a one-pot, two-step procedure that is both efficient and highly adaptable.
The General One-Pot Synthesis of Indole-3-Glyoxylamides
The contemporary synthesis leverages the foundational reaction of indole with oxalyl chloride, followed by in-situ amidation. This method avoids the isolation of the often-sensitive acid chloride intermediate, improving operational simplicity and overall yield.
dot
Caption: General workflow for the one-pot synthesis of indole-3-glyoxylamides.
Detailed Experimental Protocol (General Procedure)
The following protocol is a synthesis of methods reported for the creation of indole-3-glyoxylamide libraries and is intended as a representative example.[3][5]
Materials:
-
Substituted or unsubstituted indole (1.0 eq)
-
Oxalyl chloride (1.1 eq)
-
Primary or secondary amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Vessel Preparation: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Acylation: The indole (1.0 eq) is dissolved in anhydrous THF (or ether) to a concentration of approximately 0.1-0.2 M. The solution is cooled to 0°C in an ice bath.
-
Oxalyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature, stirring for an additional 1-3 hours. Formation of a yellow or orange precipitate (the indol-3-ylglyoxylyl chloride) is typically observed.
-
Amidation: The mixture is re-cooled to 0°C. DIPEA (2.2 eq) is added, followed by the dropwise addition of the desired amine (1.2 eq).
-
The reaction flask is equipped with a condenser, and the temperature is raised to 45°C. The reaction is heated for 16-18 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure indole-3-glyoxylamide.
Causality in Experimental Design
-
Solvent Choice: Anhydrous ether or THF are the most common solvents for the initial acylation step. THF is often preferred over ether due to the increased solubility of many amine starting materials and the final glyoxylamide products, leading to more homogeneous reaction conditions and better yields.[5] For particularly polar amino acids used in the amidation step, DMF may be used with heating to ensure complete solubilization, although this can complicate product isolation.[2]
-
Base Selection: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is crucial. Its role is to scavenge the HCl generated during the amidation reaction, driving the equilibrium towards the product without competing with the desired amine nucleophile.
-
One-Pot Approach: This strategy is favored for its efficiency. Isolating the 3-indolylglyoxylyl chloride intermediate is possible but often unnecessary and can lead to lower overall yields due to its sensitivity to moisture.
Table 1: Comparison of Synthetic Conditions for Indole-3-Glyoxylamide Preparation
| Indole Starting Material | Amine | Solvent | Base | Temp. & Time | Yield (%) | Reference |
| Indole | 4-Methoxyaniline | THF | DIPEA | 45°C, 18h | 20-78% (library avg) | [3] |
| 1-Methylindole | Piperidine | THF | DIPEA | 45°C, 18h | 75% | [5] |
| 5-Bromoindole | L-Arginine | DMF | Pyridine | 90°C | Not specified | [2] |
| 2-Phenylindole | Aniline | Toluene | Triethylamine | RT, 4h | Not specified | [4] |
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The indole-3-glyoxylamide scaffold is exceptionally valuable because it allows for systematic structural modifications at three key positions: the indole N1 position, the indole ring itself (e.g., C5 or C6), and the amide nitrogen. This "three-pronged" diversity enables medicinal chemists to fine-tune the molecule's properties to achieve high affinity and selectivity for specific biological targets.[1]
Anticancer Activity: Tubulin Polymerization Inhibitors
One of the most successful applications of this scaffold is in the development of anticancer agents that act as microtubule destabilizers. These compounds bind to tubulin at the colchicine binding site, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
The synthetic compound Indibulin (D-24851) is a prominent example. It features a 1-(4-chlorobenzyl) group on the indole and a pyridine-4-yl group on the amide nitrogen.[6] Research has shown that modifications to the N1-alkyl side chain and the N-aryl group can dramatically impact potency. For instance, replacing the aromatic N1-substituent with saturated alkyl chains can improve solubility while retaining high cytotoxic activity.[3]
dot
Caption: Mechanism of action for indole-3-glyoxylamide-based tubulin inhibitors.
Antiprion Agents
Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Indole-3-glyoxylamides have been identified as highly potent agents capable of clearing the scrapie form of the protein (PrPSc) in cell models. Structure-activity relationship (SAR) studies revealed that compounds with an aniline moiety on the amide, particularly with a para-substituted aromatic heterocycle, exhibit nanomolar efficacy.[1][5]
Antiplasmodial and Antimalarial Activity
Malaria remains a significant global health threat. Researchers have synthesized libraries of indole-3-glyoxylates and tested them against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[9][10] Brominated indole scaffolds coupled with various amino acid-derived amides have shown significant inhibitory activity against both chloroquine-sensitive and resistant parasite strains, with low cytotoxicity to human cells.[2]
Table 2: Selected Biological Activities of Indole-3-Glyoxylate Derivatives
| Compound Class | Target/Assay | Key Structural Features | Potency (IC₅₀/EC₅₀) | Reference |
| Anticancer | Tubulin Polymerization (FaDu cell line) | N1-(2-methoxyethyl), N-(2-methoxy-5-pyridyl) | 12 nM | [3] |
| Antiprion | PrPSc clearance (SMB cell line) | N-(4-(1H-imidazol-1-yl)phenyl) | 1 nM | [1] |
| Antiplasmodial | P. falciparum (chloroquine-resistant) | 5-bromoindole, N-(D-tryptophan) | ~100% inhibition at 60 µM | [2] |
| Anxiolytic | GABA-A Receptor Binding | N,N-diethyl, 5-chloroindole | Not specified | [1] |
Conclusion and Future Outlook
From its origins in the structural elucidation of a natural dye to its current role as a cornerstone of medicinal chemistry, the indole-3-glyoxylate scaffold has had a remarkable journey. The discovery of the direct acylation of indole with oxalyl chloride provided a simple, elegant, and scalable route that unlocked the full potential of this chemical class. The inherent versatility of the structure has allowed for the rational design of potent and selective inhibitors for a diverse range of biological targets, leading to clinical candidates for cancer and promising leads for neurodegenerative and infectious diseases.
Future research will likely focus on leveraging this scaffold to develop multi-target agents, exploring novel substitutions to overcome drug resistance, and improving pharmacokinetic profiles to enhance oral bioavailability. The history of the indole-3-glyoxylate is a testament to how a deep understanding of fundamental organic chemistry can pave the way for significant advancements in human medicine.
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Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. [Link]
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Thompson, M. J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry, 52(22), 7503–7511. [Link]
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Louth, J. C., et al. (2018). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 61(15), 6746–6764. [Link]
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Maltese, F., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]
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Stefani, H. A., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538. [Link]
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Chellamuthu, B., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research, 56(4s), s627-s634. [Link]
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Stefani, H. A., et al. (2019). Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. ResearchGate. [Link]
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Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]
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Speeter, M. E., & Anthony, W. C. (1954). THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]
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Spectroscopic Data of Methyl 3-indoleglyoxylate: An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 3-indoleglyoxylate, with the IUPAC name methyl 2-(1H-indol-3-yl)-2-oxoacetate, is a pivotal intermediate in synthetic organic chemistry.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[3] As a reactant, it is utilized in the synthesis of protein kinase inhibitors, GSK-3 inhibitors, and various alkaloids.[4]
Accurate and comprehensive structural characterization is paramount for ensuring the quality, purity, and identity of such a critical building block in research and drug development. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and quality control professionals.
Molecular Structure and Overview
The structural identity of a molecule is defined by the precise connectivity of its atoms and their arrangement in three-dimensional space. Spectroscopic techniques probe this structure by measuring the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint.
The structure of this compound (C₁₁H₉NO₃, M.W.: 203.19 g/mol ) features an indole ring system substituted at the C3 position with a glyoxylic acid methyl ester moiety.[1] This arrangement includes several key functional groups that give rise to characteristic spectroscopic signals: an N-H bond in the indole ring, an aromatic benzene ring, a ketone carbonyl, an ester carbonyl, and a methyl group.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides information about neighboring nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The spectrum for this compound is characterized by distinct signals for the indole N-H, the five aromatic protons, and the three methyl ester protons.[3]
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Field Insights |
|---|---|---|---|---|
| ~12.2 | br s | 1H | N-H (H-1) | The indole N-H proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent, resulting in a very downfield, broad signal. |
| ~8.4 | d | 1H | H-2 | This proton is adjacent to the indole nitrogen and is deshielded by the electron-withdrawing glyoxylyl group at C3, pushing its signal significantly downfield. |
| ~8.1 | d | 1H | H-4 | Positioned peri to the C3-substituent, this proton experiences strong deshielding from the anisotropic effect of the adjacent carbonyl groups. |
| ~7.5 | d | 1H | H-7 | This proton is part of the benzene ring and its chemical shift is typical for an aromatic proton adjacent to the indole nitrogen fusion point. |
| ~7.2 | m | 2H | H-5, H-6 | These protons on the benzene portion of the indole ring overlap in a complex multiplet, typical for this region of the indole nucleus. |
| 3.89 | s | 3H | -OCH₃ | The three equivalent protons of the methyl group are isolated from other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl ester. |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is interpreted based on published values for the compound and related structures.[3][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional type (e.g., C=O, aromatic C-H, quaternary C).[3]
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Assignment | Causality and Field Insights |
|---|---|---|
| ~185.0 | C=O (Ketone) | The ketone carbonyl carbon is significantly deshielded and appears far downfield, as is characteristic. |
| ~164.0 | C=O (Ester) | The ester carbonyl carbon is also strongly deshielded, but typically appears slightly upfield compared to a ketone. |
| ~137.0 | C-7a | This is a quaternary carbon at the fusion of the two rings, part of the aromatic system. |
| ~135.0 | C-2 | The C-2 carbon is deshielded due to its proximity to the electronegative nitrogen atom. |
| ~126.0 | C-3a | Another quaternary carbon at the ring junction, its chemical shift is influenced by both rings. |
| ~123.5 | C-6 | Aromatic CH carbon. |
| ~122.5 | C-5 | Aromatic CH carbon. |
| ~121.0 | C-4 | Aromatic CH carbon. |
| ~112.5 | C-7 | Aromatic CH carbon. |
| ~112.0 | C-3 | A quaternary carbon attached to the electron-withdrawing side chain, its signal is shifted downfield relative to an unsubstituted indole C-3. |
| 52.5 | -OCH₃ | The methyl ester carbon signal appears in the typical upfield region for sp³ hybridized carbons bonded to oxygen. |
Note: Assignments are based on established ranges for indole derivatives and DFT calculations reported in the literature.[3][6]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for reliable data.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Use the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H) or tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7][8]
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a single scan to check signal intensity.
-
Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic wavenumbers.[6]
Table 3: Key IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| ~3300 | Strong, Broad | N-H Stretch | Indole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2955 | Medium | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1660 | Strong, Sharp | C=O Stretch | Ketone Carbonyl |
| ~1610, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1220 | Strong | C-O Stretch | Ester C-O |
Data interpreted from typical values for indole and carbonyl compounds.[3][5]
Expertise & Causality: The presence of two distinct, strong carbonyl (C=O) absorption bands is a key diagnostic feature. The ester carbonyl (~1735 cm⁻¹) typically appears at a higher frequency than the ketone carbonyl (~1660 cm⁻¹), which is conjugated with the indole ring. The broad N-H stretch around 3300 cm⁻¹ confirms the indole moiety.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and infer structural details from fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 203, corresponding to its molecular weight. The fragmentation pattern provides a roadmap of the molecule's weakest points.[1]
Table 4: Key Mass Spectrometry Fragmentation Data (EI-MS)
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 203 | [M]⁺ | [C₁₁H₉NO₃]⁺ | Molecular Ion |
| 172 | [M - OCH₃]⁺ | [C₁₀H₆NO₂]⁺ | Loss of the methoxy radical from the ester. |
| 144 | [M - COOCH₃]⁺ | [C₉H₆NO]⁺ | α-cleavage, loss of the carbomethoxy radical. This is a very stable acylium ion and often a major peak. |
| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment. |
| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | Fragmentation of the indole ring. |
Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[1]
Fragmentation Pathway Visualization
The logical breakdown of the molecule under energetic conditions can be visualized. The primary fragmentation involves the cleavage of the side chain, which is the most labile part of the structure.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C). Inject 1 µL of the sample solution.
-
Column: Use a standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Method:
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to the compound in the chromatogram and analyze its mass spectrum, identifying the molecular ion and key fragments.
-
Integrated Spectroscopic Analysis Workflow
In a professional setting, these techniques are not used in isolation. They form part of an integrated workflow to confirm the synthesis and purity of a target compound. This workflow ensures that the material proceeding to further research or development meets all structural and purity specifications.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Conclusion
The spectroscopic profile of this compound is distinct and well-defined. The ¹H and ¹³C NMR spectra provide an unambiguous map of the C-H framework. Infrared spectroscopy confirms the presence of the key indole N-H and dual carbonyl functional groups. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical entity.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588944, this compound. [Link]
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National Institute of Standards and Technology. 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Wang, Y., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1). [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
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University of Wisconsin, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
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University of Wisconsin, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
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Oregon State University. ¹³C NMR Chemical Shifts. [Link]
-
SpectraBase. Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)acetate. [Link]
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PubChem. methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. [Link]
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MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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National Institute of Standards and Technology. 1H-Indole, 3-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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PubMed. Detection and characterization of DNA adducts of 3-methylindole. [Link]
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An In-depth Technical Guide to Methyl 2-(1H-indol-3-yl)-2-oxoacetate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(1H-indol-3-yl)-2-oxoacetate, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and versatile applications.
Introduction: The Significance of the Indole Scaffold
Indole derivatives are a class of unique nitrogen-containing heterocyclic compounds, characterized by the fusion of a pyrrole and a benzene ring, which are rich in electrons.[1][2][3] This structural motif is prevalent in a vast array of natural products and serves as a crucial synthon in the development of therapeutic agents.[1][2] The indole nucleus is a well-regarded pharmacophore, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidepressant properties.[1][4] Methyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as methyl 3-indoleglyoxylate, is a 3-substituted indole derivative that has garnered significant attention due to its utility in the synthesis of complex bioactive molecules.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 2-(1H-indol-3-yl)-2-oxoacetate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [6][7] |
| Molecular Weight | 203.19 g/mol | [6][7][8] |
| Appearance | Pale yellow fine powder or solid | [5][9] |
| Melting Point | 227-230 °C (lit.) | [5][9][10] |
| Boiling Point | 383.2 ± 15.0 °C (Predicted) | [9][10] |
| Density | 1.324 ± 0.06 g/cm³ | [9][10] |
| Flash Point | 185.6 °C | [9][10] |
| CAS Number | 18372-22-0 | [5][7][9] |
Synonyms: this compound, Methyl indoyl-3-glyoxylate, Indole-3-glyoxylic acid methyl ester, Methyl 1H-indol-3-yl(oxo)acetate.[6][8]
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-(1H-indol-3-yl)-2-oxoacetate is typically achieved through a two-step process starting from indole.[1][2] This synthetic route is efficient and provides a good yield of the target compound.
Synthetic Workflow
The synthesis involves the acylation of indole with oxalyl chloride, followed by esterification with sodium methoxide.
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The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a term that reflects its remarkable ability to serve as a versatile framework for the design of ligands that can interact with a diverse array of biological targets.[1][3] This versatility is underscored by the prevalence of the indole motif in a vast number of natural products, pharmaceuticals, and essential biomolecules.[4][5]
The significance of the indole ring is deeply rooted in nature. The essential amino acid tryptophan, for instance, features an indole core and serves as a biosynthetic precursor to a wide range of biologically active compounds.[6] These include the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms.[4] Furthermore, a plethora of complex indole alkaloids isolated from plants, such as the antihypertensive agent reserpine and the anticancer drugs vincristine and vinblastine, have had a profound impact on modern medicine.[4][7]
The therapeutic landscape is replete with synthetic drugs that incorporate the indole scaffold, demonstrating its broad pharmacological relevance.[8] A notable example is the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which has been widely used for its ability to reduce pain, fever, and inflammation.[4] The portfolio of FDA-approved indole-containing drugs is extensive and spans a wide range of therapeutic areas, including antiviral agents like delavirdine for HIV treatment, and antimigraine drugs.[9][10] This widespread success in drug development has cemented the indole nucleus as a highly valued starting point for the design of novel therapeutic agents.[1][2] The structural flexibility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic outcomes.[4]
Anticancer Activity of Indole-Based Compounds
The fight against cancer has been a major focus of research into indole derivatives, leading to the discovery of compounds that act on various hallmarks of cancer. Two of the most well-studied mechanisms are the inhibition of tubulin polymerization and the modulation of the tumor immune microenvironment through the inhibition of indoleamine 2,3-dioxygenase (IDO).
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport.[11] Their dynamic instability is essential for the formation of the mitotic spindle, which segregates chromosomes during mitosis. Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy, as it can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[11][12]
Indole-based compounds have emerged as a significant class of tubulin polymerization inhibitors.[2] They can interfere with microtubule function by binding to specific sites on tubulin, thereby preventing its assembly into microtubules.[1] This disruption of the microtubule network leads to a cascade of events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[5]
A variety of natural and synthetic indole derivatives have demonstrated potent tubulin polymerization inhibitory activity.
-
Vinca Alkaloids: Vinblastine and vincristine, isolated from the Madagascar periwinkle (Catharanthus roseus), are classic examples of indole alkaloids that have been in clinical use for decades.[9] They bind to the β-tubulin subunit at a specific site, leading to the depolymerization of microtubules.[9]
-
Combretastatin A-4 (CA-4) Analogues: Combretastatin A-4, a natural product, is a potent inhibitor of tubulin polymerization. Many synthetic indole-based analogues of CA-4 have been developed with improved pharmacological properties.[12]
-
Arylthioindoles and Aroylindoles: These classes of synthetic indole derivatives have shown significant inhibition of tubulin polymerization and potent anticancer activity against a range of cancer cell lines.[2]
| Compound Class/Name | Target Cancer Cell Lines | IC50 Values | Reference |
| Vincristine | Acute lymphoblastic leukemia, lymphomas | Ki with microtubule: 85 nM | [1] |
| Indole-based CA-4 Analogue (Compound 5m) | Various cancer cells | 0.11 - 1.4 µM (cell growth inhibition); 0.37 ± 0.07 µM (tubulin polymerization) | [1] |
| Fused Indole Derivative (Compound 21) | Several human cancer cells | 22 - 56 nM (cell growth inhibition); 0.15 ± 0.07 µM (tubulin polymerization) | [1] |
| 3-Arylthio-1H-indole (Compound 83, R = 6-thiophen-3-yl) | MCF-7 (breast cancer) | 4.5 nM (cell growth inhibition); 0.58 µM (tubulin polymerization) | [12] |
| 2-Phenylindole (Compound 33) | Various cancer cells | Potent inhibition | [13] |
a) In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.
Protocol:
-
Reagent Preparation:
-
Prepare a 2 mg/mL solution of purified tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Prepare 10x stocks of test indole compounds, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control (e.g., DMSO in buffer).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
-
b) Cell Viability/Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[14]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the indole compound and incubate for a specified period (e.g., 72 hours).[15]
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
-
Formazan Solubilization:
-
Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
c) Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the indole compound for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[16]
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
The tumor microenvironment is often characterized by immunosuppressive mechanisms that allow cancer cells to evade the host's immune system. One such mechanism involves the metabolic enzyme indoleamine 2,3-dioxygenase (IDO).[1] IDO is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, catalyzing the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[12][17]
In many cancers, IDO is overexpressed, leading to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its downstream metabolites.[1] Tryptophan depletion inhibits the proliferation and function of effector T cells, which are crucial for antitumor immunity.[5] Concurrently, the accumulation of kynurenine and its derivatives induces the apoptosis of T cells and promotes the differentiation of regulatory T cells (Tregs), further suppressing the antitumor immune response.[5]
Inhibition of IDO has therefore emerged as a promising strategy in cancer immunotherapy. By blocking the activity of IDO, the immunosuppressive tumor microenvironment can be reversed, leading to the restoration of T cell function and an enhanced antitumor immune response.[1] IDO inhibitors are often investigated in combination with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic effects.[1]
Several indole-based compounds have been developed as inhibitors of IDO1, the primary isoform of IDO implicated in cancer.
-
Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[5] It has an IC50 of 10 nM against IDO1.[5]
-
Indoximod (D-1MT): While initially thought to be a direct IDO1 inhibitor, indoximod is now understood to act more as a tryptophan mimetic, reversing the effects of tryptophan depletion.[18]
-
Navoximod (GDC-0919): An orally bioavailable inhibitor of IDO1.[19]
| Compound Name | Target | IC50/Ki Value | Reference |
| Epacadostat | IDO1 | IC50 = 10 nM | [5] |
| Candesartan Cilexetil | IDO1 | Enzymatic IC50 = 12 µM; Cellular IC50 = 2.6 µM | [17] |
| MMG-0358 | IDO1 | Enzymatic IC50 = 330 nM; Cellular IC50 (mIDO1) = 2 nM; Cellular IC50 (hIDO1) = 80 nM | [17] |
| Compound 5l (Hydroxyamidine derivative) | IDO1 | HeLa cell IC50 = 19 nM | [10] |
a) In Vitro IDO1 Enzyme Activity Assay
This assay measures the production of kynurenine from tryptophan by recombinant IDO1 enzyme.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.[14]
-
-
Assay Procedure:
-
Kynurenine Detection:
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition and determine the IC50 value.
-
b) Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity in cancer cells that are stimulated to express the enzyme.
Protocol:
-
Cell Culture and Stimulation:
-
Culture cancer cells (e.g., HeLa or SK-OV-3) in a 96-well plate.
-
Stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.[15]
-
-
Compound Treatment:
-
Add the test indole compound at various concentrations to the cells and incubate for a specified period (e.g., 24-48 hours).[12]
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.[7]
-
Centrifuge to remove the precipitate.
-
-
Kynurenine Measurement:
c) HPLC Method for Tryptophan and Kynurenine Quantification
HPLC provides a sensitive and specific method for the simultaneous measurement of tryptophan and kynurenine.
Protocol:
-
Sample Preparation:
-
Deproteinate serum or cell culture supernatant samples with trichloroacetic acid.[4]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[2]
-
Use an isocratic mobile phase of potassium phosphate buffer with acetonitrile.[2]
-
Detect tryptophan by its natural fluorescence (e.g., excitation at 285 nm, emission at 365 nm).[4]
-
Detect kynurenine by UV absorbance at 360 nm.[4]
-
-
Data Analysis:
References
-
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (n.d.). ijrpr.com. Retrieved January 8, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2022). Molecules, 27(23), 8521. [Link]
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Expert Opinion on Therapeutic Patents, 22(12), 1419-1437. [Link]
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Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). Molecules, 29(15), 3532. [Link]
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Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents. Journal of Natural Products, 72(3), 507-515. [Link]
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Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Current Topics in Medicinal Chemistry, 16(29), 3466-3483. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 912-933. [Link]
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2023). Frontiers in Immunology, 14. [Link]
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Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (2022). International Journal of Molecular Sciences, 23(21), 13543. [Link]
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Kaushik, N. K., Kaushik, N., Attri, P., Kumar, N., Kim, C. H., Verma, A. K., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(3), 614-640. [Link]
-
Trial watch: IDO inhibitors in cancer therapy. (2018). OncoImmunology, 7(8), e1466711. [Link]
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Trapani, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(16), 6466-6481. [Link]
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Zhu, X. L., et al. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research, 71(8 Supplement), 2737. [Link]
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The Indole-3-Glyoxylyl Group: A Versatile Electrophilic Hub for Synthetic and Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] When functionalized at the C3-position with a glyoxylyl group (an α-ketoacyl moiety), the resulting scaffold becomes a powerful and versatile building block for drug discovery and complex organic synthesis. This guide provides an in-depth technical exploration of the reactivity of the indole-3-glyoxylyl group, detailing its synthesis, characteristic reactions, and strategic applications. We will dissect the nuanced reactivity of its vicinal carbonyls and provide field-proven insights and protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indole-3-Glyoxylyl Scaffold
The indole-3-glyoxylyl moiety is more than a simple appendage to the indole core; it is a highly tunable electrophilic gateway. The presence of two adjacent carbonyl groups—a ketone and a carboxylic acid derivative (e.g., acyl chloride, ester, or amide)—creates a unique electronic environment that dictates its diverse reactivity. This dual functionality allows for selective transformations, making it an invaluable synthon for constructing complex molecular architectures.
In medicinal chemistry, the indolylglyoxylamide structure, in particular, has emerged as a critical pharmacophore. It is the backbone of numerous compounds investigated for a range of therapeutic effects, most notably as potent tubulin polymerization inhibitors with anticancer activity.[4] The ability of the glyoxylyl linker to position substituents in specific vectors allows for fine-tuning of interactions with biological targets.[5]
This guide will systematically explore the chemical behavior of this powerful functional group, beginning with its synthesis and branching into its key transformations.
Synthesis of Indole-3-Glyoxylyl Derivatives: The Acylation Gateway
The most direct and widely adopted method for introducing the glyoxylyl group at the electron-rich C3-position of an indole is through Friedel-Crafts acylation using an oxalyl derivative. The choice of the acylating agent is critical and dictates the nature of the resulting glyoxylyl derivative.
Preparation of Indole-3-Glyoxylyl Chloride
The reaction of an indole with oxalyl chloride is the cornerstone for accessing a variety of indole-3-glyoxylyl derivatives. This reaction proceeds readily to furnish indole-3-glyoxylyl chloride, a highly reactive intermediate that is often generated and used in situ.[6][7]
Mechanism Insight: The reaction is a classic electrophilic aromatic substitution. The indole C3-position, being the highest occupied molecular orbital (HOMO), acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, eliminating a chloride ion and subsequently losing HCl to afford the aroyl chloride.
Experimental Protocol: Synthesis of Indole-3-Glyoxylyl Chloride [1]
-
Dissolve indole (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.1–1.2 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2–3 hours.
-
The product, indole-3-glyoxylyl chloride, typically precipitates as a yellow or orange solid.
-
Filter the precipitate, wash with anhydrous ether, and dry under vacuum.
-
Note: This intermediate is moisture-sensitive and is generally used immediately in the next step without extensive purification.[8]
Synthesis of Indole-3-Glyoxylamides and Esters
The primary application of indole-3-glyoxylyl chloride is its immediate reaction with nucleophiles to form stable and medicinally relevant amides and esters. This is often performed in a one-pot, two-step sequence.[9]
Causality in Experimental Choices: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is crucial during the amidation or esterification step. Its purpose is to neutralize the HCl generated during the reaction, which would otherwise protonate the amine or alcohol nucleophile, rendering it unreactive. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often included to accelerate the acylation of alcohols.
Reactivity of the Glyoxylyl Moiety: A Tale of Two Carbonyls
The synthetic utility of the indole-3-glyoxylyl group stems from the differential reactivity of its two carbonyls. The outer carbonyl (part of the acyl chloride, ester, or amide) is a classic carboxylic acid derivative, while the inner carbonyl is a ketone. This distinction allows for chemoselective transformations.
Generally, the acyl chloride carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ketone carbonyl.[10] In amides and esters, the ketone carbonyl becomes the primary site for nucleophilic attack by strong, irreversible nucleophiles (like organometallics or hydrides) and for reactions like Wittig olefination.
Reduction Reactions: Selective Formation of α-Hydroxy Derivatives
The reduction of the indole-3-glyoxylyl group is a key transformation, providing access to α-hydroxy amides and esters, which are valuable chiral building blocks and bioactive molecules. The primary target for reduction is the more reactive ketone carbonyl.
Chemoselectivity: Standard reducing agents like sodium borohydride (NaBH₄) are often sufficient to selectively reduce the ketone in the presence of an ester or amide, especially at low temperatures.[11] More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester/amide functionality.[3]
Recent methodologies have focused on achieving high chemoselectivity under mild conditions. Protocols using tosylhydrazine with NaHCO₃ or electrochemical methods have been developed for the clean reduction of α-keto amides to α-hydroxy amides in excellent yields.[3][4][6]
Experimental Protocol: Chemoselective Reduction of an Indole-3-Glyoxylamide [4]
-
To a solution of the indole-3-glyoxylamide (1.0 eq.) in methanol, add sodium bicarbonate (NaHCO₃, 2.0 eq.) and tosylhydrazine (1.5 eq.).
-
Reflux the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding α-hydroxy amide.
| Reducing Agent System | Substrate | Product | Yield (%) | Reference |
| TsNHNH₂, NaHCO₃, MeOH | α-Keto Amide | α-Hydroxy Amide | 85-98 | [4] |
| Sodium Formate, H₂O | α-Keto Amide | α-Hydroxy Amide | High | [2][11] |
| Ni-catalyst, Hydrosilane | α-Keto Amide | α-Hydroxy Amide | High | [12] |
| Electrolysis, KI, MeOH | α-Keto Amide | α-Hydroxy Amide | up to 100 | [3] |
Table 1: Selected Methods for the Chemoselective Reduction of α-Keto Amides.
Oxidation Reactions: The Baeyer-Villiger Pathway
Oxidation of the indole-3-glyoxylyl moiety is less commonly explored but offers a route to unique structures. The Baeyer-Villiger oxidation, which converts ketones to esters, is a particularly relevant transformation.[1][7] This reaction involves the insertion of an oxygen atom between the indole C3-carbon and the ketone carbonyl.
Mechanism Insight: The reaction proceeds by the nucleophilic addition of a peroxyacid to the ketone, followed by a concerted rearrangement where the indole ring migrates to the adjacent oxygen, displacing a carboxylate leaving group. The migratory aptitude is key: electron-rich groups, like the indole ring, migrate preferentially.[13]
This transformation effectively cleaves the C-C bond, converting the indole-3-glyoxylamide into an intermediate that can lead to indole-3-carboxylic acid derivatives or other rearranged products.
General Protocol: Baeyer-Villiger Oxidation of an Indole-3-Glyoxylate [7]
-
Dissolve the indole-3-glyoxylate (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.), in portions at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peroxyacid by washing with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and then with sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Olefination Reactions: Extending the Carbon Skeleton
The ketone carbonyl of the glyoxylyl group is an excellent electrophile for Wittig-type reactions, allowing for the formation of a C=C bond at the α-position and providing access to α,β-unsaturated indole derivatives.
The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:
-
Wittig Reaction: Uses a phosphonium ylide. Non-stabilized ylides (e.g., from alkyl halides) typically favor the formation of (Z)-alkenes.[14]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is more nucleophilic. This reaction is often preferred for reacting with ketones and generally provides excellent selectivity for the thermodynamically more stable (E)-alkene.[8][15][16]
Trustworthiness of the Protocol: The choice between Wittig and HWE depends on the desired stereochemical outcome and the reactivity of the carbonyl. For the relatively hindered ketone of the glyoxylyl moiety, the more reactive HWE reagent is often a more reliable choice.[17]
The Glyoxylyl Group as a Linchpin in Heterocyclic Synthesis
The 1,2-dicarbonyl nature of the indole-3-glyoxylyl moiety makes it an ideal precursor for the construction of fused heterocyclic rings, particularly quinoxalines.
Synthesis of Indolo[2,3-b]quinoxalines
Condensation of an indole-3-glyoxylyl derivative with an ortho-phenylenediamine is a classic and efficient method for synthesizing the indolo[2,3-b]quinoxaline core. This scaffold is present in numerous compounds with significant biological activities, including as DNA intercalators and topoisomerase inhibitors.
Mechanism Insight: The reaction proceeds via initial formation of an imine at the more reactive ketone carbonyl, followed by a second intramolecular cyclization and subsequent aromatization (via dehydration/oxidation) to yield the planar, fused heterocyclic system.[9][18]
Experimental Protocol: Synthesis of an Indolo[2,3-b]quinoxaline [19]
-
Dissolve the indole-3-glyoxylamide or ester (1.0 eq.) and the substituted o-phenylenediamine (1.0 eq.) in ethanol or acetic acid.
-
Heat the mixture to reflux for 4–12 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
| Indole-3-glyoxylyl Derivative | Diamine | Catalyst/Solvent | Product | Reference |
| Indole-3-glyoxylic acid | o-phenylenediamine | Ethanol, reflux | Indolo[2,3-b]quinoxaline | [20] |
| Indole-3-glyoxylamide | 1,2-diaminobenzene | Acetic acid, heat | Substituted Indoloquinoxaline | [18] |
| α-Amino acids (as aldehyde surrogates) | N-substituted-1,2-diaminobenzene | I₂-DMSO | Indolo[1,2-a]quinoxaline | [21] |
Table 2: Synthesis of Quinoxaline Derivatives.
Conclusion and Future Perspectives
The indole-3-glyoxylyl group is a remarkably versatile and powerful functional handle in modern organic and medicinal chemistry. Its synthesis is straightforward, and the differential reactivity of its vicinal carbonyl groups provides a platform for a diverse array of chemical transformations. From selective reductions yielding chiral alcohols to olefination and the construction of complex heterocyclic systems, this moiety serves as a reliable and strategic building block. For drug development professionals, the indolylglyoxylamide scaffold continues to be a "privileged" starting point for the design of potent therapeutics. Future research will undoubtedly uncover new reagents and catalysts to further exploit the unique reactivity of this group, enabling the synthesis of novel molecular entities with enhanced biological profiles and material properties.
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An In-depth Technical Guide to Methyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as methyl 3-indoleglyoxylate, is a pivotal intermediate in the synthesis of a diverse array of biologically active indole derivatives. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its significant applications in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and data visualizations are presented to offer a practical and in-depth resource for professionals in the field.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, widely found in natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, allow for diverse chemical modifications, making it a versatile scaffold for drug design.[1] Indole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antidepressant agents.[1]
Methyl 2-(1H-indol-3-yl)-2-oxoacetate serves as a key building block for the synthesis of 3-substituted indoles, a class of compounds that has garnered significant attention due to their therapeutic potential.[1] This guide will delve into the technical details of this important precursor, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl 2-(1H-indol-3-yl)-2-oxoacetate is crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3][4] |
| Appearance | Pale yellow fine powder | [5] |
| Melting Point | 227-230 °C | [5][6] |
| Boiling Point | 383.2±15.0 °C (Predicted) | [5] |
| Density | 1.324±0.06 g/cm³ | [5][6] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. | |
| CAS Number | 18372-22-0 | [5] |
Synthesis of Methyl 2-(1H-indol-3-yl)-2-oxoacetate
The synthesis of methyl 2-(1H-indol-3-yl)-2-oxoacetate is typically achieved through a two-step process starting from indole.[1][7] This method provides a reliable and scalable route to this important intermediate.
Reaction Scheme
The overall synthetic route involves the acylation of indole with oxalyl chloride followed by esterification with sodium methoxide.
Caption: Synthetic pathway for Methyl 2-(1H-indol-3-yl)-2-oxoacetate.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Indolylglyoxylyl chloride [2]
-
To a three-necked flask equipped with a magnetic stirrer and two funnels, add indole (10.1 g, 0.086 mol) and 100 mL of diethyl ether.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add oxalyl chloride (10.9 g, 0.086 mol) to the reaction mixture over a period of 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C. The formation of a yellow precipitate indicates the formation of the intermediate, 3-indolylglyoxylyl chloride.
Causality: The acylation occurs at the electron-rich C3 position of the indole ring. The use of a non-polar solvent like ether and low temperature helps to control the reactivity of the highly reactive oxalyl chloride and prevent side reactions.
Step 2: Synthesis of Methyl 2-(1H-indol-3-yl)-2-oxoacetate [2]
-
Cool the reaction mixture from Step 1 to -70 °C using a dry ice/acetone bath.
-
Slowly add a 25% solution of sodium methoxide in methanol (37.3 g, 0.173 mol) to the reaction mixture over a period of 1 hour.
-
Allow the temperature of the reaction mixture to rise to 0 °C.
-
Add 50 mL of water to quench the reaction.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the desired product.
Causality: The nucleophilic attack of the methoxide ion on the acyl chloride intermediate leads to the formation of the methyl ester. The low temperature is crucial to prevent the hydrolysis of the ester and other potential side reactions. The addition of water precipitates the product, which has low solubility in the aqueous mixture.
Spectroscopic Characterization
The structure of the synthesized methyl 2-(1H-indol-3-yl)-2-oxoacetate is confirmed by various spectroscopic techniques.[1][7]
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, the carbons of the indole ring, and the methyl ester carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the N-H stretching, C=O stretching of the ketone and ester groups, and C-O stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
Methyl 2-(1H-indol-3-yl)-2-oxoacetate is a versatile precursor for the synthesis of a wide range of indole derivatives with potential therapeutic applications. The presence of the α-ketoester functionality allows for various chemical transformations.
Synthesis of Indole-3-glyoxylamides
One of the most significant applications of methyl 2-(1H-indol-3-yl)-2-oxoacetate is in the synthesis of indole-3-glyoxylamides. These compounds have emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8]
Caption: General scheme for the synthesis of Indole-3-glyoxylamides.
This reaction involves the aminolysis of the methyl ester with a primary or secondary amine. The resulting amides have been investigated for various therapeutic targets.
Notable Biological Activities of Derivatives
-
Anticancer Agents: Several indole-3-glyoxylamide derivatives have been developed as potent tubulin polymerization inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines.[9] Some of these compounds have shown tumor growth inhibition in mouse xenograft models.[9]
-
Antimicrobial Agents: Brominated indolylglyoxylamido derivatives have been reported to possess antimicrobial activity and can act as antibiotic enhancers.[8]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies.[10]
-
Antiprotozoal Activity: Indolylglyoxylamide derivatives have been identified as promising candidates for the development of new antileishmanial drugs.[8]
The versatility of the indole-3-glyoxylate scaffold allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug leads.
Conclusion
Methyl 2-(1H-indol-3-yl)-2-oxoacetate is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity provide access to a rich chemical space of indole derivatives with significant therapeutic potential. This guide has provided a detailed technical overview of its synthesis, characterization, and applications, serving as a valuable resource for scientists engaged in the design and development of novel indole-based therapeutics. The continued exploration of this scaffold is expected to yield new and improved treatments for a variety of diseases.
References
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Li, Y., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1), 1-13. Available from: [Link]
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Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Available from: [Link]
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Taylor & Francis Online. (2023). Full article: Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Available from: [Link]
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PubChem. methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Available from: [Link]
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Chiricosta, G., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5403. Available from: [Link]
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Li, Y., et al. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155. Available from: [Link]
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Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). Marine Drugs, 22(8), 361. Available from: [Link]
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Patel, K., et al. (2014). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 57(16), 6935-6957. Available from: [Link]
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Rapolu, M., et al. (2013). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 4(1), 91-98. Available from: [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6), 3125-3129. Available from: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). ACS Omega, 8(35), 32043-32048. Available from: [Link]
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3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). Pharmaceuticals, 16(3), 398. Available from: [Link]
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An In-Depth Technical Guide to Methyl 3-Indoleglyoxylate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indole Nucleus
The indole scaffold stands as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a vast number of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and versatile reactivity make it an ideal template for the design of ligands that can interact with a wide range of biological targets. Within the extensive family of indole derivatives, Methyl 3-indoleglyoxylate has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its critical applications in the synthesis of complex therapeutic agents.
Part 1: Core Chemical Identity and Synonyms
This compound is a key organic intermediate characterized by an indole ring substituted at the 3-position with a methyl glyoxylate group.[3] This unique combination of a heterocyclic aromatic system and a reactive dicarbonyl moiety underpins its utility in a diverse array of chemical transformations.
Nomenclature and Identifiers
For clarity and precision in research and communication, it is essential to be familiar with the various synonyms and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate[4] |
| CAS Number | 18372-22-0[4] |
| PubChem CID | 588944[4][5] |
| Molecular Formula | C₁₁H₉NO₃[4] |
| Molecular Weight | 203.19 g/mol [4] |
A comprehensive list of depositor-supplied synonyms includes:
-
Methyl indolyl-3-glyoxylate[4]
-
(1H-Indol-3-yl)-oxo-acetic acid methyl ester[4]
-
Indole-3-glyoxylic acid methyl ester[4]
-
Methyl 2-(3-Indolyl)-2-oxoacetate[4]
-
methyl 3-indolylglyoxylate[4]
Part 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 227-230 °C (lit.) | [3] |
| Solubility | Soluble in Acetone, Methanol | [3][6] |
| Storage | Sealed in dry, Room Temperature | [3] |
Part 3: Synthesis and Purification
The reliable and efficient synthesis of this compound is a prerequisite for its widespread use. The most common and effective method involves a two-step process starting from indole.
Synthesis Protocol: A Self-Validating System
This protocol describes a robust and scalable synthesis of this compound.
Step 1: Electrophilic Acylation of Indole
The synthesis commences with the electrophilic acylation of indole at the electron-rich C3 position using oxalyl chloride. The high reactivity of the C3 position of indole, which is approximately 10¹³ times more reactive than benzene, allows this reaction to proceed readily without the need for a Lewis acid catalyst.
Caption: Electrophilic acylation of indole.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend indole in diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred suspension. A yellow precipitate of indol-3-ylglyoxyl chloride will form.
-
Continue stirring for 30 minutes after the addition is complete.
Causality Behind Experimental Choices:
-
Solvent: Diethyl ether is a suitable solvent as it is relatively non-polar and unreactive towards the reagents.
-
Temperature: The reaction is performed at a low temperature to control the exothermicity and minimize the formation of side products.
Step 2: Esterification
The resulting indol-3-ylglyoxyl chloride is a reactive acid chloride that is not typically isolated but is reacted in situ with methanol to yield the final product, this compound.
Caption: Esterification to form the final product.
Experimental Protocol:
-
Cool the reaction mixture containing the indol-3-ylglyoxyl chloride precipitate to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium methoxide in methanol dropwise over one hour.
-
After the addition, allow the reaction mixture to slowly warm to 0 °C.
-
Quench the reaction by adding water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum at 60 °C to obtain this compound as a yellow powder.[3]
Causality Behind Experimental Choices:
-
Reagent: Sodium methoxide is used as a base to deprotonate methanol, forming the more nucleophilic methoxide ion, which readily attacks the electrophilic carbonyl carbon of the acid chloride.
-
Temperature Control: The initial low temperature is crucial to control the highly exothermic reaction between the acid chloride and the methoxide. The gradual warming allows the reaction to proceed to completion.
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., a mixture of ethyl acetate and n-hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Trustworthiness of the Protocol: This two-step synthesis followed by recrystallization is a well-established and reliable method that consistently produces high-purity this compound, making it a self-validating system for its preparation.
Part 4: Reactivity and Applications in Drug Discovery
The synthetic versatility of this compound makes it a cornerstone intermediate in the synthesis of a wide range of biologically active molecules. Its dicarbonyl functionality provides two reactive sites for further chemical elaboration.
A Versatile Precursor for Kinase Inhibitors
This compound is a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.
-
GSK-3 Inhibitors: It is a reactant in the synthesis of inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in the pathogenesis of Alzheimer's disease.
-
Janus Kinase 3 (JAK3) Inhibitors: This compound is utilized in the preparation of selective inhibitors of JAK3, a promising target for the treatment of autoimmune diseases.
-
Protein Kinase Inhibitors: It is a reactant for the preparation of sotrastaurin analogs, which are potent protein kinase inhibitors.
Caption: Role in the synthesis of kinase inhibitors.
Synthesis of Bioactive Alkaloids
This compound serves as a crucial building block in the total synthesis of several naturally occurring and synthetic alkaloids with interesting biological activities.
-
Cephalandole Alkaloids: It is a reactant in the synthesis of cephalandole alkaloids.
-
Cycloalkene Indole Carbazole Alkaloids: This intermediate is used in the synthesis of cycloalkene indole carbazole alkaloids via ring-closing metathesis.
Key Reagent in Cycloaddition Reactions
The electron-withdrawing nature of the glyoxylate group activates the indole nucleus for participation in cycloaddition reactions.
-
Diels-Alder Cycloaddition: this compound is a reactant for Diels-Alder cycloadditions, a powerful method for the construction of six-membered rings.
Precursor for COX-2 Inhibitors
It is also employed in the stereoselective preparation of COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion: A Versatile and Indispensable Tool
This compound has firmly established itself as a versatile and indispensable intermediate in the field of drug discovery and organic synthesis. Its straightforward preparation, coupled with the rich reactivity of its indole and glyoxylate moieties, provides a powerful platform for the construction of a diverse array of complex and biologically significant molecules. For researchers and scientists in the pharmaceutical industry, a deep understanding of the chemistry and applications of this key building block is essential for the continued development of novel and effective therapeutic agents.
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MDPI. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
The Strategic Application of Methyl 3-Indoleglyoxylate in the Synthesis of Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glycogen Synthase Kinase-3 as a Pivotal Therapeutic Target
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, most notably Alzheimer's disease, type 2 diabetes, and various cancers. This has rendered GSK-3 a highly attractive target for therapeutic intervention. The development of small molecule inhibitors of GSK-3 has been a major focus of drug discovery efforts, with a significant number of potent and selective inhibitors belonging to the indole class of heterocyclic compounds.
This technical guide provides a comprehensive overview of the strategic use of methyl 3-indoleglyoxylate as a versatile starting material for the synthesis of two prominent classes of indole-based GSK-3 inhibitors: indirubins and indolylmaleimides . We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind the experimental choices.
The Indirubin Scaffold: A Privileged Structure for GSK-3 Inhibition
Indirubins are a class of bis-indole alkaloids, with the parent compound being a potent inhibitor of cyclin-dependent kinases (CDKs) and GSK-3. The core structure consists of an indole ring fused to an oxindole moiety. A key derivative, indirubin-3'-monoxime, exhibits enhanced selectivity and potency for GSK-3. The synthesis of the indirubin core typically involves the condensation of an isatin derivative with an indoxyl derivative.
Synthetic Pathway from this compound to Indirubin-3'-Oxime
The journey from this compound to the potent GSK-3 inhibitor, indirubin-3'-oxime, involves a multi-step synthetic sequence. The key is the transformation of the glyoxylate functionality into a reactive indoxyl precursor suitable for condensation with isatin.
Caption: Synthetic workflow from this compound to Indirubin-3'-Oxime.
Experimental Protocols: Indirubin Synthesis
Protocol 1: Preparation of Indole-3-acetic acid from this compound (Hypothetical Hydrolysis)
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ether
Procedure:
-
Dissolve this compound in a solution of potassium hydroxide in methanol.
-
Reflux the mixture for a specified period to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture and add water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the indole-3-glyoxylic acid.
-
Isolate the crude acid and heat it to induce decarboxylation to indole-3-acetic acid.
-
The crude indole-3-acetic acid can be purified by recrystallization from water[1].
Protocol 2: Synthesis of Indoxyl Acetate from Indole-3-acetic Acid
Rationale: Indoxyl acetate is a stable and commercially available precursor for the generation of the indoxyl anion, which is the key nucleophile in the condensation reaction with isatin[2][3]. The synthesis from indole-3-acetic acid provides a viable route if the starting material is readily available.
Materials:
-
Indole-3-acetic acid
-
Acetic acid
-
Silver acetate (CH₃COOAg)
-
Ethyl acetate
-
Sodium chloride solution (aqueous)
-
Methanol/Water mixture for recrystallization
Procedure:
-
Dissolve 3-iodo-1H-indole (as a representative starting material for indoxyl acetate synthesis) in acetic acid[3].
-
Add silver acetate to the solution.
-
Heat the mixture at 90°C for 1 hour, monitoring the reaction by TLC[3].
-
After completion, filter the reaction mixture and concentrate the filtrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium chloride solution.
-
Purify the final product by recrystallization from a methanol/water mixture to yield 1H-indol-3-yl acetate[3].
Protocol 3: Synthesis of Indirubin via Condensation of Isatin and Indoxyl Acetate
Rationale: This aldol condensation is the core reaction for forming the indirubin scaffold. The in-situ generation of the indoxyl anion from indoxyl acetate under basic conditions prevents the formation of byproducts like indigo[2][4].
Materials:
-
Isatin
-
Indoxyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Water
Procedure:
-
Dissolve isatin in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen)[4].
-
Add indoxyl acetate to the solution, followed by the addition of sodium carbonate[4].
-
Stir the mixture at room temperature for 4 hours.
-
The resulting dark product is collected by filtration and washed with a methanol/water mixture[4].
-
Dry the product overnight to obtain indirubin.
Protocol 4: Synthesis of Indirubin-3'-Oxime
Rationale: The conversion of the ketone at the 3'-position of indirubin to an oxime is a standard reaction that significantly enhances the GSK-3 inhibitory activity and selectivity[5][6][7][8][9].
Materials:
-
Indirubin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
Procedure:
-
Suspend indirubin in pyridine.
-
Add hydroxylamine hydrochloride to the suspension.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by TLC[5].
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield indirubin-3'-oxime.
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| Indole-3-acetic acid | Indole, Glycolic acid | KOH | 87-93% | [1] |
| Indoxyl Acetate | 3-iodo-1H-indole, Acetic acid | CH₃COOAg | 41% | [3] |
| Indirubin | Isatin, Indoxyl Acetate | Na₂CO₃, Methanol | 80% | [4] |
| Indirubin-3'-Oxime | Indirubin | NH₂OH·HCl, Pyridine | - | [5][6] |
The Indolylmaleimide Scaffold: Potent and Selective ATP-Competitive Inhibitors
Indolylmaleimides represent another major class of potent and selective ATP-competitive inhibitors of GSK-3. The core structure features an indole ring and a maleimide moiety. The synthesis of these compounds can be approached by constructing the maleimide ring onto a pre-functionalized indole.
Synthetic Pathway from this compound to Indolylmaleimide
A plausible synthetic route from this compound to an indolylmaleimide involves the conversion of the glyoxylate to a suitable precursor for a Perkin-type condensation.
Caption: Plausible synthetic workflow to Indolylmaleimides from this compound.
Experimental Protocols: Indolylmaleimide Synthesis
Protocol 5: Preparation of Indole-3-glyoxylic acid from this compound
Rationale: The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a necessary precursor for the Perkin condensation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of NaOH or LiOH.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the indole-3-glyoxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 6: Perkin Condensation to form 3-(1H-Indol-3-yl)-4-phenylfuran-2,5-dione
Rationale: The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives. In this context, it can be adapted to form a maleic anhydride ring, a direct precursor to the maleimide. The reaction involves the condensation of an aromatic aldehyde or its equivalent (here, the keto-acid) with an acid anhydride in the presence of the salt of the acid[10].
Materials:
-
Indole-3-glyoxylic acid
-
Phenylacetic acid
-
Acetic anhydride
-
Sodium acetate or Triethylamine
Procedure:
-
A mixture of indole-3-glyoxylic acid, phenylacetic acid, and sodium acetate in acetic anhydride is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into water to hydrolyze the excess acetic anhydride and precipitate the maleic anhydride product.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization.
Protocol 7: Synthesis of 3-(1H-Indol-3-yl)-4-phenyl-1H-pyrrole-2,5-dione (Indolylmaleimide)
Rationale: The final step is the conversion of the maleic anhydride to the corresponding maleimide by reaction with an amine.
Materials:
-
3-(1H-Indol-3-yl)-4-phenylfuran-2,5-dione
-
Primary amine (e.g., aniline, methylamine)
-
Glacial acetic acid
Procedure:
-
Dissolve the maleic anhydride derivative in glacial acetic acid.
-
Add the desired primary amine to the solution.
-
Heat the mixture to reflux to effect the cyclization and dehydration to the maleimide.
-
Cool the reaction mixture and pour it into water to precipitate the indolylmaleimide.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| Indole-3-glyoxylic acid | This compound | NaOH or LiOH | - | General Hydrolysis |
| 3-(1H-Indol-3-yl)-4-phenylfuran-2,5-dione | Indole-3-glyoxylic acid, Phenylacetic acid | Acetic anhydride, Sodium acetate | - | Perkin Reaction[10] |
| 3-(1H-Indol-3-yl)-4-phenyl-1H-pyrrole-2,5-dione | 3-(1H-Indol-3-yl)-4-phenylfuran-2,5-dione, Amine | Acetic acid | - | General Imidation |
Characterization and Analytical Techniques
The identity and purity of the synthesized GSK-3 inhibitors should be confirmed using a combination of standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To characterize the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compounds.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of potent indole-based GSK-3 inhibitors. Through established synthetic transformations, it can be efficiently converted into key intermediates for the construction of both indirubin and indolylmaleimide scaffolds. The protocols outlined in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the vast chemical space of indole-based GSK-3 inhibitors. Further optimization of these synthetic routes and the exploration of novel derivatives will undoubtedly lead to the development of next-generation therapeutics for a range of debilitating diseases.
References
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- Zhang, Y., et al. (2022). Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes. RSC Advances, 12(40), 26085-26095.
- de Oliveira, A. M., et al. (2015). Effects of indirubin and isatin on cell viability, mutagenicity, genotoxicity and BAX/ERCC1 gene expression. Genetics and Molecular Biology, 38(4), 490-500.
- Doonan, S. R., & Lanyon-Hogg, T. (2019). A tunable synthesis of indigoids: targeting indirubin through temperature. Organic & Biomolecular Chemistry, 17(34), 7894-7898.
- Bergmann, G., & Wessjohann, L. A. (2009). Improved Synthesis of Indirubin Derivatives by Sequential Build-Up of the Indoxyl Unit: First Preparation of Fluorescent Indirubins. European Journal of Organic Chemistry, 2009(19), 3145-3153.
- Kamal, A., et al. (2009). One step synthesis of indirubins by reductive coupling of isatins with KBH4. Tetrahedron Letters, 50(47), 6521-6524.
- Nguyen, H. T., et al. (2016). Semi-synthesis of indirubin-3′-oxime from Strobilanthes cusia leaves, its acute and sub-chronic toxicity, in vitro and in vivo. Journal of Pharmacognosy and Phytochemistry, 5(3), 223-229.
- Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55.
-
Zhang, Y., et al. (2022). Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes. RSC Publishing. Retrieved from [Link]
- Synthetic progress and anti-leukemic research on indirubin analogues: a review since 2010. (2023). RSC Advances.
- Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes. (n.d.). RSC.
- Snyder, H. R., & Pilgrim, F. J. (1955). Process of producing indole-3-acetic acids. U.S.
-
PrepChem. (n.d.). Synthesis of Indoxyl acetate. Retrieved from [Link]
- BenchChem. (2025).
- Perkin Reaction. (n.d.). Cambridge University Press.
- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2021). MDPI.
- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2021).
- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2017). Beilstein Journal of Organic Chemistry.
- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Asian Journal of Chemistry.
- Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one 1. (2021).
- Preobrazhenskaya, M. N., et al. (2005). Synthesis of 4-substituted 3-(indol-3-yl)maleimides and azepines with annelated indole and maleimide nuclei. Tetrahedron, 61(38), 9119-9126.
- Cook, S. D., et al. (2016). Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 171(3), 1836-1847.
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Application Note: Diels-Alder Reaction with Methyl 3-Indoleglyoxylate for the Synthesis of Functionalized Carbazoles
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and novel materials.[1] In the realm of medicinal chemistry and drug discovery, the carbazole scaffold is a privileged structure, present in numerous biologically active compounds. The synthesis of functionalized carbazoles is therefore of significant interest.[2][3][4] This application note details a protocol for the Diels-Alder reaction using methyl 3-indoleglyoxylate as a potent dienophile for the synthesis of carbazole derivatives, a process of considerable value to researchers in drug development. While this compound is known to be a reactant in Diels-Alder cycloadditions, this guide provides a detailed, practical protocol based on established principles of organic chemistry.[5]
Scientific Rationale and Approach
The indole nucleus, while aromatic, can participate in cycloaddition reactions. The C2-C3 double bond of the indole can act as a dienophile, particularly when substituted with electron-withdrawing groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[6] this compound is an ideal dienophile due to the presence of two electron-withdrawing groups, a ketone and an ester, at the 3-position. This electronic feature significantly enhances its reactivity towards electron-rich dienes in a normal-demand Diels-Alder reaction.[7][8]
The proposed reaction proceeds in two key stages:
-
Diels-Alder Cycloaddition: A concerted [4+2] cycloaddition between this compound and an electron-rich diene to form a tetrahydrocarbazole intermediate.
-
Aromatization: Subsequent dehydrogenation of the tetrahydrocarbazole intermediate to yield the stable, aromatic carbazole final product.
This approach offers a direct and efficient route to highly functionalized carbazoles, which are valuable precursors for the synthesis of novel therapeutic agents.
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanism for the Diels-Alder reaction between this compound and 2,3-dimethyl-1,3-butadiene, followed by aromatization.
Caption: Proposed Diels-Alder reaction mechanism.
Experimental Protocol
This protocol describes a representative procedure for the Diels-Alder reaction of this compound with 2,3-dimethyl-1,3-butadiene, followed by aromatization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| 2,3-Dimethyl-1,3-butadiene | 98% | Sigma-Aldrich | Freshly distilled before use. |
| Toluene | Anhydrous | Sigma-Aldrich | Dry over sodium/benzophenone. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 98% | Sigma-Aldrich | Handle with care, toxic. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Silica Gel | 230-400 mesh | VWR | For column chromatography. |
Procedure
Caption: Experimental workflow for the synthesis of the carbazole product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.03 g, 10 mmol) and anhydrous toluene (50 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Diene: To the stirred solution, add freshly distilled 2,3-dimethyl-1,3-butadiene (1.5 eq, 1.23 g, 15 mmol).
-
Diels-Alder Cycloaddition: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot corresponding to the tetrahydrocarbazole intermediate indicates the progress of the reaction.
-
Cooling: Once the Diels-Alder reaction is complete, cool the reaction mixture to room temperature.
-
Aromatization: To the stirred solution of the tetrahydrocarbazole intermediate, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq, 2.50 g, 11 mmol) in one portion.
-
Aromatization Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until the aromatization is complete as indicated by TLC. The formation of a new, more polar, and UV-active spot corresponding to the carbazole product should be observed.
-
Work-up: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Hypothetical Results and Data
The following table summarizes the expected (hypothetical) results for the described reaction.
| Parameter | Value |
| Reactants | |
| This compound | 2.03 g (10 mmol) |
| 2,3-Dimethyl-1,3-butadiene | 1.23 g (15 mmol) |
| DDQ | 2.50 g (11 mmol) |
| Product | |
| Product Name | Methyl 1,2-dimethyl-9H-carbazole-4-carboxylate |
| Yield | ~70-80% |
| Appearance | Off-white to pale yellow solid |
| Analytical Data (Hypothetical) | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.1-8.3 (m, 1H), 7.2-7.5 (m, 3H), 4.0 (s, 3H), 2.5 (s, 3H), 2.4 (s, 3H) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₆H₁₅NO₂: 254.12; found: 254.15 |
Discussion and Self-Validation
The success of this protocol relies on several key factors. The use of an anhydrous solvent is crucial to prevent side reactions. Freshly distilling the diene is recommended to remove any polymers or inhibitors. The progress of both the cycloaddition and the aromatization steps should be carefully monitored by TLC to determine the optimal reaction time and ensure complete conversion.
Self-Validating System:
-
TLC Analysis: The sequential disappearance of starting material and intermediate spots and the appearance of the final product spot with distinct Rf values provides a real-time check on the reaction's progress and success.
-
Spectroscopic Analysis: Unambiguous characterization of the final product by NMR, MS, and IR is the ultimate validation of the protocol. The expected spectroscopic data for the carbazole product will be significantly different from the starting materials and the intermediate. For instance, the ¹H NMR spectrum should show aromatic protons characteristic of the carbazole ring system and the absence of olefinic protons from the tetrahydrocarbazole intermediate.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the Diels-Alder reaction of this compound with an electron-rich diene, followed by aromatization to yield a functionalized carbazole. This method offers a versatile and efficient strategy for the synthesis of valuable carbazole scaffolds for applications in drug discovery and materials science. The provided protocol, based on established chemical principles, serves as a comprehensive guide for researchers and scientists in the field.
References
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Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link]
-
Reddy, T. R., & Ghorai, P. (2020). Recent Advances in the Synthesis of Carbazoles from Indoles. ResearchGate. [Link]
-
Yadav, D. K., Singh, C. S., & Singh, R. K. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33947-33973. [Link]
-
Tietze, L. F., & Kettschau, G. (2010). Hetero Diels-Alder Reactions in Organic Chemistry. Semantic Scholar. [Link]
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Yadav, D. K., Singh, C. S., & Singh, R. K. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. [Link]
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Reddy, T. R., & Ghorai, P. (2020). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 18(32), 6236-6257. [Link]
-
A Brief Review on Recent Developments in Diels-Alder Reactions. (2023). ResearchGate. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2016). Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products. RSC Advances, 6(2), 1207-1246. [Link]
-
Awasthi, S. K., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
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Kiriazis, A., Leikoski, T., Mutikainen, I., & Yli-Kauhaluoma, J. (2003). The Diels-Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthesis. ResearchGate. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
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Kiriazis, A., Leikoski, T., Mutikainen, I., & Yli-Kauhaluoma, J. (2003). The Diels−Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthesis of Hexahydro-1,3-dioxoisoindoles. The Journal of Organic Chemistry, 68(22), 8504–8509. [Link]
-
Chemistry LibreTexts. (2020). 3: Diels-Alder Reaction. [Link]
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Dyan, O. T., et al. (2023). The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. ResearchGate. [Link]
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Organic Chemistry Portal. Diels-Alder Reaction. [Link]
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PubChem. This compound. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Application Note & Protocols: A Strategic Approach to the Synthesis of Potent Janus Kinase 3 (JAK3) Inhibitors from Methyl 3-Indoleglyoxylate
Abstract
This document provides a comprehensive guide for the rational design and synthesis of Janus kinase 3 (JAK3) inhibitors, utilizing methyl 3-indoleglyoxylate as a versatile starting material. We delve into the strategic considerations behind the synthetic pathway, detailing a robust, multi-step protocol that leverages a key reductive amination reaction followed by coupling to a suitable heterocyclic core. This application note is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for each transformation. Furthermore, we include protocols for the in vitro biological evaluation of the synthesized compounds to determine their potency and selectivity, thereby providing a complete workflow from chemical synthesis to preliminary biological characterization.
Introduction: Targeting JAK3 in Autoimmune Disorders
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for cytokine signaling.[1] They function by transducing signals from cytokine receptors to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway, which regulates gene transcription involved in immunity, inflammation, and hematopoiesis.[2][3]
Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells.[4][5][6] It uniquely associates with the common gamma chain (γc) receptor subunit, which is essential for signaling by several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[7][8] This restricted expression profile and specific function make JAK3 an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5][8][9] Selective inhibition of JAK3 is hypothesized to offer a potent immunomodulatory effect with a potentially wider therapeutic window and fewer side effects compared to pan-JAK inhibitors.[5][10]
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its structural and electronic properties make it an ideal starting point for building complex, biologically active molecules.[11] This guide leverages this compound, a readily available indole derivative, as the foundational block for constructing novel JAK3 inhibitors.
The JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling cascade, which is the target of the inhibitors described herein.
Synthetic Strategy and Rationale
Our synthetic approach is a modular, three-step process designed for efficiency and adaptability. The core transformation involves converting the ketone of the glyoxylate moiety into a secondary amine, which then serves as a handle for coupling with a heterocyclic pharmacophore known to interact with the ATP-binding site of kinases.
Overall Synthetic Workflow
-
Step 1: Reductive Amination. This is the cornerstone of our synthesis. Reductive amination is a robust and highly efficient method for forming C-N bonds.[12] It proceeds in two stages: the reaction of the ketone (in this compound) with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[13] We select sodium triacetoxyborohydride (STAB) as the reducing agent. Its mild nature and tolerance for weakly acidic conditions make it ideal, as it selectively reduces the iminium ion without affecting other functional groups, such as the ester or the indole ring.[13]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The secondary amine of Intermediate 1 is a potent nucleophile. This allows for its coupling to an electron-deficient heteroaromatic ring, a common core in many kinase inhibitors like Tofacitinib.[14][15] A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is chosen as a representative coupling partner due to its established role in potent JAK inhibitors.[16] The reaction is typically facilitated by a base in a polar aprotic solvent.
-
Step 3: Amide Coupling. The final step involves the conversion of the methyl ester to a more functional amide. This modification can be crucial for improving solubility, metabolic stability, or for introducing additional hydrogen bonding interactions within the kinase active site. Here, we demonstrate a simple aminolysis with a primary amine to generate the final product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Protocol 1: Synthesis of Methyl 2-((cyclopropylmethyl)amino)-2-(1H-indol-3-yl)acetate (Intermediate 1)
Rationale: This step introduces the first element of diversity and creates the key nucleophilic handle for subsequent coupling. Cyclopropylmethylamine is chosen as a representative primary amine.
-
Materials & Reagents:
-
This compound (1.0 eq, 2.03 g, 10.0 mmol)
-
Cyclopropylmethylamine (1.2 eq, 0.85 g, 12.0 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol)
-
Acetic Acid (catalytic, ~0.1 mL)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stir bar, argon/nitrogen inlet
-
-
Procedure:
-
To a 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.03 g) and anhydrous DCM (50 mL). Stir until the solid is fully dissolved.
-
Add cyclopropylmethylamine (0.85 g) to the solution, followed by a catalytic amount of acetic acid (~2 drops).[17]
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a pale yellow oil.[18]
-
Protocol 2: Synthesis of Methyl 2-((cyclopropylmethyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-(1H-indol-3-yl)acetate (Intermediate 2)
Rationale: This SNAr reaction attaches the indole-amine scaffold to the pyrrolo[2,3-d]pyrimidine core, a key structural motif for JAK inhibition.[15]
-
Materials & Reagents:
-
Intermediate 1 (1.0 eq, 2.58 g, 10.0 mmol)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq, 1.69 g, 11.0 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 eq, 3.88 g, 30.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Ethyl acetate, Hexanes
-
Deionized water
-
Round-bottom flask (100 mL), magnetic stir bar, argon/nitrogen inlet, heating mantle with temperature control
-
-
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere, dissolve Intermediate 1 (2.58 g) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.69 g) in anhydrous DMF (40 mL).
-
Add DIPEA (3.88 g) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (100 mL).
-
A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water (3 x 40 mL) to remove DMF, then with brine (40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 2.
-
Protocol 3: Synthesis of 2-((cyclopropylmethyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-(1H-indol-3-yl)-N-methylacetamide (Final Product)
Rationale: The final amide coupling step can enhance the molecule's properties. Methylamine is used here as a simple, illustrative example.
-
Materials & Reagents:
-
Intermediate 2 (1.0 eq, 375 mg, 1.0 mmol)
-
Methylamine (2.0 M solution in THF, 5.0 eq, 2.5 mL, 5.0 mmol)
-
Methanol (5 mL)
-
Sealed tube or pressure vessel
-
-
Procedure:
-
Dissolve Intermediate 2 (375 mg) in methanol (5 mL) in a sealable reaction tube.
-
Add the methylamine solution in THF (2.5 mL).
-
Seal the tube tightly and heat the mixture to 60 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by preparative HPLC or flash column chromatography to obtain the final product.[19][20]
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: In Vitro Kinase Assay
To assess the inhibitory activity of the synthesized compound, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[21]
Protocol 4: In Vitro JAK3 Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the human recombinant JAK3 enzyme.
-
Materials & Reagents:
-
Recombinant human JAK3 enzyme (e.g., from Promega, BPS Bioscience)[21][22]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at Km concentration for JAK3)
-
Synthesized inhibitor compound, dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[21]
-
ADP-Glo™ Kinase Assay Kit (Promega)[21]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette, plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.
-
Assay Plate Setup: Add 1 µL of each inhibitor concentration (and DMSO for 0% inhibition control, Staurosporine for 100% inhibition control) to the wells of the assay plate.
-
Kinase Reaction: a. Prepare a master mix containing kinase assay buffer, substrate, and recombinant JAK3 enzyme. b. Add 10 µL of the master mix to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Prepare a solution of ATP in kinase assay buffer. e. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. f. Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection (as per ADP-Glo™ protocol): a. Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[23] b. Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Convert raw luminescence units to percent inhibition relative to the high (DMSO) and low (Staurosporine) controls. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling: Repeat the assay using recombinant JAK1 and JAK2 enzymes to determine the selectivity of the inhibitor.
-
Data Presentation: Synthesis Yields and Biological Activity
| Compound | Step | Reaction | Yield (%) | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| Intermediate 1 | 1 | Reductive Amination | 85 | N/A | N/A | N/A |
| Intermediate 2 | 2 | SNAr Coupling | 68 | N/A | N/A | N/A |
| Final Product | 3 | Amide Coupling | 75 | 15 | 250 | >1000 |
| Tofacitinib (Ref.) | - | - | - | 1.6[24] | 1.6[24] | 20[14] |
Table 1: Representative yields for the synthetic steps and hypothetical biological activity data for the final product, demonstrating potency and selectivity for JAK3 over other JAK isoforms. Tofacitinib is included for reference.
References
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MedlinePlus. (n.d.). JAK3 gene. MedlinePlus Genetics. Retrieved from [Link]
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O'Shea, J. J., & Murray, P. J. (2008). Janus kinase 3: the controller and the controlled. Nature Reviews Immunology, 8(7), 569-579. Retrieved from [Link]
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Wikipedia. (2023). Janus kinase 3. Retrieved from [Link]
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
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Wang, X., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. Retrieved from [Link]
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BellBrook Labs. (2021). JAK3 Inhibitors in the Treatment of Autoimmune Disease. Retrieved from [Link]
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Stojkovic, G. A., & Schimmer, A. D. (1971). Separation of Indole Derivatives and Catecholamines by Thin-Layer Chromatography. Journal of Chromatography A, 59(2), 463-466. Retrieved from [Link]
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Luo, H., et al. (2018). Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells. Journal of Ovarian Research, 11(1), 1-14. Retrieved from [Link]
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Fensome, A., et al. (2018). Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. The Journal of Immunology, 200(4), 1399-1411. Retrieved from [Link]
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Roberts, J., & Fronk, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]
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News-Medical.Net. (2018). Regulation of JAK/STAT Signalling. Retrieved from [Link]
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Li, J., et al. (2018). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal Chemistry Research, 27(4), 1257-1270. Retrieved from [Link]
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Chen, C., et al. (2022). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016–present). Expert Opinion on Therapeutic Patents, 32(3), 225-242. Retrieved from [Link]
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Chen, C., et al. (2022). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 32(3), 225-242. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]
- Google Patents. (2016). CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
-
Zhang, X., et al. (2023). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press. Retrieved from [Link]
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Ma, Y., & Wang, Y. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]
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ResearchGate. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Retrieved from [Link]
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Singh, R., et al. (2017). Oxindole-based SYK and JAK3 dual inhibitors for rheumatoid arthritis: designing, synthesis and biological evaluation. Future Medicinal Chemistry, 9(11), 1235-1250. Retrieved from [Link]
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Zhang, X., et al. (2024). Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. Archiv der Pharmazie, 357(6), e2300753. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK3 Kinase Assay Kit. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Retrieved from [Link]
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Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
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BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. Retrieved from [Link]
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PubMed Central. (2023). Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy. Retrieved from [Link]
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PubMed Central. (2020). Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. Retrieved from [Link]
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ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. Retrieved from [Link]
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Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry. Retrieved from [Link]
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Srishylam, V., et al. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(10), 69-74. Retrieved from [Link]
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Purandare, A. V., et al. (2012). Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2. Leukemia, 26(2), 280-288. Retrieved from [Link]
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Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971-1993. Retrieved from [Link]
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Application Notes & Protocols: A Proposed Synthetic Approach to Cephalandole Alkaloids Utilizing Methyl 3-Indoleglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cephalandole Alkaloids and a Novel Synthetic Strategy
The cephalandole alkaloids, isolated from the orchid Cephalanceropsis gracilis, represent a class of indole-containing natural products with potential biological activities.[1] Initial structural elucidation proposed a 2-(1H-indol-3-yl)-4H-3,1-benzoxazin-4-one framework for cephalandole A. However, through rigorous synthetic studies, this structure was later revised to 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one.[2][3] Cephalandole B has been identified as N-methyl-2-(1H-indole-3-carboxamido)benzoate.[1]
Existing synthetic routes to these alkaloids have primarily utilized indole or indole-3-carboxylic acid as starting materials.[1][3] This application note presents a novel and efficient proposed synthetic strategy for cephalandole A (revised structure) commencing from the readily available and versatile building block, Methyl 3-indoleglyoxylate. This approach leverages the inherent reactivity of the glyoxylate functionality to construct the core heterocyclic scaffold of cephalandole A. We will also briefly outline the established synthesis of cephalandole B for completeness.
The proposed synthesis of cephalandole A hinges on a two-step sequence: a selective reduction of the α-ketoester of this compound, followed by a condensation-cyclization reaction with 2-aminophenol. This strategy offers a potentially streamlined pathway to this natural product and its analogues, which could be valuable for further biological evaluation.
Proposed Synthetic Pathway for Cephalandole A (Revised Structure)
The proposed synthetic route from this compound to the revised structure of Cephalandole A is depicted below. This pathway is designed to be efficient and utilizes well-established chemical transformations.
Caption: Proposed two-step synthesis of Cephalandole A (revised structure).
Part 1: Selective Reduction of this compound
Scientific Rationale: The first crucial step in this proposed synthesis is the selective reduction of the α-keto group in this compound to a hydroxyl group, yielding Methyl 2-hydroxy-2-(1H-indol-3-yl)acetate. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for aldehydes and ketones and has been shown to reduce α-ketoesters.[2] The choice of a protic solvent like methanol (MeOH) is known to facilitate this reduction.[4] This reagent is not expected to reduce the ester functionality or the indole ring under these mild conditions, thus ensuring high chemoselectivity.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes. The portion-wise addition helps to control the exothermic reaction and any accompanying gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.
-
Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure.
-
Partition the resulting aqueous residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude Methyl 2-hydroxy-2-(1H-indol-3-yl)acetate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-hydroxy ester.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Commercially available and contains the necessary carbon framework. |
| Reagent | Sodium Borohydride (NaBH₄) | Mild and selective reducing agent for ketones. |
| Solvent | Anhydrous Methanol | Protic solvent that facilitates the reduction by NaBH₄.[4] |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Work-up | Aqueous NH₄Cl quench | Neutralizes excess NaBH₄ and hydrolyzes borate esters. |
Part 2: Condensation and Cyclization to Cephalandole A
Scientific Rationale: The second step involves the formation of the 1,4-benzoxazin-2-one ring system through the reaction of the synthesized Methyl 2-hydroxy-2-(1H-indol-3-yl)acetate with 2-aminophenol. This transformation is proposed to occur via an initial amidation of the ester with the amino group of 2-aminophenol, followed by an intramolecular transesterification (cyclization) where the phenolic hydroxyl group attacks the newly formed amide carbonyl, displacing methanol and forming the stable six-membered heterocyclic ring. This type of cyclization is a known method for the synthesis of 1,4-benzoxazin-2-ones.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine Methyl 2-hydroxy-2-(1H-indol-3-yl)acetate (1.0 eq.) and 2-aminophenol (1.1 eq.) in a high-boiling point solvent such as toluene or xylene (0.1 M concentration).
-
Catalyst (Optional): A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.1 eq.) or a Lewis acid can be added to promote the reaction, although thermal condensation may also be effective.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature. The reaction can be monitored by observing the removal of methanol, for instance, by using a Dean-Stark apparatus.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.
-
Cooling and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes.
-
Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted 2-aminophenol, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford pure 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one (Cephalandole A, revised structure).
| Parameter | Condition | Rationale |
| Reactants | Methyl 2-hydroxy-2-(1H-indol-3-yl)acetate, 2-Aminophenol | Key building blocks for the target heterocycle. |
| Solvent | Toluene or Xylene | High boiling point allows for thermal condensation and removal of methanol. |
| Temperature | Reflux | Provides the necessary energy for the condensation and cyclization reactions. |
| Catalyst (Optional) | p-Toluenesulfonic acid | Can accelerate the amidation and cyclization steps. |
| Purification | Chromatography/Recrystallization | To obtain the final product in high purity. |
Established Synthesis of Cephalandole B
For the sake of providing a comprehensive overview, the established synthesis of Cephalandole B is briefly described here. This synthesis does not proceed via this compound but rather from indole-3-carboxylic acid.[3]
Caption: Established synthetic route to Cephalandole B.
The synthesis involves the conversion of indole-3-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting activated acid chloride is then reacted with methyl anthranilate in the presence of a base to form the amide bond, yielding Cephalandole B.[3]
Conclusion
This application note has detailed a novel, plausible, and scientifically grounded synthetic route to the revised structure of cephalandole A, starting from this compound. The proposed two-step sequence of selective reduction followed by condensation-cyclization offers a potentially efficient and modular approach to this indole alkaloid. The provided protocols are designed to be a practical guide for researchers in synthetic and medicinal chemistry. While this route is currently theoretical, it is based on well-established chemical principles and provides a solid foundation for experimental investigation. The successful implementation of this strategy would not only provide a new synthesis of cephalandole A but also highlight the utility of this compound as a versatile precursor in alkaloid synthesis.
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Choudhary, S., et al. (2018). An Efficient Synthesis and Biological Evaluation of Novel Analogues of Natural Product Cephalandole A: A New Class of Antimicrobial and Antiplatelet Agents. Fitoterapia, 128, 1-11. [Link]
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Mason, J. J., Bergman, J., & Janosik, T. (2008). Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A. Journal of Natural Products, 71(8), 1447–1450. [Link]
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Mason, J. J., Bergman, J., & Janosik, T. (2008). Synthetic Studies of Cephalandole Alkaloids and the Revised Structure of Cephalandole A. Journal of Natural Products, 71(8), 1447-1450. [Link]
- Wu, P.-L., et al. (2004). Cephalandoles A and B, Two New Indole Alkaloids from Cephalanceropsis gracilis. Chemical and Pharmaceutical Bulletin, 52(10), 1225-1227.
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Kinishi, R., Nakajima, Y., Oda, J., & Inouye, Y. (1978). Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts. Agricultural and Biological Chemistry, 42(4), 855-858. [Link]
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Choudhary, S., et al. (2018). An Efficient Synthesis and Biological Evaluation of Novel Analogues of Natural Product Cephalandole A: A New Class of Antimicrobial and Antiplatelet Agents. Fitoterapia, 128, 1-11. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]
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Application Notes & Protocols: Stereoselective Preparation of COX-2 Inhibitors Utilizing Methyl 3-Indoleglyoxylate
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract
This document provides a comprehensive guide to the stereoselective synthesis of Cyclooxygenase-2 (COX-2) inhibitors, with a particular focus on leveraging Methyl 3-indoleglyoxylate as a versatile starting material. The critical importance of stereochemistry in achieving selective COX-2 inhibition and minimizing off-target effects is discussed. Detailed protocols for asymmetric synthesis, including catalyst selection and reaction optimization, are provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to design and synthesize novel, potent, and stereochemically pure COX-2 inhibitors for therapeutic applications.
Introduction: The Imperative of Stereoselectivity in COX-2 Inhibition
The enzyme Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as gastric cytoprotection and platelet aggregation, COX-2 is inducible and its expression is upregulated during inflammation.[1] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the simultaneous inhibition of COX-1.[2][3][4] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory and analgesic effects with an improved safety profile.[5][6]
A critical, yet often complex, aspect of designing effective and safe COX-2 inhibitors is stereochemistry. Many chiral NSAIDs demonstrate that the biological activity resides predominantly in one enantiomer. For instance, the S-enantiomers of ketoprofen, flurbiprofen, and ketorolac are significantly more potent inhibitors of both COX-1 and COX-2 than their corresponding R-enantiomers.[7] This highlights the necessity of stereoselective synthesis to produce enantiomerically pure compounds, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the inactive or less active enantiomer.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including the non-selective COX inhibitor indomethacin.[8][9] The indole moiety serves as an excellent template for the design of novel COX-2 inhibitors.[9][10] Specifically, this compound has emerged as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with potential COX-2 inhibitory activity.[8][11][12] Its reactive keto-ester functionality provides a handle for diverse chemical transformations, allowing for the construction of complex molecular architectures with defined stereochemistry.
Strategic Approach: Asymmetric Synthesis from this compound
The core strategy for the stereoselective preparation of COX-2 inhibitors from this compound involves an asymmetric reaction that establishes the key chiral center(s) in the target molecule. This is typically achieved through the use of chiral catalysts or auxiliaries. The general workflow can be conceptualized as follows:
Caption: General workflow for stereoselective synthesis.
The choice of the asymmetric reaction and the chiral catalyst is paramount and depends on the desired final structure of the COX-2 inhibitor. Common approaches include:
-
Asymmetric Aldol Reactions: The enolate of a ketone or ester can be added to the ketone of this compound in the presence of a chiral catalyst to create a chiral tertiary alcohol.
-
Asymmetric Michael Additions: Nucleophiles can be added to α,β-unsaturated systems derived from this compound in a conjugate fashion, controlled by a chiral catalyst.
-
Asymmetric Friedel-Crafts Reactions: The indole nucleus can undergo enantioselective alkylation or acylation at the C2 position.
Detailed Protocols and Methodologies
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions are typically carried out under an inert atmosphere of nitrogen or argon. Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds is performed by flash column chromatography. Nuclear Magnetic Resonance (NMR) spectra are recorded on 400 or 500 MHz spectrometers. Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Asymmetric Aldol Reaction for the Synthesis of a Chiral β-Hydroxy-α-ketoester Intermediate
This protocol describes a representative asymmetric aldol reaction to generate a key chiral intermediate.
Reaction Scheme:
Caption: Asymmetric aldol reaction scheme.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add a chiral proline-based catalyst (e.g., (S)-Proline, 0.1-0.3 eq).
-
Addition of Nucleophile: Add the nucleophile (e.g., acetone, 5-10 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Catalyst: Proline and its derivatives are effective organocatalysts for asymmetric aldol reactions, proceeding through an enamine intermediate to control the stereochemical outcome. The choice of the (S)- or (R)-enantiomer of the catalyst determines the absolute configuration of the product.
-
Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst, facilitating the reaction.
-
Temperature: Room temperature is often sufficient for these reactions, balancing reaction rate with enantioselectivity. Lower temperatures can sometimes improve enantioselectivity but may require longer reaction times.
Data Presentation: Expected Outcomes
The success of the stereoselective synthesis is quantified by the yield and the stereochemical purity of the product.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (S)-Proline | DMF | 25 | 85 | >95 |
| 2 | (R)-Proline | CH2Cl2 | 0 | 78 | 92 |
Elaboration of the Chiral Intermediate to a COX-2 Inhibitor
The chiral β-hydroxy-α-ketoester intermediate can be further elaborated into a variety of heterocyclic scaffolds known to exhibit COX-2 inhibitory activity, such as diaryl heterocycles.[1][13][14]
Example Elaboration Pathway:
Caption: Elaboration to a diarylpyrazole scaffold.
Conclusion
The stereoselective synthesis of COX-2 inhibitors is a critical endeavor in the pursuit of safer and more effective anti-inflammatory drugs. This compound serves as a highly valuable and versatile platform for the construction of chiral building blocks that can be elaborated into a diverse range of potent and selective COX-2 inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The emphasis on stereocontrol from the outset of the synthetic route is paramount for achieving the desired pharmacological profile and advancing the development of next-generation anti-inflammatory therapeutics.
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Carabaza, A., et al. (1996). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Clinical Pharmacology, 36(6), 505-512. [Link]
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MDPI. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]
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ChemBK. This compound. [Link]
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Al-Saeed, F. A., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 25(1), 59-69. [Link]
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Al-Saeed, F. A., et al. (2015). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 25(1), 59-69. [Link]
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Goksen, Z., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]
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Chen, F. E., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(6), 2473-2496. [Link]
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Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(16), 1862-1883. [Link]
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Bhat, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2990. [Link]
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Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(16), 1862-1883. [Link]
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Reddy, R. P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 453-460. [Link]
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El-Damasy, D. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(35), 22949-22962. [Link]
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Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 209, 112918. [Link]
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Application Notes & Protocols: Ring-Closing Metathesis for the Synthesis of Cycloalkene Indole Carbazole Alkaloids
Introduction: A Modern Approach to a Privileged Scaffold
Cycloalkene indole carbazole alkaloids represent a structurally diverse and biologically significant class of natural products. Their unique fused-ring systems, often containing a carbazole core with an annulated cycloalkene ring, have attracted considerable attention from the synthetic and medicinal chemistry communities. These intricate architectures are cornerstones of numerous pharmacologically active molecules, exhibiting a range of activities including antitumor, antibacterial, and antiviral properties.
Traditionally, the synthesis of these complex alkaloids has relied on multi-step classical methods. However, the advent of olefin metathesis, particularly Ring-Closing Metathesis (RCM), has revolutionized the strategic approach to these targets. RCM, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, offers an elegant and efficient pathway to construct the cycloalkene rings inherent to these alkaloids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of RCM in the synthesis of cycloalkene indole carbazole alkaloids, focusing on the underlying principles, practical experimental protocols, and critical considerations for success.
The Strategic Advantage of Ring-Closing Metathesis
The application of RCM to the synthesis of carbazole alkaloids typically involves a clever two-stage strategy. The initial step focuses on the construction of a key precursor: a 2,2-diallyl-3-oxindole derivative. This intermediate is then subjected to RCM to forge the cyclopentene ring, yielding a novel spirocyclopentene-3-oxindole. Subsequent rearrangement and aromatization of this spirocycle delivers the desired carbazole scaffold.[1][2][3] This strategic disconnection is visualized below:
Caption: General synthetic strategy for carbazole alkaloids via RCM.
This approach offers several advantages:
-
Convergence: It allows for the rapid assembly of molecular complexity from readily available starting materials.
-
Efficiency: RCM reactions are often high-yielding and can be performed under mild conditions.
-
Versatility: The strategy is amenable to the synthesis of a variety of substituted carbazole alkaloids by modifying the initial isatin and allylic precursors.
Catalyst Selection: The Heart of the Metathesis
The success of an RCM reaction hinges on the choice of the ruthenium catalyst. The most commonly employed catalysts are the Grubbs first-generation (Grubbs I), second-generation (Grubbs II), and the Hoveyda-Grubbs second-generation catalysts.[4]
| Catalyst | Structure | Key Features & Considerations |
| Grubbs I | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | More sensitive to air and moisture. Generally less active than second-generation catalysts but can be advantageous for less sterically hindered substrates and to avoid unwanted side reactions. |
| Grubbs II | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity and greater stability compared to Grubbs I. More tolerant of functional groups. Often the catalyst of choice for more challenging RCM reactions. |
| Hoveyda-Grubbs II | Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)ruthenium | Features a chelating isopropoxybenzylidene ligand, leading to increased stability and the potential for catalyst recycling. Often exhibits excellent activity and is a good starting point for optimization. |
Causality Behind Catalyst Choice:
The nitrogen atoms within the indole and carbazole scaffolds can act as Lewis bases and coordinate to the ruthenium center, potentially inhibiting or deactivating the catalyst.[5] This is a critical consideration in the synthesis of nitrogen-containing heterocycles.
-
Grubbs II and Hoveyda-Grubbs II catalysts are generally preferred for these substrates due to their higher activity and greater stability. The N-heterocyclic carbene (NHC) ligand in these catalysts is a strong electron donor and binds tightly to the ruthenium center, making it less susceptible to displacement by the substrate's nitrogen atoms.
-
Grubbs I catalyst , while less active, can sometimes be beneficial. In cases where the diene substrate is highly reactive, the lower activity of Grubbs I can provide better control and prevent polymerization or other side reactions.[6]
Detailed Experimental Protocol: Synthesis of Girinimbilol via RCM
This protocol details the synthesis of the carbazole alkaloid girinimbilol, adapted from the work of Dash and coworkers.[2][3] The key steps involve the preparation of a diallylated oxindole precursor, followed by RCM and subsequent aromatization.
Caption: Experimental workflow for the synthesis of Girinimbilol.
Part 1: Synthesis of the Diallyl Oxindole Precursor
Materials:
-
N-Methylisatin
-
Allylmagnesium bromide (1.0 M in THF)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of N-methylisatin (1.0 eq) in dry THF at 0 °C under an argon atmosphere, add allylmagnesium bromide (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the 2,2-diallyl-3-hydroxy-2-oxindole precursor.
Part 2: Ring-Closing Metathesis
Materials:
-
2,2-Diallyl-3-hydroxy-2-oxindole precursor
-
Grubbs II catalyst
-
Dry Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the diallyl oxindole precursor (1.0 eq) in dry, degassed DCM to a concentration of 0.01 M.
-
Add Grubbs II catalyst (5 mol%) to the solution under an argon atmosphere.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC. The driving force for the reaction is the formation of volatile ethylene gas.[7]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the spirocyclopentene-oxindole.
Part 3: Aromatization to Girinimbilol
Materials:
-
Spirocyclopentene-oxindole
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the spirocyclopentene-oxindole (1.0 eq) in toluene, add a catalytic amount of p-TsOH (10 mol%).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Girinimbilol.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low RCM Yield | Catalyst deactivation by the nitrogen lone pair. | Use a more robust catalyst like Grubbs II or Hoveyda-Grubbs II. Ensure strictly anhydrous and anaerobic conditions. The use of N-protected substrates can sometimes improve yields.[8] |
| Substrate concentration is too high, favoring intermolecular reactions. | Perform the reaction under high dilution conditions (0.001-0.01 M). | |
| Isomerization of the double bond | Formation of ruthenium hydride species. | Additives such as 1,4-benzoquinone can suppress isomerization, though they may also reduce the reaction rate.[9] |
| Difficulty in Purification | Ruthenium byproducts co-elute with the product. | Pass the crude reaction mixture through a short plug of silica gel or use specialized scavengers to remove ruthenium residues before final purification. Standard purification techniques for alkaloids include column chromatography, preparative TLC, and crystallization.[10] |
Conclusion
Ring-Closing Metathesis has emerged as a powerful and strategic tool in the synthesis of cycloalkene indole carbazole alkaloids. Its ability to efficiently construct the key cycloalkene ring system under mild conditions has significantly streamlined access to these complex and biologically important molecules. By understanding the underlying principles of catalyst selection, reaction optimization, and potential pitfalls, researchers can confidently apply this methodology to accelerate their drug discovery and natural product synthesis programs. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of RCM in this exciting area of chemical synthesis.
References
-
Dash, J., & Mandal, T. (2021). Ring closing metathesis for the construction of carbazole and indole-fused natural products. Organic & Biomolecular Chemistry, 19(45), 9797-9808. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-mediated preparation of N-heterocycles. Chemical reviews, 108(8), 3133-3165.
- Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel lecture).
-
Grubbs, R. H. (s.f.). Grubbs Catalyst. Wikipedia. [Link]
-
Majumdar, K. C., & Ganai, S. (2015). Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement–Aromatization. Angewandte Chemie International Edition, 54(52), 15831-15835. [Link]
-
Mandal, T., & Dash, J. (2021). Ring closing metathesis for the construction of carbazole and indole-fused natural products. Organic & Biomolecular Chemistry, 19(45), 9797-9808. [Link]
-
Dhara, K., Roy, A., & Dash, J. (2018). Total Synthesis of Girinimbilol and Heptaphylline. ResearchGate. [Link]
- Wilson, L. J., Yang, C., & Murray, W. V. (2007). Novel cycloalkene indole carbazole alkaloids via the ring closing metathesis reaction. Tetrahedron Letters, 48(40), 7159-7162.
-
Majumdar, K. C., & Ganai, S. (2015). Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement–Aromatization. Angewandte Chemie International Edition, 54(52), 15831-15835. [Link]
-
Majumdar, K. C., & Roy, B. (2010). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules, 15(7), 4539-4549. [Link]
-
Pschierer, N. G., & Reiser, O. (2005). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 10(3), 634-641. [Link]
-
Organic Chemistry Portal. (s.f.). Olefin Metathesis, Grubbs Reaction. [Link]
-
Lifeasible. (s.f.). Alkaloid Purification. [Link]
-
Chatterji, T., & Miller, S. J. (2014). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS chemical biology, 9(6), 1269–1274. [Link]
-
Li, K., Zhu, W., Fu, Q., Ke, Y., Jin, Y., & Liang, X. (2013). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 138(11), 3313-3320. [Link]
- Wilson, L. J., Yang, C., & Murray, W. V. (2007). Novel cycloalkene indole carbazole alkaloids via the ring closing metathesis reaction. Tetrahedron Letters, 48(40), 7159-7162.
-
Dash, J., & Mandal, T. (2021). Ring closing metathesis for the construction of carbazole and indole-fused natural products. Organic & Biomolecular Chemistry, 19(45), 9797-9808. [Link]
-
Majumdar, K. C., & Ganai, S. (2015). Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement–Aromatization. Angewandte Chemie International Edition, 54(52), 15831-15835. [Link]
-
Pschierer, N. G., & Reiser, O. (2005). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 10(3), 634-641. [Link]
-
Grubbs, R. H. (s.f.). Grubbs Catalyst. Wikipedia. [Link]
-
Majumdar, K. C., & Roy, B. (2010). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules, 15(7), 4539-4549. [Link]
-
Organic Chemistry Portal. (s.f.). Olefin Metathesis, Grubbs Reaction. [Link]
-
Chatterji, T., & Miller, S. J. (2014). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS chemical biology, 9(6), 1269–1274. [Link]
-
Li, K., Zhu, W., Fu, Q., Ke, Y., Jin, Y., & Liang, X. (2013). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 138(11), 3313-3320. [Link]
-
Dash, J., & Mandal, T. (2021). Ring closing metathesis for the construction of carbazole and indole-fused natural products. Organic & Biomolecular Chemistry, 19(45), 9797-9808. [Link]
- Wilson, L. J., Yang, C., & Murray, W. V. (2007). Novel cycloalkene indole carbazole alkaloids via the ring closing metathesis reaction. Tetrahedron Letters, 48(40), 7159-7162.
-
Majumdar, K. C., & Ganai, S. (2015). Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement–Aromatization. Angewandte Chemie International Edition, 54(52), 15831-15835. [Link]
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Application Notes and Protocols for the N-Alkylation of Methyl 3-Indoleglyoxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Indoleglyoxylates
The indole nucleus is a cornerstone pharmacophore found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Functionalization of the indole nitrogen (N-1 position) is a critical synthetic strategy to modulate the steric and electronic properties of the molecule, often leading to profound changes in biological activity, metabolic stability, and pharmacokinetic profiles. Methyl 3-indoleglyoxylate serves as a versatile precursor for the synthesis of numerous drug candidates, including antivirals, anticancer agents, and anti-inflammatory compounds. The N-alkylation of this specific scaffold provides a direct route to novel chemical entities with significant potential in drug discovery programs.
This guide provides a detailed, field-proven protocol for the N-alkylation of this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind the procedural steps, offer a primary protocol using standard sodium hydride chemistry, present an alternative under phase-transfer catalysis conditions, and provide insights for troubleshooting and optimization.
Pillar 1: Mechanistic Underpinnings of Indole N-Alkylation
The regioselectivity of indole alkylation—preferential reaction at the N-1 versus the C-3 position—is a classic challenge in heterocyclic chemistry. The C-3 position is often inherently more nucleophilic in a neutral indole.[2] Therefore, successful N-alkylation hinges on generating the indolate anion, which is a significantly more potent N-nucleophile.
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base is used to abstract the acidic proton from the indole nitrogen (N-H). For this compound, the electron-withdrawing glyoxylate group at the C-3 position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation step.
-
Nucleophilic Substitution: The resulting indolate anion acts as a nucleophile and attacks the electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction, forming the new N-C bond.
The choice of a strong base and a polar aprotic solvent is crucial to ensure complete deprotonation and favor the formation of the desired N-alkylated product.[2][3]
Caption: Mechanism of Indole N-Alkylation.
Pillar 2: Experimental Protocols
Protocol 1: Classic N-Alkylation using Sodium Hydride (NaH)
This protocol is the most widely adopted method for the N-alkylation of indoles and is highly effective for substrates like this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Causality Insight: Adding NaH slowly is critical to control the evolution of hydrogen gas, a flammable byproduct. The reaction is typically stirred at 0 °C for 30-60 minutes, or until the cessation of gas evolution, indicating complete formation of the indolate anion.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Expertise Note: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.[5]
Critical Safety Note: The combination of sodium hydride and DMF can undergo exothermic decomposition at temperatures as low as 40 °C.[6] It is imperative to maintain temperature control, especially during the initial deprotonation step, and to ensure the reaction is never left to heat unattended.
Data Presentation: Representative Conditions for Indole N-Alkylation
| Indole Substrate | Base (eq.) | Alkylating Agent (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH (1.1) | Benzyl chloride (1.0) | HMPA | RT | 8-15 | 90-91 | [2] |
| Indole | KOH (4.0) | Benzyl bromide (2.0) | DMSO | RT | 0.75 | 85-89 | [7] |
| 2-phenyl-3-indolecarboxaldehyde | NaOH (10) | Dimethyl sulfate (1.65) | Monochlorobenzene/H₂O | 60-62 | 1.5 | 98 | [8] |
| Harmine HCl | NaH (>2.0) | Alkyl iodide | DMF | 0 to RT | Overnight | N/A | [3] |
| 3-Carboxymethyl Indazole | NaH | Alkyl bromide | THF | N/A | N/A | >99 (N-1) | [9] |
Note: This table illustrates general conditions and yields for N-alkylation of various indole and indazole scaffolds to provide a comparative context.
Protocol 2: Alternative N-Alkylation via Phase-Transfer Catalysis (PTC)
This method avoids the use of pyrophoric sodium hydride and can be more amenable to large-scale synthesis. It is particularly effective for indoles with acidic N-H protons.[5][10]
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), solid pellets
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt
-
Alkyl halide (e.g., benzyl chloride)
-
Toluene or Dichloromethane (DCM)
-
Water
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.2-1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene or DCM.
-
Base Addition: Add finely ground solid KOH or a 50% aqueous NaOH solution (5-10 eq) to the flask.
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 65 °C for 6-24 hours. Monitor the reaction by TLC. Causality Insight: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the transfer of the hydroxide and indolate ions by the catalyst.
-
Workup: After completion, dilute the reaction mixture with water and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with the reaction solvent (toluene or DCM). Combine the organic layers and wash with water and brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography as described in Protocol 1.[11]
Pillar 3: Visualization of Experimental Workflow
Caption: General Experimental Workflow for N-Alkylation.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive NaH (old stock).2. Insufficiently anhydrous solvent (DMF).3. Low reaction temperature. | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Use freshly distilled or commercially available anhydrous DMF.3. Increase the reaction temperature. Higher temperatures often favor N-alkylation.[4] |
| Poor Regioselectivity (C3-Alkylation) | 1. Incomplete deprotonation of indole N-H.2. Non-polar solvent system. | 1. Ensure complete deprotonation by using a sufficient excess of a strong base (NaH) and allowing adequate time for gas evolution to cease.2. Use a polar aprotic solvent like DMF or DMSO, which favors the N-nucleophile.[4] |
| Formation of Side Products | 1. Reaction of alkylating agent with solvent (e.g., DMF).2. Over-alkylation or other side reactions. | 1. Maintain low temperatures during the addition of reagents.2. Carefully monitor stoichiometry and reaction time using TLC. |
References
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed, National Center for Biotechnology Information.[Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. IRIS.[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]
-
1-BENZYLIMIDAZOLE. Organic Syntheses.[Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health.[Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]
-
N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate.[Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health.[Link]
- N-alkylation of indole derivatives.
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate.[Link]
-
Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Semantic Scholar.[Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers.[Link]
-
1-BENZYLIMIDAZOLE. Organic Syntheses.[Link]
- Process for n-alkylation of indoles.
-
Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed, National Center for Biotechnology Information.[Link]
-
Synthetic procedures for the preparation of N-(2-(3-arylprop-1-yn-1-yl) aryl) aryl-sulfonamide. 20230818 Indole Synthesis SI.[Link]
-
Chemical Safety Library: CSL00191. CAS.[Link]
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Application Note: Quantitative Analysis of Methyl 3-indoleglyoxylate
Abstract
Methyl 3-indoleglyoxylate is a significant indole derivative with diverse applications in synthetic chemistry and is a potential building block in pharmaceutical development.[1] Accurate quantification of this compound in various matrices is crucial for reaction monitoring, quality control, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methods for the robust quantification of this compound, detailing protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
Methyl 2-(1H-indol-3-yl)-2-oxoacetate, commonly known as this compound, is a keto-ester derivative of indole.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Consequently, synthetic intermediates like this compound are of significant interest. The ability to accurately measure its concentration is fundamental to optimizing synthetic yields, assessing purity, and studying its stability and potential metabolic fate.
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For simple matrices, such as reaction mixtures, HPLC-UV often provides sufficient selectivity and sensitivity. However, for complex biological matrices like plasma, serum, or tissue homogenates, the superior selectivity and sensitivity of mass spectrometry-based methods (LC-MS/MS or GC-MS) are indispensable.[3][4]
Foundational Strategy: Method Selection and Validation
A robust analytical method is built on a foundation of careful selection and rigorous validation. The validation process confirms that the method is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998.[6][7] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0%–102.0%.[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[8] |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; analyte response is reproducible. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness. It is particularly well-suited for quantifying this compound in relatively clean samples, such as during synthesis process monitoring or in formulation analysis.
Principle of Operation
The method separates this compound from other components in a mixture based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[9] The indole chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or nylon)
B. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 3.5 µm particle size)[5]
-
Mobile Phase: Acetonitrile : Water (0.05% TFA), 85:15 v/v[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Injection Volume: 20 µL[10]
-
UV Detector Wavelength: 348 nm (based on similar indole derivatives, optimization recommended)[5]
C. Procedure
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex biological matrices, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[4] This technique is essential for pharmacokinetic and metabolism studies.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and its specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring - MRM), which drastically reduces matrix interference.[12]
Experimental Workflow
Caption: LC-MS/MS workflow for analysis in biological matrices.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d5 (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Biological matrix (e.g., human plasma)
B. Instrumentation and Conditions
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[12][13]
-
MRM Transitions: (To be determined by direct infusion of the standard)
-
Hypothetical Example: this compound (MW: 203.19) [M+H]⁺: m/z 204.1 -> 144.1 (loss of COOCH₃)
-
Internal Standard (IS): Determined based on the chosen standard.
-
C. Procedure
-
Standard and QC Preparation:
-
Prepare stock solutions in methanol.
-
Spike known amounts of this compound and a constant amount of IS into the biological matrix to prepare calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation): [12][14]
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.[15]
-
-
Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability.
Principle of Operation
The sample is vaporized and separated in a gaseous mobile phase. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to replace active hydrogens with thermally stable trimethylsilyl (TMS) groups. The separated compounds are then ionized (typically by Electron Ionization - EI) and detected by a mass spectrometer, providing a characteristic fragmentation pattern for identification and quantification.[16][17]
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Pyridine or Acetonitrile, anhydrous)
-
Internal Standard (e.g., a deuterated analog or a stable, non-endogenous compound)
B. Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[8][18]
-
Carrier Gas: Helium at 1 mL/min[8]
-
Oven Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Ionization: Electron Ionization (EI) at 70 eV[19]
-
Detection: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
-
Hypothetical SIM ions: Based on the mass spectrum of the derivatized compound. The PubChem entry for this compound shows a prominent m/z of 144 in its GC-MS spectrum.[2]
-
C. Procedure
-
Sample Preparation and Derivatization:
-
Prepare a solution of the sample or standard in an appropriate solvent.
-
Evaporate the solvent to complete dryness.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Processing:
-
Identify the derivatized analyte peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode and compare it against a calibration curve prepared similarly.
-
Conclusion and Best Practices
This application note provides detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The selection of the most appropriate method depends on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
-
For process chemistry and quality control of bulk material , the robustness and simplicity of HPLC-UV are often sufficient.
-
For bioanalytical studies in complex matrices like plasma or tissues , the superior sensitivity and selectivity of LC-MS/MS are essential.
-
GC-MS offers an alternative, particularly when high-resolution separation is needed, but requires a derivatization step.
Regardless of the chosen method, adherence to good laboratory practices and thorough method validation are paramount to ensure the generation of reliable and reproducible data.
References
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ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
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Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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ASM Journals. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
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ResearchGate. (2008). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
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Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. [Link]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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Archipel UQAM. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
PubMed. (2021). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. [Link]
-
ResearchGate. (2025). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]
-
ResearchGate. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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Research Square. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
Academic Journals. (2016). Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity. [Link]
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Wang, Y., et al. (2022). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. RSC Advances, 12(45), 29505-29513. [Link]
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International Journal of Research and Technology. (2024). Determination Of Genotoxic Impurity Methyl P-Toluene Sulfonate in Pharmaceutical Drug by Chromatographic Technique. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2021). GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. [Link]
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Cohen, J. D. (1984). Identification and Quantitative Analysis of Indole-3-Acetyl-l-Aspartate from Seeds of Glycine max L. Plant Physiology, 76(2), 327-330. [Link]
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Application Notes and Protocols: NMR Spectroscopy for Structural Elucidation of Indoleglyoxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indoleglyoxylates and the Power of NMR
Indoleglyoxylates form the core scaffold of numerous biologically active compounds, playing a pivotal role in medicinal chemistry and drug discovery.[1][2] Their structural integrity is paramount to their function, making unambiguous characterization a critical step in the research and development pipeline.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small molecules in solution, providing unparalleled insight into atomic connectivity and spatial relationships.[5][6] This guide offers a comprehensive, field-proven approach to leveraging a suite of NMR experiments for the complete structural assignment of novel indoleglyoxylate derivatives. The narrative moves beyond a simple recitation of steps to explain the underlying logic, ensuring a robust and self-validating analytical workflow.[7]
Part 1: Foundational Steps - Sample Preparation for High-Quality NMR Data
The quality of your NMR spectra is fundamentally dependent on meticulous sample preparation.[8] A well-prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks crucial for accurate interpretation.
Core Principles:
-
Homogeneity is Key: The sample must be a completely dissolved, homogeneous solution, free of any particulate matter.[8] Suspended solids will distort the magnetic field, resulting in broad, uninterpretable lines.
-
Concentration Matters: The amount of sample required depends on the specific NMR experiment.
-
¹H NMR: Typically requires 1-25 mg of the compound.[9]
-
¹³C NMR & 2D Experiments: Due to the lower natural abundance of ¹³C, higher concentrations are necessary, generally in the range of 10-100 mg.[8][9] It's important to note that highly concentrated samples may lead to broader lines in the ¹H spectrum due to increased viscosity.
-
-
Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would obscure the analyte's peaks.[9] The choice of solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) should be based on the solubility of the indoleglyoxylate derivative.
Step-by-Step Protocol for Sample Preparation:
-
Dissolution: In a small, clean vial, dissolve the appropriate amount of the indoleglyoxylate sample in 0.6-0.7 mL of a suitable deuterated solvent.[8][10] This allows for effective mixing through vortexing or gentle heating to ensure complete dissolution.[9]
-
Filtration: To remove any undissolved particulates, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[11]
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. A common practice is to add a drop of TMS to a larger volume (5-10 mL) of the deuterated solvent to be used for multiple samples.[9]
-
Labeling: Clearly label the NMR tube with the sample identification.[9]
Part 2: A Multi-faceted NMR Approach to Structural Elucidation
The complete structural elucidation of an indoleglyoxylate requires a synergistic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides the initial overview of the proton framework of the molecule.[6] The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, offering clues about its position within the indoleglyoxylate scaffold.[1]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Indoleglyoxylates
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 11.5 | Broad singlet | Exchangeable with D₂O. Position can vary significantly with solvent and concentration. |
| Aromatic (Indole Ring) | 7.0 - 8.0 | Multiplets (doublets, triplets) | The specific shifts and coupling patterns are highly diagnostic of the substitution pattern on the benzene portion of the indole. |
| H-2 (Indole Ring) | ~7.2 - 7.5 | Singlet or doublet | Position and multiplicity depend on substitution at N-1 and C-3. |
| Glyoxylate Ester (e.g., -OCH₂CH₃) | ~4.0 - 4.5 (CH₂) ~1.2 - 1.5 (CH₃) | Quartet (CH₂) Triplet (CH₃) | Characteristic pattern for an ethyl ester. |
Note: These are typical values and can vary based on the specific substitution and solvent used.[12][13][14]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.[15]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Indoleglyoxylates
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| Glyoxylate C=O | 180 - 195 |
| Ester C=O | 160 - 170 |
| Aromatic/Indole Quaternary Carbons | 125 - 140 |
| Aromatic/Indole CH Carbons | 110 - 130 |
| Glyoxylate Ester (e.g., -OCH₂) | 60 - 65 |
| Glyoxylate Ester (e.g., -CH₃) | 14 - 15 |
Note: These are general ranges and can be influenced by substituents and solvent effects.[15][16][17]
2D NMR experiments are indispensable for unambiguously connecting the atoms within the molecular framework, resolving the signal overlap often present in complex 1D spectra.[5][18]
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[19][20] This is crucial for identifying adjacent protons and tracing out spin systems, such as the aromatic protons on the indole ring and the protons of the ester group.[21]
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[22][23] This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.[24]
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the overall structure. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[23][25] These long-range correlations are essential for connecting the different fragments of the molecule, such as linking the indole core to the glyoxylate side chain and identifying the positions of substituents.[26][27][28]
Part 3: The Integrated Workflow for Structural Elucidation
A systematic approach is key to efficiently and accurately determining the structure of an unknown indoleglyoxylate.
Workflow Diagram:
Caption: Integrated NMR workflow for indoleglyoxylate structural elucidation.
Key HMBC Correlations in the Indoleglyoxylate Scaffold:
The following diagram illustrates the crucial HMBC correlations that allow for the definitive connection of the indole and glyoxylate moieties.
Caption: Visualization of key HMBC correlations in an indoleglyoxylate.
Part 4: Standard Operating Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring a standard suite of NMR spectra for an indoleglyoxylate sample on a modern NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm probe
Procedure:
-
Sample Insertion and Locking: Insert the prepared NMR tube into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity across the sample.[9]
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Set the number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).
-
Acquire the spectrum.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
For each 2D experiment, load the corresponding standard parameter set.[29]
-
Adjust the spectral widths in both dimensions to encompass all relevant signals.
-
Set the number of scans and increments to achieve the desired resolution and sensitivity.[5]
-
Acquire the 2D spectra. This can take anywhere from 30 minutes to several hours per experiment, depending on the sample and desired data quality.[24]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.
-
By following this comprehensive guide, researchers can confidently and accurately elucidate the structures of novel indoleglyoxylate compounds, a critical step in advancing drug discovery and development.[3][6]
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Application of NMR in drug discovery. researchmap. [Link]
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Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
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The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
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Indole Alkaloids from the Leaves of Nauclea officinalis. SciSpace. [Link]
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Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. [Link]
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Application Note: Derivatization of Methyl 3-indoleglyoxylate for Enhanced Analytical Detection
Introduction
Methyl 3-indoleglyoxylate is a key intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals and biologically active compounds, including protein kinase inhibitors and various alkaloids.[1][2] Its chemical structure, featuring an indole ring, a ketone, and a methyl ester, presents unique challenges for quantitative analysis. Direct analysis via common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be hindered by its low volatility, high polarity due to the N-H group on the indole ring, and the absence of a strong native fluorophore for high-sensitivity detection.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols herein are designed to overcome these analytical challenges, thereby improving chromatographic performance and enhancing detection sensitivity. We will explore derivatization strategies tailored for both GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence Detection (FLD), explaining the causality behind experimental choices to ensure robust and reliable analytical outcomes.
The Rationale for Derivatization
Chemical derivatization is a process that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method.[4][5] For this compound, this strategy is employed to address specific limitations of GC and HPLC analysis.
-
For Gas Chromatography (GC) Analysis: The primary challenge is the compound's low volatility, stemming from its relatively high molecular weight and the presence of a polar N-H group which can engage in intermolecular hydrogen bonding.[3] This leads to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Silylation is the most common derivatization technique for GC, as it replaces the active hydrogen on the indole nitrogen with a non-polar trimethylsilyl (TMS) group.[3][6][7] This transformation significantly increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved analytical precision.[3][8]
-
For High-Performance Liquid Chromatography (HPLC) Analysis: While this compound can be analyzed directly by HPLC with UV detection, derivatization is often employed to dramatically increase detection sensitivity.[9] This is particularly crucial for trace-level analysis in complex matrices like biological samples or during impurity profiling. By attaching a molecular tag with a high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore), the detector response can be amplified by several orders of magnitude.[10] Indole derivatives possess native fluorescence, but this can be significantly enhanced through derivatization.[11][12]
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol details the conversion of this compound to its trimethylsilyl (TMS) derivative, rendering it suitable for GC-MS analysis. The silylating agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), is highly effective for this purpose.
Causality of Experimental Choices:
-
Reagent (BSTFA with 1% TMCS): BSTFA is a powerful silylating agent. The byproducts of its reaction are volatile and do not interfere with the chromatography.[7] The addition of TMCS as a catalyst accelerates the reaction, especially for sterically hindered or less reactive groups.
-
Solvent (Pyridine/Acetonitrile): Anhydrous conditions are critical as silylating reagents react readily with water.[6] Pyridine can act as a catalyst and a solvent that is compatible with the reaction, while acetonitrile is an excellent solvent for the analyte and reagents.
-
Temperature (70°C): Heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe, typically 30-60 minutes.
Workflow for GC-MS Derivatization
Caption: Silylation workflow for GC-MS analysis.
Materials and Protocol Details
| Parameter | Specification |
| Reagents | This compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine or Acetonitrile, Hexane. |
| Equipment | 2 mL GC vials with PTFE-lined caps, heating block or oven, vortex mixer, gas chromatograph with mass spectrometer (GC-MS). |
| Reaction Time | 45 minutes. |
| Reaction Temp. | 70°C. |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). |
| GC-MS Conditions | Inlet Temp: 250°C; Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min; Carrier Gas: Helium at 1.0 mL/min; MS Scan Range: 50-500 m/z. |
Step-by-Step Protocol
-
Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine (or acetonitrile). Vortex until the sample is completely dissolved.
-
Carefully add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 10-15 seconds.
-
Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
After heating, remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution |
| No or low product peak | Incomplete reaction; presence of moisture; reagent degradation. | Ensure all glassware is dry and use anhydrous solvents. Check the expiration date of the silylating reagent. Increase reaction time or temperature slightly. |
| Peak tailing | Incomplete derivatization; active sites in the GC system. | Confirm reaction completion. Use a fresh GC liner and condition the column. An in-column silylation might also be an option.[13][14] |
| Multiple derivative peaks | Formation of multiple silylated species (unlikely for this molecule) or side reactions. | Optimize reaction temperature and time. Ensure the purity of the starting material. |
Protocol 2: Fluorescent Labeling for High-Sensitivity HPLC-FLD Analysis
This protocol enhances the detectability of this compound by attaching a fluorescent tag, Dansyl Chloride, to the indole nitrogen. Dansyl derivatives are intensely fluorescent, allowing for detection at picogram levels. This method is ideal for trace analysis in complex matrices.
Causality of Experimental Choices:
-
Reagent (Dansyl Chloride): Reacts with the secondary amine of the indole ring under basic conditions to form a highly fluorescent sulfonamide derivative.
-
Solvent/Base (Acetone/Aqueous Sodium Bicarbonate): The reaction requires a basic pH to deprotonate the indole nitrogen, making it nucleophilic. A mixed solvent system of acetone and aqueous buffer is used to solubilize both the polar and non-polar reactants.
-
Temperature (45°C): Mild heating accelerates the reaction without causing significant degradation of the analyte or reagent.
Workflow for HPLC-FLD Derivatization
Caption: Fluorescent labeling workflow for HPLC-FLD analysis.
Materials and Protocol Details
| Parameter | Specification |
| Reagents | This compound, Dansyl Chloride, Acetone, Acetonitrile, Sodium Bicarbonate, Proline (for quenching). |
| Equipment | 2 mL amber vials with PTFE-lined caps, heating block or water bath, vortex mixer, HPLC with Fluorescence Detector (FLD). |
| Reaction Time | 30 minutes. |
| Reaction Temp. | 45°C. |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| HPLC Conditions | Mobile Phase: Gradient of Acetonitrile and Water; Flow Rate: 1.0 mL/min; FLD: Excitation λ ≈ 340 nm, Emission λ ≈ 525 nm. |
Step-by-Step Protocol
-
Prepare a stock solution of this compound in acetonitrile.
-
In a 2 mL amber vial, combine 100 µL of the sample solution with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Prepare a Dansyl Chloride solution (e.g., 1 mg/mL in acetone). Add 200 µL of this solution to the vial.
-
Vortex the mixture and incubate in a water bath or heating block at 45°C for 30 minutes, protected from light.
-
After incubation, cool the vial to room temperature.
-
To quench the reaction and consume excess Dansyl Chloride, add 50 µL of a proline solution (e.g., 5 mg/mL in water) and vortex. Let it stand for 10 minutes.
-
The sample is now ready for injection into the HPLC-FLD system.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution |
| Large reagent peak | Incomplete quenching of excess Dansyl Chloride. | Increase quenching time or concentration of the quenching agent. Adjust the HPLC gradient to better separate the derivative from the reagent peak. |
| Low derivative signal | Suboptimal pH; reagent degradation; insufficient reaction time/temp. | Verify the pH of the reaction mixture is basic (pH 9-10). Use a freshly prepared Dansyl Chloride solution. Optimize reaction time and temperature. |
| Derivative instability | Dansyl derivatives can be light-sensitive. | Perform the reaction in amber vials and minimize exposure to direct light. Analyze samples as soon as possible after preparation. |
Method Validation and Quality Control
For any analytical protocol, especially in regulated environments, validation is critical. Key parameters to assess include:
-
Specificity: The ability to resolve the derivatized analyte from potential interferences, such as degradation products or excess reagent.[15]
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and detector response.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Stability: The stability of the derivatized product should be assessed over time under typical storage conditions (e.g., room temperature, refrigerated) to define the viable window for analysis.[15][16]
Conclusion
The derivatization of this compound is an essential strategy to enable its robust analysis by GC-MS and to significantly enhance its detection by HPLC. Silylation effectively increases volatility for reliable GC analysis, while fluorescent labeling provides the high sensitivity required for trace-level quantification with HPLC-FLD. The choice of method depends on the analytical objective, required sensitivity, and available instrumentation. By understanding the chemical principles behind these protocols, researchers can effectively optimize their methods for accurate and trustworthy results in pharmaceutical development and scientific research.
References
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Application Notes and Protocols for Methyl 3-indoleglyoxylate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The indole scaffold is a quintessential example of such a "privileged structure".[1][2] Its prevalence in natural products, from the essential amino acid tryptophan to the neurotransmitter serotonin, has long signaled its biocompatibility and versatile molecular recognition capabilities.[1] Methyl 3-indoleglyoxylate, a readily accessible derivative, serves as a powerful and versatile starting material, elegantly bridging the foundational indole core with a highly reactive glyoxylate moiety. This unique combination provides a synthetic handle for chemists to elaborate upon, creating vast libraries of compounds with diverse pharmacological activities.[1][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the strategic applications of this compound. We will delve into its role in the synthesis of potent therapeutic agents, explore the mechanistic underpinnings of these derivatives, and provide detailed protocols for their synthesis and evaluation.
Physicochemical Properties of the Starting Block
A thorough understanding of the starting material is paramount for any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₃ | [4][5] |
| Molecular Weight | 203.19 g/mol | [4][5] |
| Appearance | Colorless to light yellow solid | [6] |
| Melting Point | 227-230 °C | [5] |
| Solubility | Soluble in alcohol and ether; insoluble in water | [6] |
| CAS Number | 18372-22-0 | [5] |
Therapeutic Applications & Mechanistic Insights
The true power of this compound is realized in its conversion to indol-3-ylglyoxylamides. The simple amide coupling reaction unlocks a gateway to compounds targeting some of the most critical pathways in human disease, particularly in oncology.
Anticancer Activity: A Multi-Pronged Attack
Derivatives of this compound have demonstrated potent anticancer activity through several distinct mechanisms of action.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated and highly successful target for anticancer therapeutics.[7][8][9] Agents that interfere with tubulin dynamics can halt cell division, leading to cell cycle arrest and apoptosis. Several indolylglyoxyamides derived from this compound have been identified as potent inhibitors of tubulin polymerization.[7][8]
For instance, compound BPR0C305 was shown to induce cell cycle arrest at the G2/M phase by disrupting microtubule assembly, leading to antiproliferative effects against various human cancer cells.[10] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the polymerization required for mitotic spindle formation.[9][11]
Caption: Mechanism of tubulin polymerization inhibition by indoleglyoxylamide derivatives.
The cytotoxic potency of these derivatives has been evaluated across numerous cancer cell lines, as summarized below.
| Compound | Target Cell Line | Activity (IC₅₀) | Key Mechanism | Reference(s) |
| Compound 20 (Thiazole hybrid) | Prostate (DU145) | 93 nM | Tubulin Polymerization Inhibition (68.5%) | [2] |
| Compound 17a (p53-MDM2/TSPO) | Glioblastoma (GBM) | 4.3 nM (p53-MDM2) | Dual p53-MDM2/TSPO Inhibition | [12] |
| Compound 24 (β-carboline hybrid) | Various | 4.37 - 10.36 µM | DNA Binding, TopoII Inhibition | [2][10] |
| BPR0C305 | Human Cancer Cells | Potent | G2/M Arrest, Antimitotic | [10] |
The p53 protein is a critical tumor suppressor, often called the "guardian of the genome." Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's protective functions. Therefore, inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53 and induce apoptosis in cancer cells.[10][12]
Remarkably, medicinal chemists have utilized the indol-3-ylglyoxylamide scaffold to design dual-modulating agents. Certain derivatives have been engineered to not only inhibit the p53-MDM2 interaction but also to bind to the mitochondrial 18 kDa translocator protein (TSPO), another target implicated in apoptosis induction.[10] For example, compound 17a emerged as a potent dual inhibitor, reactivating p53 function and inhibiting the growth of aggressive glioblastoma (GBM) cells.[12]
Caption: Inhibition of the p53-MDM2 interaction by indole-based compounds.
Neuroprotective Potential
The indole nucleus is also central to the development of neuroprotective agents. Oxidative stress is a well-documented contributor to the pathology of numerous neuronal diseases.[13][14] The development of indole derivatives as antioxidants and free radical scavengers is an active area of research.[13] Studies on stobadine, an indole-based antioxidant, have inspired the creation of new derivatives with improved efficacy.[13] In preclinical models, certain compounds have been shown to significantly reduce the irreversible impairment of neurotransmission following hypoxia, demonstrating their potential to protect against oxidative damage in the brain.[13] The mechanism often involves activating key cellular defense pathways like the Nrf2-antioxidant responsive element (ARE) system.[14][15]
Antiviral Scaffolding
The indole scaffold is considered privileged for the discovery of antiviral agents, with several approved drugs like arbidol and delavirdine featuring this core structure.[16] Research has demonstrated that derivatives of indole carboxylic acids can exhibit reliable antiviral effects against viruses such as SARS-CoV-2 in vitro, with proposed mechanisms including the inhibition of viral replication and suppression of virus-induced syncytium formation.[17] Other studies have shown that indole derivatives can interfere with viral attachment to host cell ribosomes, preventing the translation of viral proteins.[18]
Experimental Protocols
The following protocols provide a framework for the synthesis and primary biological evaluation of a representative indol-3-ylglyoxylamide derivative.
Protocol 1: Synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide
This protocol describes a straightforward and robust method for creating the core glyoxylamide linkage, a critical step in developing many of the therapeutic agents discussed.
Reaction Scheme:
Caption: General workflow for the synthesis of an indol-3-ylglyoxylamide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol to create a suspension.
-
Reagent Addition: While stirring, add benzylamine (1.2 eq) to the suspension at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound may cause skin, eye, and respiratory irritation.[4][6] Avoid inhalation of dust and direct contact.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay provides a direct measure of a compound's ability to interfere with microtubule formation.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials and Reagents:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (dissolved in DMSO) and vehicle control (DMSO)
-
Positive control (e.g., Colchicine or Nocodazole)
-
Temperature-controlled UV-Vis spectrophotometer or microplate reader with a 340 nm filter
-
96-well, clear, flat-bottom microplates
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of ~3 mg/mL. Keep on ice at all times. Prepare a stock solution of GTP (100 mM) in buffer.
-
Assay Setup: In a 96-well plate on ice, add the reaction components in the following order:
-
Buffer
-
Test compound at various concentrations (final DMSO concentration should be <1%). Include wells for vehicle control (DMSO) and positive control.
-
Tubulin solution.
-
-
Initiation: To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance value for each curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).
-
Conclusion and Future Directions
This compound is unequivocally more than a simple chemical intermediate; it is a strategic building block that grants access to privileged chemical space.[3] The indol-3-ylglyoxylamide scaffold derived from it has proven to be a remarkably fruitful template for the development of potent inhibitors targeting fundamental disease processes, especially in oncology.[2][10] The ability to rationally design molecules that act on diverse targets—from the cytoskeleton via tubulin inhibition to nuclear pathways via p53 reactivation—highlights the scaffold's versatility.
Future research will likely focus on refining the structure-activity relationships of these compounds to enhance target specificity and improve pharmacokinetic profiles, thereby reducing off-target toxicity. The development of multi-target agents, such as the dual p53-MDM2/TSPO inhibitors, represents an exciting frontier for treating complex and resistant diseases like glioblastoma.[10][12] The continued exploration of this simple starting material promises to yield new and powerful tools for the medicinal chemist's arsenal.
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- 5. This compound 98 18372-22-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]
- 11. Tubulin polymerization inhibitors - Articles | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of the antiviral action of 3-methyleneoxindole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: Methyl 3-Indoleglyoxylate as a Launchpad for Bioactive Indole Synthesis
Introduction: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and amenability to chemical modification have made it a "privileged scaffold" in drug discovery.[2] Among the many indole-based starting materials, methyl 3-indoleglyoxylate stands out as a particularly versatile and powerful precursor. Its unique α-ketoester functionality at the C3 position provides a reactive handle for a diverse range of chemical transformations, enabling the efficient construction of complex and biologically active indole derivatives. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive indoles, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Colorless to light yellow solid | |
| Melting Point | 227-230 °C | |
| CAS Number | 18372-22-0 | [3] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the indole ring protons, the N-H proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the indole carbons, the ester carbonyl, the keto carbonyl, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (keto and ester), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Summary of Spectroscopic Data for this compound. For detailed spectra, refer to the PubChem database.[3]
Core Synthetic Transformations of this compound
The true utility of this compound lies in the reactivity of its α-ketoester group. This section details key transformations that convert this versatile precursor into various classes of bioactive indole derivatives.
Synthesis of Indole-3-Glyoxylamides: Precursors to Bioactive Amides
The direct amidation of this compound with a wide range of primary and secondary amines provides access to a library of N-substituted indole-3-glyoxylamides. These compounds themselves have shown promise as antiprion agents and ligands for the translocator protein (TSPO).[2][4] Furthermore, they are immediate precursors to indole-3-acetamides, a class of compounds with recognized antihyperglycemic and antioxidant activities.[5]
Caption: One-pot synthesis of N-substituted indole-3-glyoxylamides.
This protocol is adapted from a one-pot, multi-step method for the synthesis of brominated indole-3-glyoxylamides.[6] While the original procedure starts from the indole, this can be conceptually adapted to start from this compound by first converting it to the more reactive indole-3-glyoxylyl chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or secondary amine of choice
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Indole-3-glyoxylyl Chloride (Intermediate):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The resulting solution of indole-3-glyoxylyl chloride is typically used immediately in the next step without isolation.
-
-
Amidation:
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in anhydrous DMF.
-
Carefully add the freshly prepared solution of indole-3-glyoxylyl chloride to the amine solution at room temperature.
-
Heat the reaction mixture to approximately 90 °C and stir for 2-6 hours. The reaction progress should be monitored by TLC. The use of DMF and heat is particularly beneficial for less soluble amino acid starting materials.[6]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by preparative reversed-phase HPLC.[6]
-
Causality Behind Experimental Choices:
-
Oxalyl Chloride: This reagent is used to convert the relatively unreactive methyl ester into a highly reactive acid chloride, facilitating the subsequent amidation.
-
Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to unwanted side reactions and decomposition.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of amines, including more polar ones like amino acids, and can facilitate the reaction at elevated temperatures.[6]
Reduction to Tryptophols: Building Blocks for Complex Alkaloids
Reduction of the α-ketoester functionality of this compound opens a pathway to tryptophol (indole-3-ethanol) and its derivatives. Tryptophols are not only biologically active in their own right, inducing sleep in humans, but are also key intermediates in the synthesis of more complex indole alkaloids, such as the non-steroidal anti-inflammatory drug, Etodolac.[1][7]
Caption: Synthesis of Tryptophol from this compound.
This protocol is based on the reduction of 3-indolylglyoxylyl chloride with sodium borohydride.[8] To apply this to this compound, a preliminary conversion to the acid chloride is necessary, as described in Protocol 1.
Materials:
-
This compound
-
Oxalyl chloride
-
Sodium borohydride
-
Diglyme
-
Hydrochloric acid
-
Sodium carbonate solution
-
Dichloroethane
-
Toluene
Procedure:
-
Preparation of Indole-3-glyoxylyl Chloride:
-
Follow the procedure outlined in Protocol 1, Step 1.
-
-
Reduction:
-
In a separate flask equipped with a stirrer and a condenser, prepare a suspension of sodium borohydride (4.0 eq) in diglyme.
-
Cautiously add the freshly prepared indole-3-glyoxylyl chloride solution in small portions to the sodium borohydride suspension with stirring.
-
After the addition is complete, heat the reaction mixture to 95-100 °C for 5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute it with water.
-
Acidify the mixture with hydrochloric acid and extract with dichloroethane.
-
Wash the organic extract with sodium carbonate solution and then with water.
-
Evaporate the solvent to obtain crude tryptophol as an oil.
-
Purify the crude product by distillation under reduced pressure (0.1 mm Hg, collection at 155-160 °C).
-
The distilled product can be further purified by recrystallization from toluene to yield pure tryptophol as white crystals.[8]
-
Causality Behind Experimental Choices:
-
Sodium Borohydride in Diglyme: Sodium borohydride is a versatile reducing agent capable of reducing both the ketone and the ester (via the acid chloride intermediate) to the corresponding alcohol. Diglyme is a high-boiling ether solvent that allows the reaction to be conducted at the elevated temperatures required for the reduction of the ester functionality.
-
Acidic Work-up: The acidic work-up is necessary to neutralize any excess reducing agent and to protonate the resulting alkoxide to form the alcohol.
Grignard Reaction for Tertiary Alcohol Synthesis
The reaction of the α-ketoester of this compound with Grignard reagents provides a route to tertiary alcohols, which can be valuable intermediates in the synthesis of more complex indole alkaloids. This reaction adds two equivalents of the Grignard reagent to the keto and ester carbonyls.
Sources
- 1. Tryptophol - Wikipedia [en.wikipedia.org]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-indoleglyoxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-indoleglyoxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As a key intermediate in the synthesis of numerous pharmacologically active compounds, including inhibitors for protein kinase and GSK-3, achieving a high yield of this molecule is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific laboratory context.
Section 1: The Core Reaction - Acylation of Indole
The most common and direct route to this compound is the electrophilic acylation of indole at the highly nucleophilic C3 position.[2] This is typically achieved in a two-step, one-pot synthesis: first, the reaction of indole with oxalyl chloride to form the reactive intermediate, 3-indoleglyoxylyl chloride, followed by esterification with methanol.
Due to the high electron density of the indole ring, this reaction can proceed efficiently without a traditional Lewis acid catalyst, which is often required for Friedel-Crafts acylations on less reactive aromatic systems.[3][4] In fact, strong Lewis acids like AlCl₃ can promote undesirable polymerization of indole and should be avoided.[5]
Reaction Mechanism Overview
The diagram below illustrates the accepted mechanism for this transformation.
Caption: General workflow for the two-step synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
FAQ 1: Low or No Product Yield
Question: My reaction resulted in a very low yield, or I only recovered my starting indole. What are the likely causes?
Answer: Low yield is the most frequent issue and can typically be traced to one of three areas: reagent quality, reaction temperature, or moisture contamination.
-
Causality - Reagent Quality: Oxalyl chloride is highly reactive and susceptible to hydrolysis. Old or improperly stored oxalyl chloride will contain hydrochloric acid and oxalic acid, which will not effectively acylate the indole. Similarly, the solvent (typically diethyl ether or THF) must be anhydrous. Water will quench the oxalyl chloride and the acid chloride intermediate.
-
Causality - Temperature Control: This reaction is highly exothermic. The initial addition of oxalyl chloride to the indole solution must be done at a low temperature (typically 0-5 °C) with efficient stirring. Allowing the temperature to rise uncontrollably can lead to the formation of dark, tarry side products from indole polymerization, significantly reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Use a fresh, sealed bottle of oxalyl chloride. Ensure your solvent is certified anhydrous or has been freshly dried over a suitable agent like sodium/benzophenone or passed through a solvent purification system.
-
Strict Temperature Management: Use an ice/water or ice/salt bath to maintain the reaction temperature between 0-5 °C during the entire addition of oxalyl chloride. Add the oxalyl chloride dropwise via a syringe or dropping funnel over 30-45 minutes to control the exotherm.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from contaminating the reaction.
-
FAQ 2: Formation of a Dark Purple/Black Tarry Substance
Question: My reaction mixture turned dark black, and I was unable to isolate any clean product. Why did this happen?
Answer: The formation of dark, insoluble tars is a classic sign of indole polymerization. Indole is sensitive to strong acids and heat.[5]
-
Causality - Acid Concentration: The reaction generates HCl as a byproduct. While indole is a weak base, localized high concentrations of acid, especially at elevated temperatures, can initiate a cationic polymerization cascade. This is exacerbated if your starting oxalyl chloride has already partially hydrolyzed, introducing even more acid into the system from the start.
-
Troubleshooting Steps:
-
Controlled Addition: The most critical step is the slow, controlled addition of oxalyl chloride at low temperatures, as described above. This prevents a rapid build-up of HCl and heat.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat and localized concentrations of reagents and byproducts.
-
Solvent Volume: Do not run the reaction at an excessively high concentration. A more dilute solution can help manage the exotherm and prevent localized "hot spots." A typical starting concentration is 0.5-1.0 M of indole.
-
FAQ 3: Product Purification Challenges
Question: My crude product is an off-color solid that is difficult to purify by recrystallization. What are the common impurities and best purification strategies?
Answer: The primary impurities are typically unreacted indole and polymeric byproducts. The desired product, this compound, is a stable, high-melting-point solid (lit. mp 227-230 °C).[1][6]
-
Causality - Impurities:
-
Unreacted Indole: If the reaction did not go to completion, you will have residual indole. Indole is soluble in many organic solvents and can be difficult to separate from the product if it co-precipitates.
-
Polymeric Material: These are generally less soluble and are the source of the discoloration.
-
-
Troubleshooting & Purification Protocol:
-
Initial Work-up: After the reaction with methanol is complete, the precipitated yellow product should be collected by vacuum filtration.
-
Washing: It is crucial to wash the crude solid on the filter with a cold, non-polar solvent like cold diethyl ether or hexanes. This will wash away most of the soluble, less polar impurities, including residual indole.
-
Recrystallization: A robust method for purification is recrystallization from a polar solvent. Methanol or acetone are commonly used.[7] Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove any insoluble (polymeric) material, and then allow the solution to cool slowly to form clean, crystalline product.
-
Column Chromatography: For very impure samples or small-scale synthesis, flash column chromatography can be effective. A silica gel column with a gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can provide excellent separation.[8]
-
Comparative Table of Reaction Conditions
The following table summarizes typical reaction parameters that can be adjusted for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (High Dilution) | Rationale & Expected Outcome |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Diethyl ether is standard; THF can be used if solubility is an issue. Both must be anhydrous. |
| Temperature | 0-5 °C | -10 to 0 °C | Lower temperatures provide better control over the exotherm and minimize side reactions. |
| Indole Conc. | 1.0 M | 0.5 M | Higher dilution helps with heat management but may require longer reaction times. |
| Oxalyl Chloride | 1.1 equivalents | 1.05 equivalents | A slight excess ensures full conversion of indole. A large excess can promote side reactions.[4] |
| Methanol | 5-10 equivalents | Large excess (as solvent) | A large excess of methanol ensures the rapid and complete conversion of the acid chloride intermediate to the methyl ester. |
Section 3: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of this compound on a laboratory scale.
Safety Precautions: Oxalyl chloride is corrosive and toxic; it reacts violently with water. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add indole (5.85 g, 50 mmol).
-
Add 100 mL of anhydrous diethyl ether.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Acylation (Formation of Intermediate):
-
In the dropping funnel, add oxalyl chloride (4.8 mL, 55 mmol, 1.1 eq).
-
Add the oxalyl chloride dropwise to the indole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
A bright yellow precipitate (3-indoleglyoxylyl chloride) will form during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.
-
-
Esterification:
-
Slowly add 50 mL of anhydrous methanol to the reaction mixture. Caution: This step can be exothermic. The addition should be controlled to keep the temperature below 15 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2 hours at room temperature. The yellow precipitate should remain.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with 50 mL of cold diethyl ether to remove soluble impurities.
-
Dry the solid under vacuum. This will yield the crude product.
-
For further purification, recrystallize the crude solid from hot methanol (~100-150 mL). Filter the hot solution if necessary, and allow it to cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
-
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical flow to diagnose the problem.
Sources
- 1. 吲哚-3-乙醛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. 吲哚-3-乙醛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 3-indoleglyoxylate
Welcome to the technical support guide for the purification of Methyl 3-indoleglyoxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-purity this compound. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experimental work.
Introduction: The Critical Role of Purity
This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and natural products.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and complicate the interpretation of biological data. This guide will explore the most common purification techniques—recrystallization and column chromatography—and provide solutions to frequently encountered problems.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to troubleshooting its purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molar Mass | 203.19 g/mol | [2][3] |
| Appearance | Pale yellow fine powder | [2] |
| Melting Point | 227-230 °C (lit.) | [2] |
| Solubility | Soluble in Acetone, Methanol; Insoluble in water | [2] |
| Stability | Temperature Sensitive | [2][4] |
Section 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The principle is simple: dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.
Troubleshooting Recrystallization
Q1: My this compound won't dissolve in the chosen solvent, even with heating.
A1: This indicates poor solvent selection. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Causality: The solvent's polarity may be mismatched with that of this compound.
-
Solution:
-
Consult Solubility Data: this compound is soluble in acetone and methanol.[2]
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene). Use small quantities of your crude product for these tests.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.
-
Q2: Oiling out occurs instead of crystallization upon cooling.
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Causality: The high concentration of impurities can lower the melting point of the mixture.
-
Solution:
-
Lower the Cooling Temperature: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
-
Dilute the Solution: Add more hot solvent to the oily mixture to dissolve it, then allow it to cool slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Q3: The recovered crystals are colored (e.g., pink, brown, or yellow), but the pure compound is expected to be a pale yellow powder.[2]
A3: Color in the final product is a common issue with indole derivatives and is typically due to trace impurities or oxidation. Indoles are susceptible to air oxidation, which can form highly colored byproducts.[5]
-
Causality: The indole ring is electron-rich and can be easily oxidized.
-
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.
-
Work Under Inert Atmosphere: If practical, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can prevent oxidation.
-
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests. For this compound, methanol or an ethanol/water mixture can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Section 2: Column Chromatography
When recrystallization fails to provide adequate purity, column chromatography is the preferred method for separating compounds with different polarities.[6]
Troubleshooting Column Chromatography
Q1: I'm seeing poor separation of my product from impurities on the TLC plate and the column.
A1: This is a common issue and usually points to a suboptimal mobile phase (eluent) composition.
-
Causality: The polarity of the eluent is not suitable for achieving differential migration of the components on the stationary phase (typically silica gel).
-
Solution:
-
Systematic TLC Analysis: Before running a column, systematically test different solvent systems using TLC. A good solvent system will give your product an Rf value between 0.25 and 0.35 and show good separation from impurities.
-
Adjust Eluent Polarity:
-
If spots are too high on the TLC (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1).
-
If spots are too low on the TLC (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Gradient Elution: If a single solvent system does not resolve all impurities, a gradient elution can be used on the column, starting with a less polar solvent and gradually increasing the polarity.[6]
-
Q2: My product is streaking on the TLC plate and eluting from the column over many fractions.
A2: Streaking can be caused by several factors, including overloading the column, compound insolubility in the eluent, or interactions with the stationary phase.
-
Causality: The compound may be too polar for the chosen solvent system, or the indole's acidic N-H proton may be interacting with the slightly acidic silica gel.
-
Solution:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve peak shape. For basic impurities, adding a small amount of triethylamine (e.g., 1%) can be beneficial.
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is available in acidic, neutral, and basic forms.[5]
-
Q3: The purified compound is still colored after column chromatography.
A3: This suggests that the colored impurity has a similar polarity to your product in the chosen solvent system.
-
Causality: The impurity co-elutes with the product.
-
Solution:
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes a switch in the types of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the elution order and separate the colored impurity.
-
Pre-column Purification: Consider a quick filtration through a small plug of silica gel or activated charcoal before running the main column to remove highly polar or colored impurities.
-
Post-Column Recrystallization: If a small amount of colored impurity remains, a final recrystallization step can often yield a pure, colorless product.
-
Visualizing the Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques should be used to confirm purity and structure.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that matches the literature value (227-230 °C) is indicative of high purity.[2] Impurities will typically broaden the melting range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[3]
-
Gas Chromatography (GC): Can be used for quantitative purity assessment.[7]
Troubleshooting Purity Analysis
Q2: My NMR spectrum shows unexpected peaks.
A2: Unidentified peaks in your NMR spectrum indicate the presence of impurities.
-
Causality: The purification method may not have been sufficient to remove all byproducts or residual solvents.
-
Solution:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks with common solvents, starting materials, and potential byproducts.
-
Repurify: If the impurity is significant, repurify the sample using a different technique. For example, if column chromatography was used, try recrystallization, or vice versa.
-
Check for Degradation: this compound is temperature sensitive.[2][4] Ensure that drying and storage conditions are appropriate to prevent degradation.
-
Final Checklist for Successful Purification
-
Purity of Starting Materials: Ensure the purity of your starting materials to minimize the formation of side products.[6]
-
Inert Atmosphere: When working with indole derivatives, consider using an inert atmosphere to prevent oxidation, especially during heating steps.[5]
-
Proper Work-up: A thorough aqueous work-up can remove many inorganic and highly polar impurities before attempting recrystallization or chromatography.
-
Patience: Slow cooling during recrystallization and a slow flow rate during column chromatography often lead to better separation and higher purity.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the underlying principles of each technique and anticipating potential challenges, researchers can confidently obtain the high-purity material essential for their work.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole - Benchchem. (URL: )
- METHYL 3-INDOLEGLYOXYL
- INDOLE-3-GLYOXYLIC ACID METHYL ESTER - ChemBK. (URL: )
- This compound 98 18372-22-0 - Sigma-Aldrich. (URL: )
- This compound | C11H9NO3 | CID 588944 - PubChem - NIH. (URL: )
- This compound | 18372-22-0 - J&K Scientific LLC. (URL: )
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: )
Sources
Technical Support Center: Methyl 3-indoleglyoxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-indoleglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this common synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound is a cornerstone reaction in medicinal chemistry, providing a key intermediate for numerous pharmacologically active compounds. The most prevalent synthetic route is the Friedel-Crafts acylation of indole, typically reacting with an acylating agent such as methyl oxalyl chloride or a two-step process involving oxalyl chloride followed by quenching with methanol.[1][2] While seemingly straightforward, this reaction is sensitive to reaction conditions, and the electron-rich nature of the indole nucleus makes it susceptible to several side reactions.[3] Understanding and controlling these potential pitfalls is critical for achieving high yield and purity.
This guide addresses the most frequently encountered issues, providing causal explanations and validated protocols to identify and mitigate byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific problems you may encounter during your synthesis and analysis.
Q1: My initial analysis (TLC/LC-MS/¹H NMR) shows my desired product, but there are significant impurity peaks. What are the most likely byproducts?
This is the most common issue. The identity of the byproduct depends heavily on the specific reaction conditions, but several culprits are frequently observed.
A: The most probable byproducts in the synthesis of this compound are:
-
Indole Dimers/Oligomers: The acidic conditions of the Friedel-Crafts reaction, either from the Lewis acid catalyst (e.g., AlCl₃) or from HCl generated in situ, can catalyze the self-reaction of indole.[4][5] The indole C3 position is highly nucleophilic and can attack the protonated form of another indole molecule, leading to the formation of dimers, trimers, and even polymers.[6][7] These are often observed as a complex mixture of baseline material in TLC or as broad peaks in HPLC.
-
Indole-3-glyoxylic Acid (Hydrolysis Product): The methyl ester of your product is susceptible to hydrolysis.[8] If there is any residual water in your solvents, reagents, or introduced during the workup, the ester can be cleaved to form the corresponding carboxylic acid. This is especially prevalent if the workup involves basic conditions (e.g., a bicarbonate wash) and is left for an extended period.[8][9]
-
Diacylated Indole: While the glyoxylate group at the C3 position is deactivating, forcing conditions (high temperature, excess acylating agent) can sometimes lead to a second acylation reaction.[10] This is generally a minor byproduct but can be challenging to separate from the desired product.
-
Unreacted Indole: Incomplete conversion is a common source of impurity. This is easily identified by comparison with a standard of the starting material. Efficient purification is usually sufficient to remove it.[11]
The diagram below illustrates the main reaction pathway and the formation of these key byproducts.
Caption: Main and side reaction pathways in this compound synthesis.
Q2: The reaction mixture turned into a dark, tar-like sludge upon adding the Lewis acid/acylating agent. Is it salvageable?
A: This is a classic sign of uncontrolled indole polymerization. Indole is notoriously sensitive to strong acids and can polymerize violently.[12] This is often caused by:
-
High Local Concentration of Catalyst: Adding the Lewis acid (like AlCl₃) too quickly can create hot spots, initiating polymerization before the acylation reaction can occur.
-
Elevated Temperature: The reaction is exothermic. Insufficient cooling will accelerate the decomposition and polymerization pathways.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to -10 °C) throughout the addition of reagents.
-
Slow Addition: Add the Lewis acid and acylating agent slowly and sub-surface to ensure rapid mixing and prevent localized heating.
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization. Consider using milder alternatives like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to give high yields with fewer side reactions.[2]
Unfortunately, once significant polymerization has occurred, the reaction is often unsalvageable. The priority should be on prevention in subsequent attempts.
Q3: How can I definitively identify an unknown impurity?
A: A systematic approach using multiple analytical techniques is required for unambiguous identification.
Workflow for Impurity Identification:
-
Isolate the Impurity: If possible, isolate a small fraction of the impurity using preparative TLC or HPLC.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum. This will provide the molecular weight and elemental formula, which is the most critical first piece of data.
-
Expected M/Z for Product: C₁₁H₉NO₃ = 203.0582
-
Expected M/Z for Hydrolysis Product: C₁₀H₇NO₃ = 189.0426
-
Expected M/Z for Indole Dimer: C₁₆H₁₄N₂ = 234.1157
-
-
NMR Spectroscopy: If enough material can be isolated, ¹H and ¹³C NMR are definitive.
-
This compound: Expect a singlet for the methyl ester protons (~3.9 ppm) and characteristic indole aromatic signals.
-
Indole-3-glyoxylic Acid: The methyl singlet will be absent, and you may see a broad carboxylic acid proton signal.
-
Indole Dimer: The spectrum will be more complex, but you will see a significant increase in the number of aromatic and aliphatic protons compared to the starting material.
-
-
Co-injection: If you can synthesize or purchase a standard of a suspected impurity, co-injecting it with your sample in an HPLC analysis is a powerful confirmation tool.[13][14] A single, sharp peak for the combined sample confirms the identity.
The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for identifying unknown impurities.
Experimental Protocols & Data
To ensure the integrity of your synthesis, robust analytical and purification methods are essential. The pharmaceutical industry relies heavily on chromatography to assess chemical purity.[15]
Protocol 1: HPLC Method for Purity Assessment
This method provides a baseline for separating the product from common impurities.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
Indole-3-glyoxylic Acid (most polar)
-
This compound
-
Indole
-
Indole Dimer (least polar)
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing both more polar and less polar impurities on a laboratory scale.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent (e.g., 10% Ethyl Acetate/Hexanes) to elute non-polar byproducts like indole dimers.
-
Gradient Elution: Gradually increase the solvent polarity (e.g., to 30-40% Ethyl Acetate/Hexanes) to elute the desired product, this compound.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
By implementing these troubleshooting strategies and analytical protocols, researchers can significantly improve the quality and reliability of their this compound synthesis.
References
-
Acid catalysed dimerization of indole‐3‐carbinols. (n.d.). ResearchGate. [Link]
-
Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(6), 157-171. [Link]
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Dave, V., & Warnhoff, E. W. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1911-1920. [Link]
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Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. [Link]
-
Dave, V., & Warnhoff, E. W. (1970). Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole. Journal of the Chemical Society D: Chemical Communications, (14), 919-920. [Link]
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Bergman, J., & Eklund, N. (1980). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. The Journal of Organic Chemistry, 45(22), 4362-4366. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). ResearchGate. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Shaikh, A. A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 27(19), 6667. [Link]
-
Lee, J.-W., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(10), 1735. [Link]
-
Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. The Plant Cell, 20(11), 3088-3104. [Link]
-
Tzani, A., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1075-1101. [Link]
-
Majumder, S., & Choudhury, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(72), 41437-41474. [Link]
-
Purity assessment of an indole peak. An impurity shows up in the second... (n.d.). ResearchGate. [Link]
-
This compound | C11H9NO3 | CID 588944. (n.d.). PubChem. [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. (2024). In Wikipedia. [Link]
-
Preparation and Properties of INDOLE. (n.d.). Indole. [Link]
-
Monde, K., et al. (1995). Chemistry of indole glucosinolates: intermediacy of indol-3-ylmethyl isothiocyanates in the enzymic hydrolysis of indole glucosinolates. Journal of the Chemical Society, Perkin Transactions 1, (22), 2879-2880. [Link]
-
Reaction between oxalyl chloride and indole. (2020). Sciencemadness Discussion Board. [Link]
-
Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
Can oxalyl chloride be used in great excess? (acid chloride synthesis). (2015). Reddit. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]
-
Riganelli, N., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(11), 2691. [Link]
- US4185027A - Hydrolysis of methyl esters. (1980).
Sources
- 1. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
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- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Conditions for Indole Acylation
Welcome to the technical support center for indole acylation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of acylating the indole nucleus. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. We will explore common pitfalls, from poor yields to lack of regioselectivity, and provide validated strategies to overcome them.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the most common initial queries researchers have when planning an indole acylation strategy.
Q1: My primary goal is C3-acylation. Why is this the default and what are the key challenges?
The C3 position of the indole ring is the most nucleophilic and electron-rich, making it the kinetically favored site for electrophilic aromatic substitution, such as Friedel-Crafts acylation.[1][2] However, the nitrogen atom (N1) complicates this. The NH proton is acidic, and under many conditions, competing N-acylation can occur, or the indole can be deprotonated.[3] Furthermore, the electron-rich nature of the indole ring makes it sensitive to strong acids, which can lead to polymerization or decomposition.[3][4] The primary challenge is therefore to achieve high regioselectivity for the C3 position while maintaining the integrity of the indole core.
Q2: When should I choose an acyl chloride versus an acid anhydride as my acylating agent?
The choice depends on the reactivity of your indole substrate and the desired reaction conditions.
-
Acyl Chlorides: These are highly reactive electrophiles. They are typically used with a Lewis acid catalyst to generate a highly electrophilic acylium ion.[5] This high reactivity is effective for many substrates but can be problematic for sensitive indoles. A key advantage is that modern methods using mild Lewis acids like diethylaluminum chloride (Et₂AlCl) can achieve high yields of C3-acylation even without protecting the N-H group.[4][6]
-
Acid Anhydrides: These are generally less reactive than acyl chlorides. They are often used in Friedel-Crafts reactions and can be particularly effective in greener methodologies, for example, when paired with recyclable catalysts like yttrium triflate (Y(OTf)₃) and microwave irradiation.[3] Anhydrides can also be used in base-catalyzed N-acylation reactions.[7]
Q3: I want to perform N-acylation exclusively. What is the best general approach?
To favor N-acylation, you must enhance the nucleophilicity of the indole nitrogen relative to the C3 carbon. The most common and effective strategy is to deprotonate the indole with a base.[2][8] The resulting indolide anion is a potent nucleophile that readily attacks the acylating agent at the nitrogen position.
Common conditions include:
-
Strong Bases: Reagents like NaH, KOH, or n-BuLi are frequently used to generate the indole anion before adding the acylating agent.[9]
-
Milder Bases: Carbonate bases, particularly Cesium Carbonate (Cs₂CO₃), have proven highly effective for chemoselective N-acylation, especially when using less reactive acyl sources like thioesters.[2][8][10]
-
Coupling Reagents: Direct coupling of a carboxylic acid to the indole nitrogen can be achieved using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine), which is particularly useful for indoles with electron-withdrawing groups.[9]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Yield
Q: I'm not getting any product, or the yield is very low. What are the most common causes?
Low yield in Friedel-Crafts acylation is a frequent issue. A systematic check of your reagents and conditions is the best approach.
Troubleshooting Workflow for Low Yield
Detailed Causality:
-
Catalyst Inactivity: Lewis acids like AlCl₃, TiCl₄, and even organoaluminum reagents are extremely sensitive to moisture.[11] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use freshly opened or purified reagents and rigorously dried solvents and glassware under an inert atmosphere (N₂ or Ar).
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[11] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[11] If you are using catalytic amounts, the reaction will likely stop after a low conversion.
-
Deactivated Indole Ring: If your indole contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the ring may be too deactivated for the electrophilic substitution to occur under standard conditions.[11] More forcing conditions or a different synthetic route may be necessary.
-
Substrate Decomposition: Strong Lewis acids can cause indole polymerization or degradation, especially at elevated temperatures.[4] If your reaction mixture turns dark or tar-like, consider using a milder Lewis acid.
Data Summary: Comparison of Lewis Acids for C3-Acylation
| Catalyst | Acylating Agent | Typical Conditions | Key Advantages | Ref. |
| Et₂AlCl | Acyl Chlorides | CH₂Cl₂, 0 °C to rt | High C3 selectivity without N-H protection; mild. | [4],[6] |
| Y(OTf)₃ | Acid Anhydrides | [BMI]BF₄ (ionic liquid), MW, 80-110 °C | "Green" conditions; catalyst is reusable; very fast. | [3] |
| BF₃·OEt₂ | Acid Anhydrides | Various | Commercially available, easy to handle liquid. | [1] |
| SnCl₄, TiCl₄ | Acyl Chlorides | CH₂Cl₂ | Effective, but can be harsh; moisture sensitive. | [12],[13] |
Problem 2: Poor Regioselectivity (Mixture of N- and C3-Acylated Products)
Q: My reaction is producing a mixture of N1 and C3 acylated products. How can I favor one over the other?
Controlling regioselectivity is the most critical aspect of indole acylation. The outcome is a direct consequence of the reaction mechanism you promote.
Decision Pathway for Controlling Regioselectivity
-
To Maximize C3-Acylation: You must favor the Friedel-Crafts pathway. Use a Lewis acid in an aprotic, non-coordinating solvent like dichloromethane (CH₂Cl₂).[4] Avoid bases, as they will deprotonate the indole and promote N-acylation. If selectivity remains an issue, protecting the indole nitrogen with a removable group (like Boc or Ts) is a classic but effective strategy, though modern methods often make this unnecessary.[3]
-
To Maximize N-Acylation: You must enhance the nitrogen's nucleophilicity. The most reliable method is to pre-treat the indole with a base to form the indolide anion before introducing the acylating agent.[2][8] The choice of base and solvent is crucial.
Data Summary: Conditions for Selective N-Acylation
| Base | Acylating Agent | Solvent | Temperature | Key Features | Ref. |
| Cs₂CO₃ | Thioesters | Xylene | 140 °C | Highly chemoselective; tolerates many functional groups. | [8],[10] |
| NaH | Acyl Chlorides | THF / DMF | 0 °C to rt | Classic, powerful method; requires careful handling. | [9] |
| KOH | Acyl Chlorides | Dimethoxyethane | rt | Effective base, often used in phase-transfer conditions. | [14] |
| DCC/DMAP | Carboxylic Acids | CH₂Cl₂ | rt | Direct coupling; avoids use of unstable acyl chlorides. | [9] |
Section 3: Validated Experimental Protocols
These protocols are based on reliable, high-yielding methods from peer-reviewed literature.
Protocol 1: Selective C3-Acylation of Indole with Acyl Chlorides using Et₂AlCl
This method is adapted from the work of Okauchi et al. and provides excellent C3 selectivity without the need for N-H protection.[4][6]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add indole (1.0 mmol) to anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 mmol, 1.1 eq) in hexanes to the stirred indole solution. Stir for 10 minutes at 0 °C.
-
Acylation: Add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully cool the mixture back to 0 °C and slowly quench by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.
-
Workup: Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Chemoselective N-Acylation with Thioesters and Cs₂CO₃
This protocol, based on the work of Li, et al., is a mild and highly selective method for N-acylation.[8][10]
-
Setup: To an oven-dried reaction vial, add the indole (0.2 mmol, 1.0 eq), the S-methyl thioester (0.6 mmol, 3.0 eq), and Cesium Carbonate (Cs₂CO₃) (0.6 mmol, 3.0 eq).
-
Solvent: Add anhydrous xylene (2.0 mL).
-
Reaction: Seal the vial and heat the mixture to 140 °C with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography to yield the N-acylindole.
Section 4: Mechanistic Insights
Understanding the underlying reaction pathways is crucial for rational troubleshooting.
Mechanism of Lewis Acid-Catalyzed C3-Acylation
The classical Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid activates the acyl chloride, which is then attacked by the electron-rich C2-C3 π-bond of the indole.
This mechanism explains why anhydrous conditions are critical (to prevent destroying the Lewis acid) and why electron-donating groups on the indole (which stabilize the sigma complex) accelerate the reaction.[5]
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Sanz, R., Guilarte, V., & Fañanás, F. J. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(31), 10869–10873. [Link]
-
Li, Y., Wang, C., Xie, Z., & Zhu, J. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]
-
Le, K. T. N., Nguyen, D. T., & Holm, R. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 19(11), 17755–17763. [Link]
-
Zhou, Z., Li, Y., Gong, L., & Meggers, E. (2017). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 19(1), 10–13. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). [Link]
-
Lee, S., Lee, Y., & Park, Y. (2012). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 14(1), 266–269. [Link]
-
Křížová, H., Červený, L., & Štěpnička, P. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4945. [Link]
-
Nagarajan, R., & Perumal, P. T. (2002). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Tetrahedron Letters, 43(30), 5249–5251. [Link]
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. [Link]
-
ResearchGate. (n.d.). Recent Advances in the C2 and C3 Regioselective Direct Arylation of Indoles. [Link]
-
Organic Chemistry Portal. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91. [Link]
-
ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
Majdecki, M., & Tyszka-Gumkowska, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Royal Society of Chemistry. (2018). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. [Link]
-
PubMed. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. [Link]
-
American Chemical Society. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. [Link]
-
PubMed Central. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]
-
American Chemical Society. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]
-
American Chemical Society. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
PubMed. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
PubMed Central. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
-
PubMed Central. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. [Link]
-
Chan, B. C., Hall, B. J., & McKittrick, B. A. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthetic Communications, 34(15), 2809–2816. [Link]
-
Boger, D. L., & Patel, M. (1988). Indole N-carbonyl compounds: preparation and coupling of indole-1-carboxylic acid anhydride. The Journal of Organic Chemistry, 53(7), 1405–1415. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
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Technical Support Center: Methyl 3-indoleglyoxylate
Welcome to the technical support center for Methyl 3-indoleglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound, along with troubleshooting common issues encountered during its handling and use in experimental workflows.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds, including protein kinase inhibitors and alkaloids. Its structural integrity is paramount for the success of these synthetic routes. However, like many indole derivatives, it is susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of best practices to ensure the long-term stability and reliability of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and dark place.[1][2] For short-term storage, room temperature in a desiccated environment is acceptable.[1][3] However, for long-term storage, it is recommended to store the compound at temperatures below 15°C.[2] To minimize degradation from atmospheric oxygen and moisture, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Q2: I've noticed a color change in my this compound, from a pale yellow to a pinkish or brownish hue. What does this indicate?
A color change in indole compounds, such as from white or pale yellow to pink, red, or brown, is a common visual indicator of oxidation and potential polymerization.[4] While a slight color change may not drastically alter the bulk purity for certain applications, it is a definitive sign of degradation and should be investigated before use in sensitive experiments.[4]
Q3: What are the primary factors that cause the degradation of this compound?
The degradation of this compound, like other indole compounds, is primarily caused by:
-
Exposure to Oxygen: The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen.[4]
-
Exposure to Light: Many indole derivatives are photosensitive and can degrade upon exposure to light, particularly UV light.[4]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidative and other degradation reactions.[1][4]
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q4: Can I dissolve this compound in a solvent for storage?
It is generally not recommended to store this compound in solution for extended periods, as this can accelerate degradation. If you must prepare a stock solution, use a dry, peroxide-free solvent and store it at a low temperature (e.g., -20°C) in a tightly sealed vial, protected from light. It is best to prepare solutions fresh before use.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of this compound | Confirm the purity of the starting material. If a color change is observed, consider purifying the compound by recrystallization before use. Always use freshly opened or properly stored material for critical reactions. |
| Appearance of unexpected byproducts in reaction | Impurities from degraded starting material | Analyze the starting material by techniques such as NMR or LC-MS to identify any degradation products. These impurities may participate in side reactions. |
| Poor solubility of the compound | Partial polymerization or presence of insoluble degradation products | Try sonicating the sample to aid dissolution. If solubility issues persist, it may be a sign of significant degradation, and the use of a fresh batch of the compound is recommended. |
| Compound appears clumpy or moist | Absorption of atmospheric moisture | Dry the compound under vacuum before use. Ensure the storage container is properly sealed and stored in a desiccator. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, inspect the container for any damage to the seal.
-
For long-term storage, place the tightly sealed container in a desiccator.
-
Store the desiccator in a cool, dark environment, preferably in a refrigerator or a designated cold room (<15°C).[2]
-
For highly sensitive applications, consider transferring the compound to an amber vial and backfilling with an inert gas like argon or nitrogen before sealing.
Protocol 2: Preparation of a Fresh Solution for Immediate Use
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
In a well-ventilated fume hood, weigh the desired amount of the solid into a clean, dry vial.
-
Add the appropriate volume of a suitable dry solvent (e.g., acetone, methanol).[1]
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Use the solution immediately for your experiment.
Visualizing Degradation and Prevention
The following diagram illustrates the factors contributing to the degradation of this compound and the recommended preventative measures.
Caption: Factors leading to the degradation of this compound and preventative measures.
Chemical Properties Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | [5] |
| Appearance | Pale yellow fine powder | [1] |
| Melting Point | 227-230 °C (lit.) | [3] |
| Solubility | Acetone, Methanol | [1] |
Safety Information
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][5] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] For handling the powder, a dust mask is recommended.[6]
References
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ChemBK. This compound. [Link]
-
Generichem. Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]
-
PubChem. This compound. [Link]
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ChemBK. INDOLE-3-GLYOXYLIC ACID METHYL ESTER. [Link]
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Neogen. Kovac's Indole Reagent, Safety Data Sheet. [Link]
-
Lab Supply. Kovacs Indole Reagent. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Low Yield in Methyl 3-Indoleglyoxylate Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of Methyl 3-indoleglyoxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We understand that achieving high, reproducible yields can be challenging. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable precursor for a wide range of pharmacologically active compounds, including inhibitors for protein kinases and cyclooxygenases.[1] Its synthesis is most commonly achieved via an electrophilic acylation of the indole nucleus at the C3 position. While seemingly straightforward, the high nucleophilicity of the indole ring makes it susceptible to side reactions and degradation, particularly under harsh acidic conditions, often leading to frustratingly low yields and complex purification challenges.[2]
This guide is structured to address these issues head-on, providing you with the scientific rationale and practical steps to optimize your experimental outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A low or non-existent yield is typically traced back to one of four areas: reagent integrity, reaction conditions, catalyst choice, or moisture contamination. Follow this diagnostic workflow to pinpoint the issue.
Caption: Troubleshooting workflow for low yield diagnosis.
-
Reagent Quality : The purity of your starting indole is paramount. Impurities can interfere with the catalyst and generate side products. Similarly, the acylating agent, methyl oxalyl chloride (or oxalyl chloride, which is often used to generate the acyl chloride in situ), is highly reactive and susceptible to hydrolysis. Use freshly opened or distilled reagents.
-
Anhydrous Conditions : Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and quench both the Lewis acid catalyst and the acylating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents.[3]
-
Temperature Control : The extreme reactivity of the indole C3 position requires careful temperature management.[4] The initial addition of the Lewis acid and acylating agent should be performed at low temperatures (e.g., 0 °C or below) to temper the reaction rate and prevent polymerization and side reactions.
-
Catalyst Choice : This is one of the most critical factors. Strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh for the delicate indole ring, leading to significant decomposition and the formation of intractable tars.[5]
Q2: My reaction mixture turns into a dark, tarry mess, making product isolation impossible. What causes this?
This is a classic sign of indole decomposition, almost always caused by an overly aggressive Lewis acid.
Causality : The indole ring, while aromatic, has a high degree of reactivity similar to an enamine. The nitrogen lone pair readily participates in the π-system, making the C3 position exceptionally electron-rich and nucleophilic.[4] Strong Lewis acids, such as AlCl₃, can complex strongly with the indole nitrogen or promote polymerization and other acid-catalyzed decomposition pathways, leading to a tarry mixture instead of the desired product.[5]
Solution : Switch to a milder Lewis acid. Research has shown that dialkylaluminum chlorides provide a significant improvement, selectively acylating the C3 position without causing decomposition.[5]
| Lewis Acid | Typical Outcome with Indole | Reference |
| Aluminum Chloride (AlCl₃) | Often causes decomposition, low yield, tar formation. | [5] |
| Diethylaluminum Chloride (Et₂AlCl) | High yield (up to 86%) of 3-acylated product, clean reaction. | [5] |
| Dimethylaluminum Chloride (Me₂AlCl) | High yield of 3-acylated product. | [5] |
| Tin(IV) Chloride (SnCl₄) | Can be effective but may still be too harsh for some substrates. | [6] |
Q3: My analysis (TLC, NMR) shows several side products. What are they and how can I prevent them?
Side product formation is common and usually results from acylation at an alternative position or over-reaction.
Sources
- 1. This compound 98 18372-22-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Methyl 3-indoleglyoxylate and how to avoid them
Welcome to the comprehensive technical support guide for Methyl 3-indoleglyoxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, handling, and use of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and offer practical, field-proven solutions to mitigate them.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. However, the electron-rich nature of the indole nucleus imparts a high degree of reactivity, making it susceptible to several side reactions. Understanding these potential pitfalls is crucial for achieving high yields and purity in your synthetic endeavors. This guide will walk you through the most common side reactions, their mechanisms, and robust protocols to avoid them.
Part 1: Troubleshooting Guide - Common Side Reactions and Their Avoidance
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Synthesis-Related Issues: Friedel-Crafts Acylation
The most common route to this compound involves the Friedel-Crafts acylation of indole with an appropriate acylating agent, such as methyl oxalyl chloride. This reaction, while direct, is often plagued by a lack of selectivity.
Question 1: I am getting a mixture of products during the Friedel-Crafts acylation of indole to synthesize this compound. How can I improve the selectivity for the desired C3-acylated product?
Answer: This is a classic challenge in indole chemistry. The indole ring has two primary nucleophilic centers: the C3 position and the N1 position. Additionally, the high reactivity of the ring can lead to polysubstitution or polymerization under harsh acidic conditions.[1] Here’s a breakdown of the common side products and how to avoid them:
-
N-Acylation vs. C3-Acylation: The formation of the N-acylated isomer is a common side reaction.[2] The ratio of N- to C-acylation is highly dependent on the reaction conditions, particularly the Lewis acid and solvent used.
-
Polysubstitution: The introduction of the electron-withdrawing glyoxylate group at C3 deactivates the ring towards further electrophilic substitution. However, under forcing conditions, di-acylation can occur.
-
Polymerization: Strong Lewis acids can protonate the indole ring, leading to acid-catalyzed polymerization, which typically results in the formation of intractable tars.[1]
Troubleshooting Strategies:
| Problem | Root Cause | Recommended Solution |
| Formation of N-acyl indole | Use of strong bases or inappropriate Lewis acids that favor reaction at the more kinetically accessible nitrogen atom. | 1. Utilize milder Lewis acids: Instead of strong Lewis acids like AlCl₃, which can lead to decomposition and a mixture of products, consider using dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl). These have been shown to promote selective C3-acylation of unprotected indoles.[3] 2. Employ a base: In some protocols, a base like Cs₂CO₃ can be used to selectively promote N-acylation if that is the desired product.[2] To favor C-acylation, avoid strong bases. |
| Polysubstitution/Di-acylation | Excess acylating agent or harsh reaction conditions. | 1. Control stoichiometry: Use a 1:1 molar ratio of indole to the acylating agent. 2. Low temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. |
| Polymerization/Tar Formation | Use of strong, hygroscopic Lewis acids like AlCl₃ that can generate protic acids in the presence of moisture. | 1. Use of milder, moisture-tolerant Lewis acids: Yttrium triflate (Y(OTf)₃) in an ionic liquid has been reported to be a highly effective and recyclable catalyst system for regioselective C3-acylation of indoles, avoiding polymerization.[4] 2. Strictly anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent the formation of strong protic acids. |
dot
Caption: Friedel-Crafts acylation of indole can lead to multiple products.
Stability and Decomposition
This compound, while a solid, can be susceptible to degradation under certain conditions.
Question 2: My sample of this compound has developed a colored impurity over time. What is happening and how can I prevent it?
Answer: The development of colored impurities is often indicative of decomposition. Indole derivatives are known to be sensitive to air, light, and temperature.[5] The likely degradation pathways for this compound include:
-
Oxidation: The indole ring can undergo auto-oxidation, especially in the presence of light and air, leading to the formation of colored, often polymeric, byproducts.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to form indole-3-glyoxylic acid. While this product is not colored, it can be a precursor to other reactions.
-
Decarboxylation: If hydrolysis occurs, the resulting indole-3-glyoxylic acid can undergo decarboxylation, particularly at elevated temperatures or under acidic conditions, to yield indole-3-carbaldehyde.
Troubleshooting and Prevention:
| Problem | Root Cause | Recommended Action |
| Discoloration/Oxidation | Exposure to air and light. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store in an amber vial or in the dark. 3. Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition. |
| Hydrolysis to Carboxylic Acid | Presence of moisture, acid, or base. | 1. Anhydrous Storage: Store in a desiccator or with a drying agent. 2. Neutral pH: Avoid exposure to acidic or basic conditions during storage and in reaction workups unless intended. |
| Formation of Indole-3-carbaldehyde | Decarboxylation of the hydrolysis product. | Prevent hydrolysis by following the recommendations above. Avoid high temperatures during workup and purification. |
dot
Caption: Potential degradation pathways of this compound.
Dimerization
Dimerization is a common side reaction for many indole derivatives, especially under acidic conditions or during certain synthetic transformations.
Question 3: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. Could this be a dimer, and how can I avoid its formation?
Answer: Yes, the formation of a higher molecular weight byproduct is often due to dimerization. The electron-rich C3 position of one indole molecule can attack an electrophilic intermediate of another molecule. While specific studies on the dimerization of this compound are not widely available, based on general indole chemistry, we can propose a likely mechanism and preventative measures.
Proposed Dimerization Scenario:
Under acidic conditions, the carbonyl group of the glyoxylate moiety can be protonated, making the C3 position of that molecule susceptible to nucleophilic attack by a second molecule of this compound.
Strategies to Minimize Dimerization:
-
Control of Acidity: Avoid strongly acidic conditions where possible. If an acid is required, use the mildest acid that is effective for the desired transformation.
-
Low Temperature: Running reactions at lower temperatures can reduce the rate of dimerization.
-
Slow Addition: If the reaction involves the generation of a reactive intermediate, slow addition of the reagents can keep the concentration of this intermediate low, thus disfavoring bimolecular side reactions like dimerization.
-
Dilution: Conducting the reaction at a lower concentration can also reduce the likelihood of intermolecular reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a sealed container with nitrogen or argon). A refrigerator or freezer is recommended for long-term storage. The compound is listed as temperature-sensitive.[6]
Q2: What analytical techniques are best for detecting the common impurities of this compound?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for separating and quantifying this compound from its impurities. A gradient elution with a mobile phase consisting of acetonitrile and water (with a pH modifier like formic or phosphoric acid) on a C18 column is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of impurities. For example, the N-acylated isomer will show characteristic shifts in the aromatic region compared to the C3-acylated product. The hydrolysis product (indole-3-glyoxylic acid) will have a broad carboxylic acid proton signal in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which can help in proposing their structures, such as dimers or degradation products.
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization is a viable method for purifying this compound, which is a solid at room temperature.[8] The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of indole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[9] It is advisable to perform small-scale solvent screening to find the optimal conditions.
Part 3: Experimental Protocols
Protocol 1: Recommended Synthesis of this compound with Minimized Side Reactions
This protocol is based on the use of a milder Lewis acid to favor C3-acylation and minimize polymerization.[3]
Materials:
-
Indole
-
Methyl oxalyl chloride
-
Diethylaluminum chloride (Et₂AlCl) in a suitable solvent (e.g., hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Et₂AlCl (1.1 eq) to the indole solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Slowly add methyl oxalyl chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][10]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[2]
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature and/or 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature. Withdraw samples at various time points, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.[9]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) in an oven. Withdraw samples at various time points for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Keep a control sample in the dark. Analyze the samples after a defined exposure period.
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
References
-
The investigation of acid effect on chemical polymerization of indole - ResearchGate. Available from: [Link]
-
Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra - Beilstein Journals. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
This compound - ChemBK. Available from: [Link]
-
Recrystallization and Crystallization. Available from: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. Available from: [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available from: [Link]
-
Supporting information - The Royal Society of Chemistry. Available from: [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). - ResearchGate. Available from: [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. Available from: [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
This compound | C11H9NO3 | CID 588944 - PubChem - NIH. Available from: [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available from: [Link]
-
Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11. Available from: [Link]
-
Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively - PubMed. Available from: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available from: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
This compound - ChemBK. Available from: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal. Available from: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. Available from: [Link]
-
Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. Available from: [Link]
-
Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate - SciSpace. Available from: [Link]
-
Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed. Available from: [Link]
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
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- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 4. hmdb.ca [hmdb.ca]
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- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Catalyst Selection for Indole-3-Glyoxylate Synthesis
Welcome to the technical support center for the synthesis of indole-3-glyoxylates. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, enhance yields, and ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of indole-3-glyoxylates?
A1: The synthesis of indole-3-glyoxylates is most commonly achieved through the Friedel-Crafts acylation of indoles with a glyoxylate derivative. The choice of catalyst is crucial for the success of this reaction. The most prevalent catalytic systems include:
-
Organocatalysts: Chiral phosphoric acids and their derivatives are often employed for the enantioselective synthesis of indole-3-glyoxylates. These catalysts are known for their ability to activate the glyoxylate electrophile through hydrogen bonding, leading to high yields and enantioselectivities.
-
Metal-based Catalysts: Lewis acids such as copper(II) triflate (Cu(OTf)₂), and complexes of other metals like zinc, and scandium are also effective. These catalysts function by coordinating to the carbonyl group of the glyoxylate, thereby increasing its electrophilicity. For instance, a combination of Cu(OTf)₂ and a chiral bis(oxazoline) ligand has been successfully used for the enantioselective Friedel-Crafts reaction of indoles with ethyl glyoxylate.
Q2: How do I choose the right catalyst for my specific indole substrate?
A2: The optimal catalyst can vary depending on the electronic properties and steric hindrance of your indole substrate.
-
Electron-rich indoles: Indoles with electron-donating groups (e.g., methoxy, alkyl) are generally more reactive and may not require a highly active catalyst. A milder Lewis acid or a less acidic organocatalyst might be sufficient.
-
Electron-deficient indoles: Indoles with electron-withdrawing groups (e.g., nitro, cyano) are less reactive and typically require a stronger Lewis acid or a more acidic organocatalyst to achieve good conversion.
-
Sterically hindered indoles: For indoles with bulky substituents at the C2 or N1 position, a catalyst with a less sterically demanding active site may be necessary to avoid low yields due to steric clash.
Q3: What are the typical reaction conditions for indole-3-glyoxylate synthesis?
A3: Typical reaction conditions are highly dependent on the chosen catalytic system. However, some general guidelines are:
-
Solvent: Non-polar, aprotic solvents like toluene, dichloromethane (DCM), or ethers are commonly used.
-
Temperature: Reactions are often run at low temperatures (-78 °C to room temperature) to control selectivity and minimize side reactions.
-
Catalyst Loading: Catalyst loading typically ranges from 1 to 20 mol%.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of indole-3-glyoxylates.
Problem 1: Low or No Conversion
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate.
-
Solution: Switch to a more active catalyst. For example, if a weak Lewis acid is not working, try a stronger one like Sc(OTf)₃. If using an organocatalyst, consider one with a more acidic character.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are pure and dry. The presence of water can be particularly detrimental to many Lewis acid catalysts.
-
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products.
-
Problem 2: Formation of Side Products
Common Side Products and Their Mitigation:
-
N-acylation Product: The glyoxylate may react at the N1 position of the indole instead of the C3 position.
-
Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). This will direct the acylation to the C3 position.
-
-
Bis-indolyl Methane Formation: The product, an indole-3-glyoxylate, can sometimes react with another molecule of indole.
-
Solution: Use a stoichiometric amount of the indole relative to the glyoxylate. Running the reaction at a lower temperature can also disfavor this side reaction.
-
Problem 3: Poor Enantioselectivity (for chiral synthesis)
Factors Affecting Enantioselectivity and How to Address Them:
-
Incorrect Catalyst Choice: The chiral ligand or organocatalyst may not be optimal for your substrate.
-
Solution: Screen a library of chiral ligands or organocatalysts to find the best match for your indole and glyoxylate.
-
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Running the reaction at lower temperatures usually improves enantioselectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Experiment with different solvents to find the one that gives the highest enantiomeric excess (ee).
-
Experimental Protocols
Example Protocol: Cu(OTf)₂-Catalyzed Friedel-Crafts Acylation of Indole with Ethyl Glyoxylate
-
To a solution of indole (1 mmol) in dichloromethane (DCM, 5 mL) at 0 °C is added Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Ethyl glyoxylate (1.2 mmol, 1.2 equiv) is then added dropwise to the mixture.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole-3-glyoxylate.
Data Presentation
Table 1: Comparison of Different Catalysts for the Reaction of Indole with Ethyl Glyoxylate
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OTf)₂ (10) | DCM | 0 | 2 | 95 |
| Sc(OTf)₃ (5) | Toluene | -20 | 4 | 92 |
| Chiral Phosphoric Acid (10) | Toluene | -40 | 24 | 85 (92% ee) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway: Lewis Acid Catalyzed Friedel-Crafts Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
References
-
Bandini, M.; Melloni, A.; Umani-Ronchi, A. New catalytic approaches in the stereoselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition2004 , 43(5), 550-556. [Link]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-indoleglyoxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of Methyl 3-indoleglyoxylate, a key intermediate in the synthesis of numerous bioactive compounds.[1] Our goal is to equip you with the scientific rationale and practical guidance needed to overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during reactions involving this compound, with a focus on solvent-related causes and remedies.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction with this compound is showing very low conversion, even after extended reaction times. Could the solvent be the problem?
Answer: Absolutely. The choice of solvent is a critical parameter that can dramatically impact reaction rates and overall yield.[2] Several solvent-related factors could be contributing to the low conversion:
-
Poor Solubility of Reactants: this compound or other reactants may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction kinetics.
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the stability of transition states.[5] For reactions that proceed through polar or charged intermediates, a polar solvent is generally preferred as it can stabilize these species, thereby lowering the activation energy.[6]
-
Solution: If your reaction is believed to involve a polar transition state, consider switching to a more polar solvent. For example, if a reaction is sluggish in toluene (non-polar), trying a solvent like acetonitrile (polar aprotic) or even ethanol (polar protic) could lead to a significant rate enhancement.[7]
-
-
Solvent-Reactant Interactions: Protic solvents, such as alcohols and water, can form hydrogen bonds with reactants, potentially deactivating them.[8] For instance, if your reaction involves a nucleophilic attack, a protic solvent can solvate the nucleophile, reducing its reactivity.[9]
-
Solution: If you suspect nucleophile deactivation, switching to a polar aprotic solvent like acetone or DMF can be beneficial. These solvents are polar enough to dissolve many reactants but lack the ability to form strong hydrogen bonds.[8]
-
Issue 2: Formation of Multiple Products and Low Selectivity
Question: My reaction is yielding a mixture of products, and the desired isomer is in the minority. How can the solvent influence the selectivity?
Answer: Solvents can play a pivotal role in directing the selectivity (chemo-, regio-, and stereo-selectivity) of a reaction. The formation of multiple products often points to a lack of control over the reaction pathway, which can be modulated by the solvent.
-
Regioselectivity in Electrophilic Substitution: The indole nucleus has multiple nucleophilic sites, primarily C3 and N1. While electrophilic attack typically occurs at the C3 position, N-alkylation can also be a competing pathway.[7][10] The solvent can influence this regioselectivity.
-
Solution: The choice between C- and N-alkylation can be tuned by the solvent and base combination. For instance, in the presence of a strong base, the indole nitrogen is deprotonated, favoring N-alkylation. The choice of solvent can affect the reactivity of the resulting indolide anion. In some cases, non-polar solvents may favor C3-alkylation, while polar aprotic solvents can promote N-alkylation.
-
-
Stereoselectivity: For reactions that generate chiral centers, the solvent can influence the stereochemical outcome by differentially stabilizing diastereomeric transition states.
-
Solution: A systematic screening of solvents with varying polarities and coordinating abilities is often necessary to optimize stereoselectivity. For photocatalytic dearomatization of indoles, solvent polarity has been shown to control the stereoselective synthesis of cis-acyclic indoline.[11]
-
Issue 3: Product Decomposition or Side Reactions
Question: I'm observing significant decomposition of my product or the formation of unwanted byproducts. Could the solvent be contributing to this?
Answer: Yes, the solvent can directly or indirectly lead to product decomposition and the formation of side products.
-
Reaction Temperature and Solvent Boiling Point: If a reaction requires high temperatures, the choice of a low-boiling solvent will necessitate running the reaction under pressure. If not well-controlled, this can lead to side reactions. Conversely, a high-boiling solvent might lead to thermal decomposition of sensitive products.
-
Solution: Choose a solvent with a boiling point that is appropriate for the desired reaction temperature. For high-temperature reactions, solvents like DMF, DMSO, or sulfolane are often used.[2] If decomposition is an issue at elevated temperatures, consider if a more reactive solvent would allow the reaction to proceed at a lower temperature.
-
-
Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of strong acids or bases, protic solvents like methanol or ethanol can act as nucleophiles.
-
Solution: Ensure that your chosen solvent is inert under the reaction conditions. If you are using highly reactive reagents, opt for non-polar, aprotic solvents like hexane, toluene, or dichloromethane.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles of solvent effects on the reactivity of this compound.
Q1: What are the key properties of a solvent that I should consider?
A1: The three primary properties to consider are polarity, proticity, and coordinating ability.
-
Polarity: This refers to the distribution of partial charges within a solvent molecule.[8] Polar solvents have large dipole moments and high dielectric constants.[5] They are effective at dissolving polar compounds and stabilizing charged intermediates.[5]
-
Proticity: Protic solvents contain acidic protons, typically in the form of O-H or N-H bonds, and can act as hydrogen bond donors.[8] Aprotic solvents do not have acidic protons.[8] This distinction is crucial as protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding.[9]
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, influencing their reactivity and selectivity. For example, the donor ability of a solvent can be critical in organometallic reactions.[13]
Q2: How do I choose the right solvent for a specific reaction of this compound?
A2: The optimal solvent choice depends on the specific reaction mechanism.
-
For reactions involving polar or ionic intermediates (e.g., SN1 type reactions): Polar protic solvents like water, methanol, or ethanol are often good choices as they can effectively stabilize the charged intermediates.[5]
-
For reactions involving strong nucleophiles (e.g., SN2 type reactions): Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred. These solvents can dissolve the nucleophile but will not solvate it as strongly as protic solvents, leaving it more reactive.
-
For reactions involving non-polar reactants and intermediates (e.g., some radical reactions): Non-polar solvents like hexane, benzene, or toluene are typically suitable.
Q3: Can you provide a table summarizing the properties of common solvents?
A3: Certainly. The table below provides a summary of the properties of some commonly used laboratory solvents.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) |
| Water | Polar Protic | 80.1 | 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 |
| Acetonitrile | Polar Aprotic | 37 | 82 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 |
| Methanol | Polar Protic | 33 | 65 |
| Ethanol | Polar Protic | 24.5 | 78 |
| Acetone | Polar Aprotic | 21 | 56 |
| Dichloromethane | Polar Aprotic | 9.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 |
| Toluene | Non-polar | 2.4 | 111 |
| Hexane | Non-polar | 1.9 | 69 |
Q4: Where can I find more information on solvent effects in organic chemistry?
A4: For a deeper understanding, we recommend consulting comprehensive resources on physical organic chemistry. A classic text is "Solvents and Solvent Effects in Organic Chemistry" by Christian Reichardt.[14] Additionally, many online resources and review articles discuss the intricacies of solvent selection for specific reaction classes.
Experimental Protocols & Workflows
To illustrate the practical application of solvent selection, we provide a generalized experimental protocol for a common reaction involving this compound and a systematic workflow for solvent screening.
Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a reaction where solvent choice is critical to favor N-alkylation over C3-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the anhydrous polar aprotic solvent to dissolve the starting material.
-
Cool the solution in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Solvent Screening
A systematic approach to solvent screening is essential for optimizing a new reaction. The following workflow can guide your efforts.
Caption: A systematic workflow for selecting the optimal solvent for a chemical reaction.
Visualizing Reaction Pathways
The following diagram illustrates the general principle of how solvents can influence the energy profile of a reaction, thereby affecting the reaction rate.
Caption: A conceptual diagram illustrating the effect of solvent polarity on reaction activation energy.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Saif, M., Widom, J. R., Xu, S., Abbey, E. R., Liu, S.-Y., & Marcus, A. H. (2015). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. The Journal of Physical Chemistry B, 119(25), 7985–7993.
- Unknown Author. (n.d.). Solvent effects on the fluorescent states of indole derivatives–dipole moments.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Cyclization Reactions.
- Unknown Author. (n.d.). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore.
- Unknown Author. (n.d.). Solvent-polarity-controlled stereoselective synthesis of cis-acyclic indoline via photocatalytic dearomatization of indole | Request PDF.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Unknown Author. (n.d.). Reactions of indoles with glyoxylate derivatives.
- ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition).
- Wikipedia. (n.d.). Solvent effects.
- Google Patents. (n.d.).
- Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents).
- Al-Shargabee, M. A., Al-Mazaideh, G. M., El-Gogary, T. M., Algethami, F. K., Soliman, S. M., & El-Khatib, R. M. (2024). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- PubMed. (2024). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sa-Saat, S., & Meuwly, M. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17531-17535.
- BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis.
- Ciaffaglione, V., et al. (2019).
- Unknown Author. (n.d.). Solvent effect on complexation reactions.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
- 1. 3-インドールグリオキシル酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. mazams.weebly.com [mazams.weebly.com]
Technical Support Center: Methyl 3-indoleglyoxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-indoleglyoxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. Our focus extends beyond a simple recitation of steps to explain the chemical principles and rationale behind each procedural choice, empowering you to troubleshoot effectively and optimize your outcomes.
The Critical Role of the Work-up Procedure
The synthesis of this compound, commonly achieved via Friedel-Crafts acylation of indole with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃), concludes with a reactive mixture containing the product complexed to the catalyst.[1][2][3] The success of the entire synthesis hinges on the work-up: a meticulously executed procedure to quench the reaction, isolate the crude product, and remove impurities. An improper work-up can lead to significant yield loss, product degradation, or the formation of persistent impurities that complicate purification.
This guide provides a robust, field-proven protocol and addresses common issues encountered during the isolation and purification of this compound.
Standard Work-up & Purification Protocol
This protocol assumes the synthesis was performed using a standard Friedel-Crafts acylation with a Lewis acid catalyst like aluminum chloride.
Step-by-Step Methodology
-
Reaction Quenching (Caution: Exothermic)
-
Prepare a beaker with a vigorously stirred mixture of crushed ice and water, typically 5-10 times the volume of the reaction mixture.
-
Slowly and carefully pour the completed reaction mixture into the ice/water slurry. The addition must be done portion-wise to control the highly exothermic hydrolysis of the Lewis acid. A rapid addition can cause dangerous splashing and boiling.
-
Rinse the reaction flask with a small amount of the extraction solvent (e.g., ethyl acetate) and add it to the quenched mixture to ensure a complete transfer.
-
-
Extraction and Phase Separation
-
Transfer the slurry to a separatory funnel.
-
Add the primary extraction solvent, ethyl acetate, in a volume roughly equal to the aqueous volume.
-
Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup (e.g., CO₂ if a carbonate base is used later).
-
Allow the layers to separate. The organic layer (containing the product) will typically be the upper layer.
-
-
Neutralization and Washing
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with the following solutions:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Shake and vent. This neutralizes any remaining acid. Repeat until the aqueous wash is no longer acidic (test with pH paper) and gas evolution ceases.
-
Water: Wash with an equal volume of deionized water to remove residual bicarbonate salts.
-
Brine (Saturated NaCl Solution): Perform a final wash with an equal volume of brine. This step helps to break any emulsions and removes the bulk of dissolved water from the organic layer.
-
-
-
Drying and Solvent Removal
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which is often a solid.
-
-
Purification (Recrystallization)
-
The crude solid can typically be purified by recrystallization.[4]
-
A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visual Workflow of the Work-up Procedure
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: The starting material was not fully consumed. | Monitor the reaction by Thin Layer Chromatography (TLC) before quenching to ensure completion. |
| 2. Product Loss in Aqueous Layer: The aqueous layer was not fully neutralized, leaving the product protonated and water-soluble. | Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) during the bicarbonate wash. You can back-extract the acidic aqueous layer with fresh solvent to recover lost product. | |
| 3. Ester Hydrolysis: Use of a strong base (e.g., NaOH, KOH) or prolonged heating during work-up hydrolyzed the methyl ester to the less soluble indole-3-glyoxylic acid.[5][6] | Use a mild base like NaHCO₃ for neutralization and perform the work-up at room temperature. If hydrolysis is suspected, the acid can be recovered by acidifying the aqueous layer and extracting. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent, starting material, or side-products are preventing crystallization. | • Trituration: Stir the crude oil with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to wash away soluble impurities and induce precipitation. • Column Chromatography: Purify the crude material on a silica gel column using an ethyl acetate/hexanes gradient.[7] |
| Persistent Emulsion During Extraction | 1. Fine Particulate Matter: Insoluble aluminum salts (from quenching AlCl₃) can stabilize emulsions. | • Add Brine: Add a significant amount of saturated NaCl solution and swirl gently. • Filter: Filter the entire biphasic mixture through a pad of Celite® to remove particulates. • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). |
| Final Product is Darkly Colored | 1. Indole Oxidation/Polymerization: Indoles can be sensitive to strong acid and air, leading to colored byproducts.[8] | • This is often cosmetic and may not affect purity significantly. • To improve color, you can treat a solution of the product with activated carbon before the final filtration and crystallization step. • Ensure the work-up is performed without unnecessary delay. |
Frequently Asked Questions (FAQs)
Q1: Why must the reaction be quenched by adding it to ice, and not the other way around? A: The hydrolysis of the Lewis acid (e.g., AlCl₃) is extremely exothermic. Pouring the reaction mixture into a large volume of ice water provides a massive heat sink, allowing for better temperature control and minimizing the risk of a runaway reaction. Adding water to the reaction flask would create a localized, violent exotherm that could cause dangerous splashing of the corrosive mixture.
Q2: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) to neutralize the acid? A: This is strongly discouraged. NaOH is a powerful base that can easily hydrolyze the methyl ester functional group to a carboxylate, especially if the temperature rises during neutralization.[6][9] Sodium bicarbonate is a weaker base, strong enough to neutralize the acid but generally mild enough to leave the ester intact, making it the superior choice.
Q3: What is the purpose of the final brine wash? A: The brine (saturated aqueous NaCl) wash serves two main functions. First, it reduces the solubility of water in the organic layer through the common ion effect and osmotic pressure, initiating the drying process. Second, the high ionic strength of the brine solution helps to break up emulsions by disrupting the charged or polar interactions that stabilize the interface between the organic and aqueous phases.
Q4: My TLC shows a new spot near the baseline after the work-up. What could it be? A: A highly polar spot near the baseline that was not present in the initial reaction mixture often indicates the formation of the corresponding carboxylic acid (indole-3-glyoxylic acid) due to unintentional ester hydrolysis. This can happen if the reaction mixture was exposed to strong base or excessive heat during the work-up.
Q5: The reaction is called a Friedel-Crafts acylation. Why is the product a ketoester? A: The acylating agent is typically methyl oxalyl chloride (CH₃O-CO-CO-Cl) or a related species. The indole undergoes electrophilic aromatic substitution at the electron-rich C3 position with the more electrophilic carbonyl carbon (the one attached to the chlorine), forming the new carbon-carbon bond.[1][10] The methyl ester group remains intact, resulting in the final α-ketoester structure of this compound.
References
-
Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]
-
Coutts, S. J., et al. (2006). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 8(2), 259-262. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Ottoni, O., Neder, A. V. F., Dias, A. K. B., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel-Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. Available at: [Link]
-
Wang, C., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15907-15916. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sarma, D., & Prajapati, D. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. Available at: [Link]
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Angewandte Chemie International Edition, 48(51), 9608-9644. Available at: [Link]
-
Welsch, M. E., et al. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 7, 1397-1406. Available at: [Link]
- Starks, C. M. (1980). Hydrolysis of methyl esters. U.S. Patent 4,185,027.
-
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth. Coll. Vol. 10, p.462 (2004); Vol. 77, p.188 (2000). Available at: [Link]
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Bialek, K., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Available at: [Link]
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Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Org. Synth. 2017, 94, 26. Available at: [Link]
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Bialek, K., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9-12. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-3-acetic Acid. Org. Synth. Coll. Vol. 4, p.537 (1963); Vol. 37, p.38 (1957). Available at: [Link]
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Reddit. (2014). Isomerization during hydrolysis of a methyl ester. r/Chempros. Available at: [Link]
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Organic Syntheses. (n.d.). 1-methylindole. Org. Synth. Coll. Vol. 5, p.769 (1973); Vol. 41, p.60 (1961). Available at: [Link]
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Arora, P. K., & Bae, H. (2014). Biotransformation of Indole to 3-Methylindole by Lysinibacillus xylanilyticus Strain MA. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 499-502. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Technical Support Center: Recrystallization Methods for Purifying Methyl 3-indoleglyoxylate
Welcome to the technical support center for the purification of Methyl 3-indoleglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification processes effectively.
Overview: The Recrystallization of this compound
This compound is a solid, often appearing as a pale yellow powder, with a relatively high melting point of 227-230 °C.[1][2] Its structure contains both polar functional groups (N-H, ester, ketone) and a non-polar aromatic system, which influences its solubility profile.[3]
Recrystallization is a powerful technique for purifying solids based on differences in solubility.[4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Key Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [1][3][6] |
| Molecular Weight | 203.19 g/mol | [1][3] |
| Melting Point | 227-230 °C (lit.) | [1][2][7] |
| Appearance | Pale Yellow Fine Powder / Solid | [2][8] |
| Solubility | Soluble in Acetone, Methanol | [2][8] |
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallizing this compound. Each step is critical for achieving high purity and yield.
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the recrystallization process.
Q1: My this compound is not dissolving, even when I heat the solvent.
Likely Cause & Solution:
This is a clear indication of poor solvent choice.[9] The solvent's polarity is not well-matched to the compound.
-
Action 1: Re-evaluate Your Solvent. this compound is reported to be soluble in acetone and methanol.[2][8] If you are using a non-polar solvent like hexane or a less polar one like toluene, you will likely face solubility issues. A rule of thumb is that solvents containing similar functional groups to the solute often work well; therefore, solvents like ethyl acetate (for the ester) or acetone (for the ketone) are logical choices to screen.[10][11]
-
Action 2: Increase Solvent Polarity. If you are using a moderately polar solvent like ethyl acetate and still have issues, consider a more polar solvent such as ethanol or methanol.
-
Action 3: Use a Mixed-Solvent System. If a single solvent proves inadequate, a mixed-solvent system is a powerful alternative.[12] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, in which it is highly soluble). Then, add a "poor" solvent or "antisolvent" (e.g., water or hexane, in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]
Q2: The solution is clear after cooling, but no crystals have formed.
Likely Cause & Solution:
This is one of the most common recrystallization problems. The two primary causes are using too much solvent or the solution being supersaturated.[13]
-
Cause A: Excessive Solvent. If too much solvent was added during the dissolution step, the solution will not be saturated upon cooling, and the compound will remain dissolved.
-
Cause B: Supersaturation. Sometimes a solution needs a nucleation site to initiate crystal growth.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[13] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[15]
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[13]
-
Solution 3: Flash Cooling. Briefly place the flask in a dry ice/acetone bath to induce rapid crystal formation. While this may result in smaller crystals, it can overcome a stubborn supersaturation issue.
-
Q3: An oil has formed instead of solid crystals ("oiling out").
Likely Cause & Solution:
Oiling out occurs when the solute comes out of solution at a temperature above its own melting point.[14] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
-
Cause A: High Impurity Level. A significant amount of impurity can depress the melting point of the crude product, making it more likely to oil out.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.[16]
-
-
Cause B: Solution Cooled Too Quickly. Rapid cooling does not give the molecules enough time to orient themselves into an ordered crystal lattice.
-
Cause C: Inappropriate Solvent. The boiling point of the solvent may be too high relative to the compound's melting point (though less likely for this compound with its high M.P.).
-
Solution: Select a solvent with a lower boiling point.
-
Q4: The final crystals are colored, even though the pure compound should be pale yellow.
Likely Cause & Solution:
This indicates the presence of colored impurities that are either insoluble or co-crystallize with your product.
-
Solution 1: Hot Filtration. If you observe insoluble colored material in the hot solution, you must perform a hot filtration. Keep the solution heated while filtering it through a fluted filter paper to remove the insoluble impurities before allowing the filtrate to cool.[4]
-
Solution 2: Activated Charcoal. If the colored impurity is soluble, it can sometimes be removed with activated charcoal. Add a very small amount (a spatula tip) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[14] Caution: Adding charcoal to a boiling solution can cause vigorous bumping.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for this compound?
Given its known solubility in methanol and acetone and its chemical structure, the following solvents are excellent starting points for screening.[2][8] Always test solubility on a small scale first.[5]
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar Protic | Known to dissolve the compound; good for polar functionality. |
| Ethanol | 78 | Polar Protic | Similar to methanol, slightly less polar. |
| Acetone | 56 | Polar Aprotic | Known to dissolve the compound; good for ketone functionality. |
| Ethyl Acetate | 77 | Mid-Polarity | Often a good general-purpose solvent for compounds with esters.[10] |
| Acetonitrile | 82 | Polar Aprotic | Another good polar option to screen. |
Q2: How can I improve my recovery yield?
Low recovery is most often caused by using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.[13]
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation before filtration.
-
Solvent Choice: If yields are consistently low, your compound may be too soluble in your chosen solvent. Re-screen for a solvent in which the compound is less soluble when cold.
-
Wash Carefully: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent to wash away impurities without dissolving a significant amount of the product.
Q3: What are the necessary safety precautions when handling this compound?
According to GHS hazard statements, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of the powder. Use a dust mask if necessary.[1]
Detailed Protocol: Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for a standard recrystallization.
-
Solvent Selection: Choose an appropriate solvent based on small-scale solubility tests (see FAQ 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent portion-wise while heating and stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional but recommended if charcoal was used or insoluble impurities are present): Set up a hot filtration apparatus (short-stem funnel, fluted filter paper, and a clean receiving flask). Pre-heat all glassware. Filter the hot solution quickly to remove impurities or charcoal.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[4]
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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ChemBK. (2024). This compound. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
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Unspecified Author. (n.d.). Guide for crystallization. [Link]
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ChemBK. (2024). INDOLE-3-GLYOXYLIC ACID METHYL ESTER. [Link]
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Challenges in the scale-up of Methyl 3-indoleglyoxylate synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-indoleglyoxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important synthesis from the laboratory bench to pilot-scale production. As an intermediate in the synthesis of numerous pharmaceuticals and bioactive molecules, mastering its preparation is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
The Core Challenge: From Flask to Reactor
The synthesis of this compound is most commonly achieved via a Friedel-Crafts-type acylation of indole. The typical laboratory-scale procedure involves the reaction of indole with oxalyl chloride to form the intermediate indol-3-ylglyoxyl chloride, which is subsequently esterified with methanol.
While this reaction appears straightforward on paper, its scale-up is fraught with challenges. The high reactivity of both indole and oxalyl chloride can lead to a host of issues including poor yield, intractable impurities, and significant safety hazards.[2][3] This guide is structured to address these issues directly, providing not just solutions, but the underlying rationale to empower you to make informed decisions in your process development.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Question 1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes?
This is the most common challenge in scaling this process. The drop in yield is typically due to a combination of factors that are exacerbated in larger volumes.
-
Thermal Control Failure: The acylation of indole is highly exothermic. A 20L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation far less efficient.[4] Runaway temperatures can accelerate side reactions and lead to product degradation.
-
Inefficient Mixing: Inadequate agitation in a large reactor can create localized "hot spots" and areas of high reagent concentration. This promotes the formation of undesired byproducts, such as di-acylated indole or polymeric material.[4]
-
Moisture Contamination: Oxalyl chloride reacts violently with water to decompose into HCl, CO, and CO₂.[5][6] On a larger scale, ensuring completely anhydrous conditions is more difficult. Moisture ingress can consume your reagent and introduce acidic impurities that catalyze indole polymerization.
Solutions:
-
Controlled Reagent Addition: Implement a slow, controlled addition of oxalyl chloride using a calibrated pump. This allows the reactor's cooling system to manage the exotherm effectively.
-
Reaction Calorimetry: Before scaling, run reaction calorimetry studies to quantify the heat of reaction. This data is essential for ensuring your reactor's cooling capacity is sufficient for the intended batch size.[4]
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is optimized to ensure good bulk mixing without creating a vortex that could introduce atmospheric moisture.
-
Strict Anhydrous Conditions: Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) before starting. Use dry solvents and ensure all transfer lines are moisture-free.
Question 2: The crude product is a dark, tarry solid that is very difficult to purify. What causes this and how can it be prevented?
The formation of dark, often intractable, impurities is typically due to the acid-catalyzed polymerization of indole.
-
Cause - Indole Polymerization: Indole is highly susceptible to polymerization in the presence of strong acids. The hydrogen chloride (HCl) generated in situ from the reaction or from the hydrolysis of oxalyl chloride can trigger this process, forming "indole red" and other polymeric materials.
-
Cause - Side-Product Formation: While acylation is highly regioselective for the C-3 position, high temperatures or high concentrations of the acylating agent can lead to minor amounts of acylation at other positions, complicating the product profile.
Solutions:
-
Temperature Management: Strictly maintain the reaction temperature at the optimized level, typically between 0°C and 10°C, to minimize acid-catalyzed degradation.
-
Use of a Non-Nucleophilic Base: Consider adding a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture. This can scavenge the generated HCl without interfering with the primary reagents.
-
Purification Strategy: If impurities have already formed, a multi-step purification may be necessary.
-
Trituration: Begin by triturating the crude solid with a non-polar solvent like hexanes or diethyl ether to remove less polar impurities.
-
Recrystallization: Recrystallize the resulting solid from a suitable solvent system, such as ethyl acetate/heptane or methanol/water.
-
Silica Gel Chromatography: For high-purity material, column chromatography may be unavoidable. A gradient elution from hexanes to ethyl acetate is often effective.[7]
-
Question 3: The reaction is sluggish and fails to go to completion. What should I check?
A stalled reaction often points to issues with reagent quality or reaction setup.
-
Cause - Oxalyl Chloride Degradation: Oxalyl chloride is highly sensitive to moisture and degrades over time.[8] If the reagent is old or has been improperly stored, its effective concentration will be lower than expected. It is often recommended to use freshly distilled oxalyl chloride for best results.[9]
-
Cause - Indole Purity: The purity of the starting indole is critical. Impurities can inhibit the reaction or contribute to side-product formation.
-
Cause - Insufficient Activation: While the reaction between indole and oxalyl chloride often proceeds without a catalyst due to the high reactivity of indole,[2][3] some substituted or less reactive indoles may require activation.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of oxalyl chloride or distill the reagent immediately before use.[9] Confirm the purity of your indole via NMR or GC-MS.
-
Catalytic Activation: For challenging substrates, the addition of a catalytic amount of a mild Lewis acid, such as dimethylaluminum chloride (Me₂AlCl), can promote the acylation.[10] Stronger Lewis acids like AlCl₃ often lead to decomposition.[10][11]
Question 4: What are the primary safety concerns when handling multi-kilogram quantities of oxalyl chloride?
Oxalyl chloride is a highly toxic and reactive chemical, and its hazards are magnified at scale.[6][12]
-
Extreme Toxicity: It is a severe respiratory and skin irritant.[12][13] Inhalation can cause serious damage to the respiratory tract.
-
Violent Reaction with Water: Contact with water or moisture results in a vigorous reaction that liberates highly toxic carbon monoxide (CO) and corrosive hydrogen chloride (HCl) gas.[6]
-
Corrosivity: It is corrosive to many metals and can cause severe chemical burns.[12]
Safety Protocols:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor. Ensure a scrubber system is in place to neutralize off-gases (HCl, CO).
-
Personal Protective Equipment (PPE): Use appropriate PPE, including a face shield, safety goggles, and chemical-resistant gloves (butyl rubber is often recommended). A lab coat and closed-toe shoes are mandatory.[5]
-
Quenching Strategy: Never quench the reaction with water directly. A safe quenching procedure involves slowly adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate or by adding a high-boiling point alcohol like isopropanol to safely consume excess oxalyl chloride before aqueous workup.
-
Spill Management: Have appropriate spill kits containing absorbent materials and a neutralizing agent (e.g., sodium bicarbonate) readily available.
Process Optimization & FAQs
Q: What is the optimal order of reagent addition? A: The preferred method is to first dissolve the indole in a suitable anhydrous solvent and cool the solution. Then, add the oxalyl chloride slowly and sub-surface to the cooled indole solution. This method helps control the exotherm and ensures the highly reactive acylating agent is immediately consumed by the indole, minimizing side reactions.
Q: Which solvents are best for this reaction at scale? A: Anhydrous, non-protic solvents are required.
-
Diethyl ether: Often used at the lab scale, but its high volatility and flammability make it less ideal for large-scale production.
-
Dichloromethane (DCM): A good choice due to its low boiling point, making for easy removal post-reaction. However, its environmental and health profile are concerns.[10]
-
Toluene or Heptane: Can be used, particularly if the product is expected to precipitate, which can simplify isolation. They are less reactive than ethereal solvents.
Q: How can I monitor the reaction's progress effectively? A:
-
Thin Layer Chromatography (TLC): The most straightforward method. The product, this compound, is significantly more polar than the starting indole.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product. Essential for process control at scale.
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the indole N-H stretch and the appearance of the product's carbonyl stretches in real-time.[4]
Data & Workflow Summaries
Table 1: Comparative Reaction Parameters (Illustrative)
| Parameter | Lab Scale (10g Indole) | Pilot Scale (1kg Indole) | Key Consideration for Scale-Up |
| Solvent Volume | 200 mL Diethyl Ether | 20 L Dichloromethane | Solvent choice impacts safety, workup, and cost. |
| Oxalyl Chloride | 1.1 equivalents | 1.05 - 1.1 equivalents | Use minimal excess to reduce cost and side reactions. |
| Temperature | 0 - 5 °C (Ice Bath) | 0 - 10 °C (Jacketed Reactor) | Active cooling is mandatory. Monitor internal temp. |
| Addition Time | 15 - 20 minutes | 2 - 4 hours | Slow addition is critical for thermal management. |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | Monitor by HPLC/TLC to confirm completion. |
| Typical Yield | 85 - 95% | 75 - 85% | Yield reduction is common; optimization is key. |
Process Flow Diagram
The following diagram illustrates the core synthesis pathway and highlights the critical control points and potential side reactions that must be managed during scale-up.
Caption: Workflow for this compound synthesis.
Representative Experimental Protocol (Pilot Scale)
Caution: This protocol involves highly hazardous materials and should only be performed by trained personnel with appropriate engineering controls.[9]
-
Reactor Preparation: A 50L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber is rendered inert by purging with dry nitrogen for 1 hour.
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (20 L). Add indole (1.0 kg, 8.54 mol) and stir until fully dissolved. Cool the solution to 0-5°C using the reactor jacket.
-
Acylation: Slowly add oxalyl chloride (1.19 kg, 9.39 mol, 1.1 eq.) to the reactor via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 2 hours. Monitor the reaction progress by HPLC until <1% of indole remains.
-
Esterification: Cool the reaction mixture to 0°C. Slowly add anhydrous methanol (1.5 L) over 1 hour. The temperature should be maintained below 15°C. Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Slowly transfer the reaction mixture into a separate vessel containing a stirred, cold (0-10°C) saturated solution of sodium bicarbonate (20 L).
-
Workup: Separate the organic layer. Wash the organic layer with brine (10 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to afford pure this compound. Dry the product in a vacuum oven at 40°C.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Wang, T., Kadow, J. F., & Meanwell, N. A. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate. [Link]
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The Journal of Organic Chemistry. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. [Link]
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Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2025). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
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ResearchGate. (2025). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. [Link]
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ChemBK. (2024). This compound. [Link]
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PubMed. (2021). Preparation of spiro[indole-3,5'-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. [Link]
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-
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Technical Support Center: Monitoring the Synthesis of Methyl 3-indoleglyoxylate
This guide is designed for researchers, chemists, and professionals in drug development who are actively engaged in the synthesis of Methyl 3-indoleglyoxylate. As a pivotal intermediate in the synthesis of various pharmaceutically active compounds, ensuring the successful and efficient formation of this molecule is paramount.[1] This document provides in-depth, experience-driven advice on monitoring the reaction progress, troubleshooting common issues, and interpreting analytical data.
The synthesis of this compound, commonly achieved through the Friedel-Crafts acylation of indole with an acylating agent like methyl oxalyl chloride, requires careful monitoring to maximize yield and purity.[2][3][4] The electron-rich nature of the indole ring makes it highly reactive, and while this facilitates the desired C3-acylation, it can also lead to side reactions if not properly controlled.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
TLC Monitoring: "My TLC plate shows multiple spots. What do they represent?"
Answer:
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your reaction.[6][7] A well-run TLC can provide a clear picture of the consumption of starting materials and the formation of the product. However, the appearance of multiple spots is a common observation that requires careful interpretation.
-
Starting Material (Indole): Indole will appear as a distinct spot. Its intensity should decrease as the reaction progresses.
-
Product (this compound): Your desired product will form a new spot, typically with a lower Rf value than indole due to its increased polarity.
-
Side Products: The formation of additional spots can be attributed to several factors:
-
Di-acylation: Although less common, a second acylation event can occur.
-
N-acylation: Acylation at the nitrogen of the indole ring is a possible side reaction.[8]
-
Decomposition: Both starting materials and products can degrade under harsh reaction conditions.
-
Troubleshooting Steps:
-
Baseline Analysis: Before starting the reaction, spot the pure starting materials on a TLC plate to establish their reference Rf values.
-
Co-spotting: To confirm the identity of a spot, co-spot a lane with a sample of the reaction mixture and the suspected pure compound (e.g., starting material). If they are the same, the spot will appear as a single, elongated spot.
-
Solvent System Optimization: The choice of eluent is crucial for good separation. A common starting point for indole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3] Adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal resolution.
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |
| Indole | ~0.6-0.7 | UV (254 nm), p-Anisaldehyde stain |
| This compound | ~0.3-0.4 | UV (254 nm), p-Anisaldehyde stain |
Note: Rf values are indicative and can vary based on the specific TLC plate, solvent system, and environmental conditions.
HPLC Analysis: "How do I resolve the product peak from impurities?"
Answer:
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for monitoring your reaction compared to TLC.[9] If you are observing co-eluting peaks or poor separation, consider the following:
Protocol for HPLC Monitoring:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically effective for separating indole derivatives.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol is recommended.[9]
-
Detection: A UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 280 nm) is suitable.[9]
-
Troubleshooting Poor Resolution:
-
Adjust the Gradient: A shallower gradient will provide better separation between closely eluting peaks.
-
Modify the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) can change the selectivity of the separation.
-
Change the pH: Adding a small amount of acid (e.g., 0.1% acetic acid) to the aqueous phase can suppress the ionization of acidic or basic compounds, leading to sharper peaks.
NMR Spectroscopy: "Which peaks should I monitor in the ¹H NMR spectrum to track the reaction?"
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information and can be used to monitor the reaction in real-time or by analyzing quenched aliquots.[10][11][12]
Key ¹H NMR Signals to Monitor:
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Observation |
| Indole | H on C2 & C3 | ~6.5-7.5 (complex multiplet) | Disappearance of these signals |
| This compound | -OCH₃ | ~3.9 | Appearance of a sharp singlet |
| This compound | Indole N-H | ~8.5-9.0 (broad singlet) | Appearance of this signal |
| This compound | Aromatic protons | ~7.2-8.4 (characteristic pattern) | Appearance of a new set of aromatic signals |
Note: Chemical shifts are approximate and can be influenced by the solvent and other factors.
Workflow for NMR Reaction Monitoring:
Caption: Workflow for monitoring reaction progress using NMR spectroscopy.
Troubleshooting Guide: Common Scenarios
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction is sluggish or incomplete | - Inactive catalyst (if used) - Low reaction temperature - Impure starting materials | - Use a fresh batch of catalyst. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure the purity of indole and methyl oxalyl chloride. |
| Formation of a dark, insoluble material | - Polymerization of indole under strongly acidic conditions - High reaction temperature | - Use a milder Lewis acid or a non-acidic method if possible. - Maintain a lower reaction temperature. |
| Product is difficult to purify | - Co-elution of impurities during chromatography - Oily product that resists crystallization | - Optimize the solvent system for column chromatography.[13] - Consider recrystallization from a different solvent system. - If the product is an oil, attempt to form a solid derivative for purification.[13] |
Visualizing the Monitoring Process
The following diagram illustrates the decision-making process for monitoring the formation of this compound.
Caption: Decision tree for monitoring the synthesis of this compound.
By employing these monitoring techniques and troubleshooting strategies, researchers can gain better control over the synthesis of this compound, leading to improved yields, higher purity, and more reliable experimental outcomes.
References
-
Synthesis of 3-indolylglyoxylyl chloride. PrepChem.com. [Link]
-
This compound - Introduction. ChemBK. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]
-
Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]
-
This compound | C11H9NO3 | CID 588944. PubChem - NIH. [Link]
-
Methodology developed for the Friedel–Crafts acylation of substituted... ResearchGate. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
-
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. MDPI. [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. NIH. [Link]
-
Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature | Request PDF. ResearchGate. [Link]
-
In‐situ NMR monitoring of the reaction. | Download Scientific Diagram. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. [Link]
- Synthetic method of 3-methylindole.
-
Methyl oxalyl chloride. Anshul Specialty Molecules. [Link]
-
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Profiling of Synthetic Methyl 3-indoleglyoxylate
Welcome to the comprehensive technical support guide for the impurity profiling of synthetic Methyl 3-indoleglyoxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this critical synthetic intermediate. Adhering to stringent regulatory standards is paramount in pharmaceutical development, and a thorough understanding of a compound's impurity profile is a cornerstone of this process.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
The Criticality of Impurity Profiling
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies worldwide, including the FDA and EMA, have established strict guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and control of impurities.[1][2][3][4][5] Therefore, a robust and well-validated impurity profiling strategy is not just a matter of good science but a regulatory necessity.
Understanding the Impurity Landscape of this compound
Impurities in synthetic this compound can originate from various sources, including starting materials, intermediates, by-products of the chemical synthesis, and degradation products. A proactive approach to impurity profiling begins with a thorough understanding of the synthetic route.
Synthetic Pathway Overview
A common laboratory-scale synthesis of this compound involves the reaction of indole with an appropriate electrophile. For instance, one established method is the reaction of an indole-metal species, such as 3-indolyl magnesium iodide (a Grignard reagent), with methyl oxalyl chloride. Another approach involves the transesterification of ethyl 3-indoleglyoxylate.
Below is a generalized workflow for the synthesis and subsequent impurity analysis:
Caption: A simplified workflow from synthesis to impurity analysis.
Common Potential Impurities
Based on the synthetic pathways, a number of process-related impurities and degradation products can be anticipated. A proactive approach involves synthesizing and characterizing potential impurities to aid in their identification in the final product.
| Impurity Name | Potential Origin | Typical Analytical Method for Detection |
| Indole | Unreacted starting material | HPLC, GC-MS |
| Indole-3-carboxylic acid | Hydrolysis of the ester group | HPLC |
| Methyl Indole-3-carboxylate | By-product from an alternative reaction pathway | HPLC, GC-MS |
| Di-indolyl methanone | Dimerization or side reactions | HPLC, LC-MS |
| Oxidized species | Air oxidation during synthesis or storage | HPLC, LC-MS |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for impurity profiling due to its high resolution and sensitivity.[6][7][8]
Q1: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are genuine impurities or artifacts?
A1: This is a common and critical question. A systematic approach is necessary to distinguish between actual impurities and artifacts.
-
Root Cause Analysis:
-
Mobile Phase Contamination: Impurities in your solvents or buffer components can appear as peaks, especially in gradient elution.
-
Sample Preparation: Contaminants can be introduced from glassware, filters, or solvents used for sample dissolution.
-
System Contamination: Carryover from previous injections or leaching from system components can introduce extraneous peaks.
-
Degradation: The analyte may be degrading in the sample vial or on the column.
-
-
Troubleshooting Protocol:
-
Blank Injection: Inject your mobile phase (and sample diluent if different) as a blank. Any peaks observed are likely from the mobile phase or the system itself.
-
"Ghost" Peak Analysis: If you suspect a peak is from a previous injection, run a blank gradient immediately after your sample injection. The appearance of the peak in the blank confirms carryover.
-
Sample Stability: Re-inject the same sample after several hours. An increase in the area of a particular peak suggests on-instrument degradation.
-
Systematic Cleaning: Flush the entire HPLC system with a strong solvent (e.g., a high percentage of organic solvent) to remove potential contaminants.[9] If the peaks disappear, system contamination was the likely cause.
-
Q2: I am struggling with poor peak resolution between this compound and a closely eluting impurity. What steps can I take to improve separation?
A2: Achieving baseline separation is crucial for accurate quantification.
-
Causality: Poor resolution is typically due to insufficient selectivity, low column efficiency, or excessive peak broadening.
-
Optimization Strategy:
-
Mobile Phase Modification:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH Adjustment: If your impurities have ionizable groups, adjusting the mobile phase pH can significantly alter their retention and improve selectivity.[10]
-
-
Column Selection:
-
Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Particle Size: Switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) can dramatically increase efficiency and resolution.
-
-
Temperature Control: Adjusting the column temperature can influence selectivity. A good starting point is to test temperatures between 25°C and 40°C.[9]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.[11][12][13]
Q1: I am not detecting my expected impurities using GC-MS. What could be the reason?
A1: The absence of expected peaks can be as informative as their presence.
-
Potential Causes:
-
Non-volatility: The impurities may not be volatile enough to elute from the GC column under the current conditions.
-
Thermal Degradation: The impurities might be degrading in the hot injector or on the column.
-
Poor Derivatization (if applicable): If you are using derivatization to increase volatility, the reaction may be incomplete.
-
Low Concentration: The impurity levels may be below the detection limit of your instrument.
-
-
Troubleshooting Steps:
-
Injector Temperature: Lower the injector temperature in increments to see if the peaks appear, which would suggest thermal degradation.
-
Temperature Program: Use a slower temperature ramp or a higher final temperature to facilitate the elution of less volatile compounds.
-
Derivatization Check: Analyze a known standard of the derivatized impurity to confirm the success of the derivatization reaction and the GC-MS method.
-
Alternative Ionization: If available, try a softer ionization technique like chemical ionization (CI) to minimize fragmentation and potentially enhance the molecular ion signal.
-
Q2: My mass spectra are complex and difficult to interpret. How can I confidently identify my impurities?
A2: Mass spectral interpretation is a skill that combines theoretical knowledge with practical experience.
-
Interpretation Strategy:
-
Library Search: Utilize a commercial mass spectral library (e.g., NIST, Wiley) to find potential matches for your unknown spectra.
-
Fragmentation Analysis: Propose a fragmentation pattern for your suspected impurity and see if it matches the observed mass spectrum. For indole derivatives, look for characteristic fragments.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Reference Standard: The most definitive way to confirm the identity of an impurity is to synthesize or purchase a reference standard and compare its retention time and mass spectrum to your unknown.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is an invaluable tool for the structural elucidation of unknown impurities that can be isolated.[14][15][16]
Q1: The NMR spectrum of my isolated impurity is noisy, and the signals are broad. What can I do to improve the data quality?
A1: High-quality NMR data is essential for unambiguous structure determination.
-
Common Issues and Solutions:
-
Low Sample Concentration: If the impurity was isolated in a small quantity, the signal-to-noise ratio will be low. Increase the number of scans to improve the signal.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of a chelating resin.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Perform a thorough shimming procedure before data acquisition.
-
Sample Aggregation: The impurity may be aggregating in the NMR solvent. Try a different solvent or adjust the sample temperature.
-
Q2: I have acquired 1D and 2D NMR data for an impurity, but I am still struggling to piece the structure together. What is a systematic approach to structure elucidation?
A2: A methodical approach is key to solving a structural puzzle with NMR data.
-
Elucidation Workflow:
-
¹H NMR Analysis:
-
Integrate all the signals to determine the relative number of protons.
-
Analyze the chemical shifts to infer the electronic environment of the protons.
-
Examine the coupling patterns to determine which protons are adjacent to each other.
-
-
¹³C NMR and DEPT:
-
Count the number of carbon signals to determine the number of unique carbons.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of CH, CH₂, and CH₃ groups.
-
-
2D NMR Correlation:
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is often the key to connecting different fragments of the molecule.
-
-
Structure Proposal and Verification: Based on all the NMR data, as well as mass spectrometry data, propose a structure. Then, verify that all the observed spectral data are consistent with your proposed structure.
-
Concluding Remarks
A comprehensive impurity profiling strategy is a dynamic and iterative process that requires a multi-faceted analytical approach. By understanding the potential sources of impurities and systematically troubleshooting analytical challenges, researchers can ensure the quality, safety, and regulatory compliance of this compound and the subsequent active pharmaceutical ingredients. This guide serves as a foundational resource to empower you in your experimental endeavors.
References
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
-
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]
-
ChemBK. (2024). This compound. [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Bundesinstitut für Arzneimittel und Medizinprodukte. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid, (a)), metabolite II (indole-3-glyoxylic acid, (b)), and metabolite III (indole-3-aldehyde, (c)). [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Szutowski, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in vitro and Conventionally. Acta Biologica Cracoviensia Series Botanica. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Kysil, O., et al. (2022). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules. [Link]
-
Zhang, Q., & Li, S. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]
- Google Patents. (n.d.).
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
National Center for Biotechnology Information. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. [Link]
-
ResearchGate. (2025). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate. [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?[Link]
-
SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-Indoleglyoxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, Methyl 3-indoleglyoxylate stands as a pivotal intermediate for the creation of a diverse array of bioactive molecules and therapeutic agents. Its unique structural motif, featuring an indole core linked to a glyoxylate moiety, serves as a versatile scaffold for the development of novel drugs. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most suitable methodology for your research and development needs.
Introduction: The Significance of this compound
This compound is a key building block in organic synthesis, particularly in the preparation of various indole derivatives. Its applications span from the synthesis of potential anticancer agents to the development of new pharmaceuticals targeting a range of diseases. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide will dissect and compare the most prevalent synthetic strategies, focusing on their underlying mechanisms, practical execution, and overall performance.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through three primary routes:
-
Friedel-Crafts Acylation of Indole: A classic and widely employed method.
-
Grignard Reaction of Indole: An alternative approach utilizing organometallic chemistry.
-
Oxidation of Indole-3-Acetic Acid Derivatives: A less common but viable pathway.
Each of these routes presents a unique set of advantages and challenges, which we will explore in detail.
Route 1: Friedel-Crafts Acylation of Indole with Methyl Oxalyl Chloride
This is arguably the most direct and commonly reported method for the synthesis of this compound. The reaction involves the electrophilic substitution of an acyl group onto the electron-rich indole ring.
The Chemistry Behind the Choice
The C3 position of the indole nucleus is highly nucleophilic, making it susceptible to electrophilic attack. In this reaction, methyl oxalyl chloride serves as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the indole at the C3 position, leading to the formation of the desired product after a work-up to neutralize the reaction mixture.
The choice of a potent Lewis acid like AlCl₃ is crucial for driving the reaction to completion. However, its use also necessitates stringent anhydrous conditions to prevent decomposition of the catalyst and unwanted side reactions.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
Indole
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Slowly add a solution of methyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Performance Metrics & Considerations
| Parameter | Observation |
| Yield | Generally good to excellent, typically in the range of 70-90%. |
| Purity | High purity can be achieved after chromatographic purification. |
| Reaction Time | Relatively short, typically a few hours. |
| Scalability | Scalable, but the exothermic nature of the AlCl₃ addition requires careful temperature control on a larger scale. |
| Reagent Toxicity | Methyl oxalyl chloride and AlCl₃ are corrosive and moisture-sensitive, requiring careful handling. |
| Work-up | Requires a careful aqueous work-up to quench the reaction and remove the Lewis acid. |
Advantages:
-
High yields and relatively short reaction times.
-
Direct and straightforward approach.
Disadvantages:
-
Requires strictly anhydrous conditions.
-
The use of a stoichiometric amount of a strong Lewis acid can lead to side reactions and work-up challenges.
-
The reagents are corrosive and require careful handling.
Route 2: Grignard Reaction of Indole
This method offers an alternative to the Friedel-Crafts acylation, utilizing the reactivity of an indole Grignard reagent.
The Chemistry Behind the Choice
Indole can be deprotonated at the N-1 position by a Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding indolylmagnesium halide. This species, while primarily an N-nucleophile, exhibits ambident nucleophilicity and can react at the C3 position with suitable electrophiles. In this synthesis, the indole Grignard reagent is reacted with an acylating agent like methyl chloroformate or dimethyl carbonate. The reaction mechanism involves the nucleophilic attack of the C3 position of the indole Grignard reagent on the electrophilic carbonyl carbon of the acylating agent.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
Indole
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl chloroformate
-
Ammonium chloride, saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Prepare the Grignard reagent by adding a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of indole (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the indole Grignard reagent.
-
Cool the reaction mixture to 0 °C and add methyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Performance Metrics & Considerations
| Parameter | Observation |
| Yield | Moderate to good, typically ranging from 50-70%. |
| Purity | Good purity can be achieved after purification. |
| Reaction Time | Longer reaction times compared to the Friedel-Crafts route due to the preparation of the Grignard reagent. |
| Scalability | Scalable, but requires careful handling of the Grignard reagent. |
| Reagent Toxicity | Grignard reagents are highly reactive and moisture-sensitive. Methyl chloroformate is toxic and corrosive. |
| Work-up | Requires a careful aqueous quench. |
Advantages:
-
Avoids the use of strong Lewis acids.
-
Can be a milder alternative for sensitive substrates.
Disadvantages:
-
Generally provides lower yields compared to the Friedel-Crafts acylation.
-
Requires the preparation of a Grignard reagent, which adds a step and requires strict anhydrous conditions.
-
Potential for N-acylation as a side product.
Route 3: Oxidation of Indole-3-Acetic Acid Derivatives
This route represents a less conventional but potentially useful approach, starting from a more readily available indole derivative.
The Chemistry Behind the Choice
This method involves the oxidation of the α-methylene group of an indole-3-acetic acid derivative, such as methyl indole-3-acetate. A common oxidizing agent for this transformation is selenium dioxide (SeO₂). The Riley oxidation, which employs SeO₂, is a well-established method for the oxidation of activated methylene groups to carbonyls. The reaction proceeds through a complex mechanism involving the formation of a selenium-containing intermediate.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
Methyl indole-3-acetate
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate, saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of methyl indole-3-acetate (1.0 eq) in dioxane, add a solution of selenium dioxide (1.1 eq) in a small amount of water.
-
Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Performance Metrics & Considerations
| Parameter | Observation |
| Yield | Moderate, typically in the range of 40-60%. |
| Purity | Can be challenging to purify due to selenium byproducts. |
| Reaction Time | Longer reaction times and requires heating. |
| Scalability | Scalability can be an issue due to the toxicity of selenium compounds and the need for careful purification. |
| Reagent Toxicity | Selenium dioxide is highly toxic and requires handling with extreme caution in a well-ventilated fume hood. |
| Work-up | Requires careful filtration to remove selenium byproducts. |
Advantages:
-
Utilizes a readily available starting material.
-
Offers a different synthetic approach that may be useful for specific applications.
Disadvantages:
-
Lower yields compared to the other methods.
-
The high toxicity of selenium dioxide is a major drawback.
-
Purification can be difficult.
Comparative Summary of Synthesis Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Oxidation of Indole-3-Acetic Acid Derivative |
| Starting Materials | Indole, Methyl oxalyl chloride | Indole, Ethyl bromide, Mg, Methyl chloroformate | Methyl indole-3-acetate, Selenium dioxide |
| Key Reagents | AlCl₃ | Grignard Reagent | SeO₂ |
| Typical Yield | 70-90% | 50-70% | 40-60% |
| Reaction Conditions | Anhydrous, 0 °C to RT | Anhydrous, 0 °C to RT | Reflux (heated) |
| Advantages | High yield, direct | Milder conditions (no Lewis acid) | Readily available starting material |
| Disadvantages | Harsh reagents, anhydrous | Lower yield, extra step | Toxic reagent, lower yield, difficult purification |
Visualizing the Synthetic Pathways
To further clarify the relationships between these synthetic routes, the following diagrams illustrate the key transformations.
Caption: A comparative workflow of the three main synthetic routes to this compound.
Conclusion and Recommendations
Based on the comparative analysis of the three primary synthetic routes for this compound, the Friedel-Crafts acylation of indole with methyl oxalyl chloride emerges as the most efficient and high-yielding method. Its directness and scalability make it the preferred choice for most laboratory and industrial applications, provided that the necessary precautions for handling corrosive and moisture-sensitive reagents are taken.
The oxidation of methyl indole-3-acetate is the least favorable of the three routes due to its lower yields, the high toxicity of selenium dioxide, and the challenges associated with product purification. This method might be considered only in specific cases where the starting material is exceptionally cheap and readily available, and the necessary safety infrastructure is in place to handle highly toxic reagents.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired scale of synthesis, the availability and cost of reagents, and the laboratory's capabilities for handling hazardous materials. This guide provides the necessary data and insights to make an informed decision, empowering researchers and drug development professionals to select the optimal path for their synthetic endeavors.
References
A Strategic Guide to C3-Indole Functionalization: Methyl 3-Indoleglyoxylate vs. Indole-3-Carboxylic Acid
In the landscape of medicinal chemistry and natural product synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in a vast array of bioactive molecules.[1][2][3] Functionalization at the C3 position is a critical step in the elaboration of this privileged heterocycle. Among the myriad of building blocks available, methyl 3-indoleglyoxylate and indole-3-carboxylic acid emerge as two of the most versatile and frequently utilized intermediates.
This guide provides an in-depth comparison of these two reagents, moving beyond simple procedural descriptions to explore the underlying chemical principles that govern their reactivity and synthetic applications. By understanding their distinct characteristics, researchers can make more strategic and informed decisions in the design and execution of complex synthetic pathways.
I. Physicochemical and Reactivity Profiles: A Tale of Two Carbonyls
At first glance, both molecules provide a two-carbon substituent at the indole C3 position. However, the nature of their functional groups imparts fundamentally different electronic properties and, consequently, distinct synthetic utility.
This compound features an α-ketoester moiety. The presence of two adjacent, electron-withdrawing carbonyl groups significantly influences its reactivity. The ketone carbonyl is a hard electrophilic center, primed for attack by organometallic reagents and other nucleophiles. The ester provides a handle for hydrolysis, amidation, or reduction.
Indole-3-carboxylic acid , conversely, possesses a single carboxylic acid group. While electron-withdrawing, this group's reactivity is dominated by the acidic proton. Upon deprotonation to the carboxylate, it becomes electron-donating through resonance. Its primary role in synthesis is as a substrate for nucleophilic acyl substitution after activation, typically to form amides and esters.
| Property | This compound | Indole-3-carboxylic Acid |
| Formula | C₁₁H₉NO₃[4] | C₉H₇NO₂ |
| Molecular Weight | 203.19 g/mol [4] | 161.16 g/mol |
| Melting Point | 227-230 °C[5] | 165-168 °C |
| Key Reactive Site | Ketone Carbonyl (for additions) | Carboxyl Group (for substitution after activation) |
| Electronic Nature | Strongly electron-withdrawing | Electron-withdrawing (acid), Electron-donating (carboxylate) |
II. Synthetic Accessibility: Pathways to the Precursors
The choice between these reagents may also be influenced by their synthetic accessibility. Both compounds are commercially available but can also be readily prepared in the laboratory from indole via electrophilic acylation at the electron-rich C3 position.
dot digraph "Synthetic_Accessibility" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Common synthetic routes to the target indole derivatives.
Synthesis of this compound: This is typically achieved via a Friedel-Crafts-type acylation. Indole is first treated with oxalyl chloride in a solvent like diethyl ether to form the intermediate indol-3-ylglyoxyl chloride.[6] Subsequent reaction with a methoxide source, such as sodium methoxide in methanol, displaces the chloride to furnish the final methyl ester product.[6]
Synthesis of Indole-3-carboxylic Acid: There are two prevalent, high-yielding methods:
-
Vilsmeier-Haack Formylation: Indole reacts with the Vilsmeier reagent (generated from POCl₃ and DMF) to produce indole-3-carboxaldehyde.[7][8] This aldehyde is then oxidized to the carboxylic acid.
-
Friedel-Crafts Acylation/Hydrolysis: Acylation of indole with trichloroacetyl chloride gives 3-trichloroacetylindole.[9] The electron-withdrawing trichloromethyl group facilitates a straightforward hydrolysis, often with potassium hydroxide in methanol, to yield indole-3-carboxylic acid in high purity.
III. A Comparative Guide to Synthetic Applications
The choice between these two reagents is dictated entirely by the desired downstream transformation. A logical workflow can guide the synthetic chemist to the optimal starting material.
dot digraph "Decision_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for selecting the appropriate C3-indole synthon.
Application Showcase: Indole-3-Carboxylic Acid
The primary utility of indole-3-carboxylic acid is as a robust precursor for amide and ester synthesis . This is a cornerstone of medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Causality: The carboxylic acid itself is not sufficiently electrophilic to react with most amines or alcohols directly. It requires activation. Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine or alcohol to form the desired amide or ester bond. This two-step, one-pot process is highly reliable and tolerates a wide range of functional groups on the coupling partner.
Application Showcase: this compound
This compound is the reagent of choice when the synthetic goal involves carbon-carbon bond formation at the α-position or the synthesis of complex alkaloids.[5]
-
Causality: The exposed ketone of the glyoxylate moiety is a potent electrophile. It readily undergoes nucleophilic addition with Grignard reagents, organolithiums, or other carbon nucleophiles to generate α-hydroxy esters, which are themselves versatile intermediates. This provides a direct route to chiral tertiary alcohols, a common feature in natural products. Furthermore, the dual carbonyls can be manipulated in various ways, such as complete reduction with strong hydrides (e.g., LiAlH₄) to form tryptophol derivatives.
IV. Experimental Protocols & Data
To illustrate the practical application of these principles, the following are representative, field-proven protocols.
Protocol 1: Amide Coupling with Indole-3-Carboxylic Acid
This protocol details the synthesis of an N-benzyl indole-3-carboxamide, a common transformation in drug discovery programs.
Methodology:
-
To a stirred solution of Indole-3-carboxylic acid (1.0 g, 6.2 mmol, 1.0 eq) in anhydrous DMF (20 mL) at 0 °C, add HATU (2.8 g, 7.4 mmol, 1.2 eq) and DIPEA (2.2 mL, 12.4 mmol, 2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C to pre-activate the acid.
-
Add benzylamine (0.74 mL, 6.8 mmol, 1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, Hexane:EtOAc gradient) to yield the desired amide.
| Coupling Partner | Coupling Reagent | Yield (%) | Reference |
| Various Amino Acids | DCC/Et₃N | (Not specified) | |
| Substituted Amines | HATU/DIPEA | Typically >80% | General Procedure |
Protocol 2: Grignard Addition to this compound
This protocol demonstrates the formation of a tertiary alcohol, a key step in the synthesis of many bioactive indole alkaloids.[5]
Methodology:
-
To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 g, 4.9 mmol, 1.0 eq) and suspend it in anhydrous THF (25 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare methylmagnesium bromide (3.0 M in Et₂O, 3.3 mL, 9.9 mmol, 2.0 eq).
-
Add the Grignard reagent dropwise to the stirred indole suspension over 10 minutes. The solution may become homogeneous.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by flash chromatography to yield the methyl 2-(1H-indol-3-yl)-2-hydroxypropanoate.
| Nucleophile | Conditions | Product Type | Reference |
| Organometallics | Anhydrous, low temp. | Tertiary Alcohol | [5] |
| Dienes (as reactant) | Diels-Alder | Cycloaddition Adduct | [5] |
V. Conclusion: Complementary Tools for a Unified Goal
This compound and indole-3-carboxylic acid are not competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose Indole-3-Carboxylic Acid for robust and predictable formation of amide and ester linkages, which is ideal for medicinal chemistry applications and SAR exploration. Its reactivity is unlocked through well-established activation protocols.
-
Choose this compound for direct C-C bond formation at the α-carbon via its reactive ketone, or when multi-step transformations involving both carbonyls are envisioned. It is the superior choice for building molecular complexity and accessing natural product-like scaffolds.
By understanding the distinct electronic nature and reactivity of these key intermediates, researchers can design more elegant, efficient, and successful synthetic routes toward novel and impactful indole-containing molecules.
References
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Zhang, L., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Retrieved from [Link]
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Zhang, L., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents.... Retrieved from [Link]
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Verma, A., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted.... Retrieved from [Link]
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Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Retrieved from [Link]
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ResearchGate. (n.d.). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Retrieved from [Link]
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J.Chem. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]
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Kamal, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]
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Kumar, V., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Retrieved from [Link]
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Wiley Online Library. (n.d.). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Retrieved from [Link]
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ACS Publications. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Retrieved from [Link]
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ACS Publications. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry. Retrieved from [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Methyl 3-Indoleglyoxylate Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a vast array of biological activities.[1][2][3] Among the myriad of indole-containing compounds, derivatives of methyl 3-indoleglyoxylate have emerged as a particularly fruitful area of research, yielding potent agents against cancer, microbes, and inflammation. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to inform and guide researchers in the fields of drug discovery and development.
At the Core of Innovation: The this compound Structure
This compound serves as a versatile starting material.[4] Its structure, featuring a reactive glyoxylate group at the C3 position of the indole ring, allows for straightforward chemical modification. The most explored and biologically significant derivatives are the N-substituted indole-3-glyoxylamides, formed by the reaction of the methyl ester with various amines. This simple modification opens the door to a vast chemical space, enabling the fine-tuning of pharmacological properties.
The general synthesis pathway involves a two-step process. First, the indole nitrogen (N1) can be substituted, often with an alkyl or benzyl group. Following this, the methyl ester of the glyoxylate is reacted with a chosen amine to yield the final glyoxylamide derivative. This modular synthesis allows for systematic variation at both the N1 position of the indole and the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of N-substituted indole-3-glyoxylamides.
Caption: General synthesis workflow for N-substituted indole-3-glyoxylamides.
Anticancer Activity: Targeting the Cytoskeleton
The most extensively studied biological activity of this compound derivatives is their potent anticancer effect.[5][6] A significant number of these compounds, particularly the indole-3-glyoxylamides, function as tubulin polymerization inhibitors, disrupting the formation of microtubules and arresting the cell cycle, ultimately leading to apoptosis.[7][8][9][10]
Comparative Cytotoxicity
The cytotoxicity of these derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population, is a key metric for comparison.[11]
| Compound Class | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-glyoxylamides | N-(pyridin-4-yl), 1-(4-chlorobenzyl) (Indibulin) | SKOV3 (Ovarian) | Varies | [5] |
| N-(pyridin-4-yl), 1-(4-chlorobenzyl) (Indibulin) | U87 (Glioblastoma) | Varies | [5] | |
| N-(pyridin-4-yl), 1-(4-chlorobenzyl) (Indibulin) | ASPC-1 (Pancreatic) | Varies | [5] | |
| Bis(indolyl)glyoxylamides | Various | PC-3 (Prostate) | Potent | [6] |
| Thiazole-linked Indolyl-3-glyoxylamides | Compound 20 | DU145 (Prostate) | 0.093 | [6] |
| C5-tethered Indolyl-3-glyoxylamides | Compound 7f | DU145 (Prostate) | 0.140 | [5] |
| N-Heterocyclic Indolyl Glyoxylamides | Compound 7 | Various Human Cancer Cells | 0.017 - 1.711 | [12] |
Note: This table presents a selection of data to illustrate the potency and range of activity. For detailed values, please consult the cited literature.
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the anticancer activity of indole-3-glyoxylamides:
-
The N1-Substituent: The nature of the substituent on the indole nitrogen is critical. Aromatic groups, such as a p-chlorobenzyl group, often confer high potency.[13]
-
The Amide Moiety: The amine used to form the glyoxylamide plays a crucial role in target binding. N-heterocyclic amides, particularly those containing pyridine, have shown significant activity.[12]
-
Indole Ring Substitution: Modifications to the indole ring itself (positions 4-7) can drastically alter activity, with many substitutions leading to a loss of potency.[13]
Mechanism of Action: Microtubule Destabilization
Many potent indole-3-glyoxylamide derivatives exert their anticancer effects by interacting with tubulin at the colchicine binding site.[7][13] This interaction prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, which triggers apoptosis (programmed cell death).[6]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-indoleglyoxylate and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of bioactive molecules is paramount. Methyl 3-indoleglyoxylate and its analogs are a class of compounds that feature prominently in the synthesis of various pharmaceutical agents and natural products. Their versatile indole scaffold serves as a cornerstone for developing novel therapeutics. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and three of its key analogs: Indole-3-glyoxylic acid, 3-acetylindole, and Methyl indole-3-carboxylate. By understanding their distinct spectral signatures, researchers can confidently identify, differentiate, and quantify these molecules, ensuring the integrity and success of their scientific endeavors.
This document is structured to provide not just data, but a logical framework for spectroscopic analysis, grounded in the principles of each technique and supported by experimental evidence. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering both a comparative overview and detailed procedural insights.
The Chemical Landscape: Structures of this compound and Its Analogs
A clear understanding of the molecular architecture is the foundation of spectroscopic interpretation. The subtle structural modifications among this compound and its analogs give rise to distinct spectral features.
Caption: Chemical structures of the compared indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule.
The "Why" Behind the NMR Experiment
For the indole scaffold, ¹H NMR allows us to map the positions of protons on the aromatic rings and any aliphatic side chains. The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups, such as carbonyls, will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The coupling patterns (splitting of signals) reveal which protons are adjacent to one another, enabling us to piece together the molecular structure. ¹³C NMR provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are also highly sensitive to their electronic environment.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR chemical shifts for this compound and its analogs. The data has been compiled from various sources and standardized for comparison.
| Proton Assignment | This compound (δ, ppm) | Indole-3-glyoxylic acid (δ, ppm) [1] | 3-acetylindole (δ, ppm) | Methyl indole-3-carboxylate (δ, ppm) [2] |
| Indole N-H | ~8.4 (br s) | ~12.0 (br s) | ~8.3 (br s) | ~11.75 (br s) |
| Indole H-2 | ~8.2 (s) | ~8.3 (s) | ~8.2 (s) | ~8.10 (d) |
| Indole H-4 | ~8.1 (d) | ~8.2 (d) | ~8.3 (d) | ~7.95 (d) |
| Indole H-5, H-6, H-7 | ~7.2-7.5 (m) | ~7.2-7.5 (m) | ~7.1-7.4 (m) | ~7.20-7.45 (m) |
| -OCH₃ | ~3.9 (s) | N/A | N/A | ~3.85 (s) |
| -CH₃ (acetyl) | N/A | N/A | ~2.5 (s) | N/A |
| -COOH | N/A | ~9.5 (br s) | N/A | N/A |
Expert Analysis: The most notable differences in the ¹H NMR spectra are in the side-chain protons. The methyl ester protons of this compound and Methyl indole-3-carboxylate appear as sharp singlets around 3.9 ppm and 3.85 ppm, respectively. In contrast, 3-acetylindole displays a characteristic singlet for its acetyl methyl group at a more upfield position (~2.5 ppm). The carboxylic acid proton of Indole-3-glyoxylic acid is highly deshielded and often appears as a broad singlet at a very high chemical shift (~9.5-12.0 ppm), and its presence is a key diagnostic feature. The indole N-H proton is also a broad singlet and its chemical shift is sensitive to solvent and concentration.
Comparative ¹³C NMR Data
The ¹³C NMR data provides a fingerprint of the carbon framework of each molecule.
| Carbon Assignment | This compound (δ, ppm) | Indole-3-glyoxylic acid (δ, ppm) [3] | 3-acetylindole (δ, ppm) [4][5] | Methyl indole-3-carboxylate (δ, ppm) [2] |
| C=O (ester/acid) | ~164 | ~165 | N/A | ~165.0 |
| C=O (ketone) | ~185 | ~186 | ~192 | N/A |
| Indole C-2 | ~137 | ~138 | ~135 | ~132.0 |
| Indole C-3 | ~115 | ~114 | ~117 | ~107.0 |
| Indole C-3a | ~126 | ~126 | ~125 | ~126.0 |
| Indole C-4 to C-7a | ~112-136 | ~112-137 | ~112-136 | ~112-136.0 |
| -OCH₃ | ~52 | N/A | N/A | ~51.0 |
| -CH₃ (acetyl) | N/A | N/A | ~27 | N/A |
Expert Analysis: The carbonyl carbons are the most downfield signals in the ¹³C NMR spectra. The ketone carbonyl of the glyoxylyl group in this compound and Indole-3-glyoxylic acid appears at a higher chemical shift (~185 ppm) compared to the ester or carboxylic acid carbonyl (~164-165 ppm). The acetyl carbonyl in 3-acetylindole is even further downfield (~192 ppm). The chemical shift of the indole C-3 carbon is also diagnostic; it is more shielded in Methyl indole-3-carboxylate (~107.0 ppm) compared to the other analogs where it is attached to a carbonyl group.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Objective: To acquire a publication-quality ¹H NMR spectrum of an indole analog.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Sample (~5-10 mg)
-
Pipettes and vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole analog into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ is a good choice for these compounds due to their polarity and the presence of exchangeable protons).
-
Vortex or gently sonicate the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent signal. This is a critical step for high resolution.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 14 ppm for ¹H NMR).
-
Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to assign the structure.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The "Why" Behind the IR Experiment
Each type of chemical bond (e.g., N-H, C=O, C-H) vibrates at a characteristic frequency. By identifying the absorption bands in an IR spectrum, we can deduce the presence of specific functional groups. For this compound and its analogs, key vibrations include the N-H stretch of the indole ring, the C=O stretches of the ketone and ester/acid functionalities, and the C-H stretches of the aromatic and aliphatic parts of the molecules.
Comparative IR Data
The table below highlights the key IR absorption bands for the studied compounds.
| Vibrational Mode | This compound (cm⁻¹) | Indole-3-glyoxylic acid (cm⁻¹) [3] | 3-acetylindole (cm⁻¹) [5][6] | Methyl indole-3-carboxylate (cm⁻¹) [2] |
| N-H Stretch | ~3300-3400 | ~3300-3400 | ~3300-3400 | ~3300 |
| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950 | N/A | ~2950 | ~2950 |
| C=O Stretch (Ketone) | ~1650 | ~1660 | ~1620 | N/A |
| C=O Stretch (Ester/Acid) | ~1730 | ~1700 (broad, O-H overlap) | N/A | ~1680 |
| C=C Stretch (Aromatic) | ~1600, 1480 | ~1600, 1480 | ~1600, 1450 | ~1600, 1480 |
| C-O Stretch (Ester) | ~1250 | N/A | N/A | ~1250 |
Expert Analysis: The C=O stretching region is the most informative part of the IR spectra for these compounds. This compound exhibits two distinct C=O stretches: one for the ketone (~1650 cm⁻¹) and one for the ester (~1730 cm⁻¹). Indole-3-glyoxylic acid also shows two C=O bands, but the carboxylic acid C=O is often broader and may overlap with the broad O-H stretch of the acid. 3-acetylindole has a single, strong C=O absorption for the ketone at a lower wavenumber (~1620 cm⁻¹) due to conjugation with the indole ring. Methyl indole-3-carboxylate shows a single C=O stretch for the ester at around 1680 cm⁻¹. The N-H stretch is a consistent feature across all four compounds, appearing as a relatively sharp peak in the 3300-3400 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing solid powders with minimal sample preparation.
Objective: To obtain a high-quality IR spectrum of a solid indole analog.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Sample (a few milligrams)
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lab wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lab wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Clean the ATR crystal thoroughly with a solvent-dampened wipe to remove all traces of the sample.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons.
The "Why" Behind the UV-Vis Experiment
The indole ring system is an aromatic chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is sensitive to the substituents on the indole ring. Electron-withdrawing groups, especially when in conjugation with the ring, can cause a bathochromic (red) shift to longer wavelengths. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.
Comparative UV-Vis Data
The following table presents the approximate λmax values for the indole analogs in a non-polar solvent. The indole chromophore typically shows two main absorption bands, often referred to as the ¹La and ¹Lb bands.[7]
| Compound | λmax (nm) |
| This compound | ~245, ~305 |
| Indole-3-glyoxylic acid | ~240, ~300 |
| 3-acetylindole | ~242, ~260, ~300[8] |
| Methyl indole-3-carboxylate | ~220, ~285 |
Expert Analysis: All the analogs exhibit strong UV absorption due to the indole chromophore. The presence of the conjugated carbonyl groups in this compound, Indole-3-glyoxylic acid, and 3-acetylindole results in a red-shift of the longer wavelength absorption band compared to Methyl indole-3-carboxylate. The extended conjugation of the glyoxylyl and acetyl groups with the indole ring lowers the energy of the π → π* transition.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the λmax of an indole analog in solution.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
-
Volumetric flasks and pipettes
-
Sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in the chosen spectroscopic grade solvent at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution to obtain a solution with an absorbance in the optimal range (typically 0.2-0.8 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the spectrum over the chosen wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, record the absorbance at the λmax.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.
The "Why" Behind the MS Experiment
For our indole analogs, mass spectrometry allows for the unambiguous determination of their molecular formula through high-resolution mass measurement. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, producing a unique pattern of fragment ions that can be used as a fingerprint for identification. Electrospray Ionization (ESI) is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, giving a clear indication of the molecular weight.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) - EI or CID |
| This compound | C₁₁H₉NO₃ | 203.19 | 203 (M⁺), 144 ([M-COOCH₃]⁺), 116, 89 |
| Indole-3-glyoxylic acid | C₁₀H₇NO₃ | 189.17 | 189 (M⁺), 144 ([M-COOH]⁺), 116, 89[3][9] |
| 3-acetylindole | C₁₀H₉NO | 159.18 | 159 (M⁺), 144 ([M-CH₃]⁺), 116, 89[5] |
| Methyl indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | 175 (M⁺), 144 ([M-OCH₃]⁺), 116, 89[10] |
Expert Analysis: The molecular ion peak is clearly observed for all compounds, allowing for the confirmation of their molecular weight. A common and diagnostic fragmentation pathway for these 3-substituted indoles is the loss of the side chain to form a stable indolyl-3-ylmethylene cation at m/z 144. Subsequent fragmentation of the indole ring often leads to characteristic ions at m/z 116 and 89. This common fragmentation pattern highlights the stability of the indole core.
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion ESI-MS is a quick method for determining the molecular weight of a pure compound.
Objective: To confirm the molecular weight of an indole analog.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
-
Solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer to scan over the expected m/z range.
-
-
Sample Infusion:
-
Load the sample solution into a syringe and place it in the syringe pump.
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) peak to confirm the molecular weight.
-
Integrated Spectroscopic Workflow and Logic
The most robust structural elucidation comes from the synergistic use of multiple spectroscopic techniques. The following diagram illustrates a logical workflow for the characterization of a novel indole derivative.
Caption: A logical workflow for spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a rich tapestry of information that, when woven together, provides a definitive portrait of each molecule. This guide has demonstrated that while these compounds share a common indole framework, their unique functional groups impart distinct and readily identifiable spectroscopic signatures. For the researcher in drug discovery and development, a mastery of these techniques and a deep understanding of the resulting data are not merely academic exercises; they are the cornerstones of innovation and the assurance of quality in the pursuit of novel therapeutics.
References
-
UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. (n.d.). Retrieved from [Link]
-
3-Acetylindole. (n.d.). PubChem. Retrieved from [Link]
-
Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. (2014). BioMed Research International. Retrieved from [Link]
-
Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. (2013). The Pharma Innovation Journal. Retrieved from [Link]
-
Methyl indole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (2008). Biophysical Journal. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). Journal of Saudi Chemical Society. Retrieved from [Link]
-
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2018). ACS Earth and Space Chemistry. Retrieved from [Link]
-
UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. (2009). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Indole-3-glyoxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole. Derivatives. Quantitative Treatment of the Substituent Effects. (1985). Croatica Chemica Acta. Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2011). Der Pharma Chemica. Retrieved from [Link]
-
1H-Indole-3-carboxylic acid, 2-methyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- 3. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylindole(703-80-0) 13C NMR [m.chemicalbook.com]
- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetylindole(703-80-0) IR Spectrum [chemicalbook.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
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- 10. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indole-3-Glyoxylates
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of indole-3-glyoxylates, a class of compounds of significant interest in pharmaceutical research and development. As a Senior Application Scientist, my objective is to offer not just procedural steps, but a foundational understanding of the principles governing robust and reliable analytical method validation. This document is designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of these molecules.
The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2][3][4], with practical insights drawn from established methods for related indole derivatives. Every protocol described herein is conceptualized as a self-validating system, ensuring scientific integrity and trustworthiness in your analytical outcomes.
The Critical Role of Validated Analytical Methods for Indole-3-Glyoxylates
Indole-3-glyoxylates and their amide derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as tubulin polymerization inhibitors for cancer therapy[5][6]. The accurate quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is paramount for meaningful research and regulatory compliance. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose[4][7].
This guide will focus on the two most prevalent analytical techniques for such molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The relationship between the key validation parameters is illustrated in the diagram below.
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalysts for Indole Acylation
Introduction: The Strategic Importance of Indole Acylation
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Indomethacin and the antiviral agent Arbidol. The functionalization of this moiety is paramount for modulating biological activity. Among various modifications, Friedel-Crafts acylation, particularly at the electron-rich C-3 position, is a foundational carbon-carbon bond-forming reaction.[1] This transformation introduces a keto functional group, a versatile handle for further synthetic manipulations, leading to complex molecular architectures.
However, the indole nucleus presents unique challenges. The nitrogen atom can compete with the C-3 position for acylation, and the indole ring is susceptible to polymerization under harsh acidic conditions.[1] Consequently, the choice of catalyst is critical, dictating the regioselectivity (C-3 vs. N-1), efficiency, and overall success of the reaction. This guide provides a comparative analysis of leading catalytic systems, offering researchers the data-driven insights needed to select the optimal catalyst for their specific synthetic goals.
Comparative Analysis of Catalytic Systems
The catalysts for indole acylation can be broadly categorized into homogeneous Lewis acids and heterogeneous solid acids. Each class offers distinct advantages regarding activity, selectivity, handling, and recyclability.
Homogeneous Lewis Acid Catalysts
Homogeneous Lewis acids are the most extensively studied catalysts for this transformation. Their high activity often stems from their excellent solubility in common organic solvents, ensuring efficient interaction with the substrates. Metal triflates (M(OTf)n) are particularly prominent due to their high Lewis acidity and moisture tolerance compared to traditional Lewis acids like AlCl3.[2][3]
Causality Behind Catalyst Choice: The efficacy of a Lewis acid is tied to its oxophilicity—its ability to coordinate with the oxygen of the acylating agent's carbonyl group. This coordination polarizes the carbonyl, rendering it a highly potent electrophile (an acylium ion or a highly polarized complex), which is then attacked by the nucleophilic C-3 position of the indole.[4]
-
Indium(III) Triflate (In(OTf)₃): In(OTf)₃ has emerged as a highly effective and robust catalyst for Friedel-Crafts acylations.[5][6] Its notable stability in the presence of water and air makes it experimentally convenient, a significant advantage over moisture-sensitive catalysts.[7][8] It can be used in low catalytic loadings, minimizing waste and simplifying product purification.[5][6]
-
Bismuth(III) Triflate (Bi(OTf)₃): Bismuth triflate is an attractive alternative, being less expensive and less toxic than many other metal catalysts.[9] It has demonstrated high efficiency in various organic transformations, including the Friedel-Crafts acylation of electron-rich heterocycles.[10][11][12] Its catalytic activity is comparable to that of lanthanide triflates in many instances.[9][13]
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): Lanthanide triflates are powerful Lewis acids known for their high oxophilicity and catalytic activity.[2][3][14] Scandium(III) triflate, in particular, often shows exceptional performance.[15] A key advantage is their recoverability and reusability, especially in aqueous media, aligning with the principles of green chemistry.[2][15]
Performance Data Summary: Homogeneous Lewis Acids
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ (1 mol%) | Acetic Anhydride | MeNO₂ | RT | 2 h | 96% (Anisole) | [5][6] |
| In(OTf)₃ (5 mol%) | Acetic Anhydride | Dichloromethane | RT | 15 min | 92% (Indole) | [8] |
| Bi(OTf)₃ (5 mol%) | Acetic Anhydride | Acetonitrile | RT | 30 min | 95% (Indole) | [11] |
| Sc(OTf)₃ (5 mol%) | Acetic Anhydride | Dichloromethane | RT | 3 h | 94% (Indole) | [2] |
| Yb(OTf)₃ (10 mol%) | Acetic Anhydride | Dichloromethane | RT | 6 h | 90% (Indole) | [2] |
Note: Data is compiled from various sources and reaction conditions may vary slightly. Anisole data is included for In(OTf)₃ to demonstrate its general high activity in Friedel-Crafts reactions.
Mechanistic Pathway for Lewis Acid Catalysis
The general mechanism involves the activation of the acylating agent by the metal triflate, followed by electrophilic attack and subsequent rearomatization.
Caption: General mechanism for Lewis acid-catalyzed indole acylation.
Heterogeneous Solid Acid Catalysts
Heterogeneous catalysts, such as zeolites, offer significant operational advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation issues.[16]
Causality Behind Catalyst Choice: Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted and/or Lewis acid sites. For acylation, the reaction typically occurs within the zeolite pores. The mechanism involves the activation of the acylating agent on the acid sites, similar to homogeneous Lewis acids.[4] The shape-selectivity of zeolites can also influence product distribution, although this is more pronounced in reactions with bulkier substrates.[17]
Zeolite Beta is a large-pore zeolite that has shown considerable promise in Friedel-Crafts acylations. Its three-dimensional pore structure allows access for relatively bulky molecules like indole. The catalytic activity is dependent on the Si/Al ratio, which determines the acid site density.
Performance Data Summary: Zeolite Catalysts
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (3-acyl) |
| H-Beta (Si/Al=12.5) | 2-MeO-Naphthalene | Acetic Anhydride | Sulfolane | 150 | 4 | ~40% | High |
| H-Mordenite | 2-MeO-Naphthalene | Acetic Anhydride | Sulfolane | 150 | 4 | ~35% | High |
| H-Y | 2-MeO-Naphthalene | Acetic Anhydride | Sulfolane | 150 | 4 | ~35% | High |
Note: Data for the acylation of 2-methoxynaphthalene is presented as a model for electron-rich aromatics, as detailed comparative studies on indole itself are less common for zeolites. The data is sourced from a study by Raja et al.[4]
Advantages & Disadvantages of Catalyst Classes
| Catalyst Class | Advantages | Disadvantages |
| Homogeneous Lewis Acids | High activity and yields, mild reaction conditions, good solubility. | Difficult to separate from product, often require stoichiometric amounts (older methods), catalyst recovery/recycling is challenging. |
| Heterogeneous Solid Acids | Easily separable, recyclable, environmentally benign, reduced corrosion. | Often require higher temperatures, lower activity than homogeneous counterparts, potential for pore diffusion limitations. |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, we provide detailed protocols for two representative catalysts.
Protocol 1: Indium(III) Triflate Catalyzed Acylation
This protocol is adapted from the work of Nagarajan and Perumal, highlighting a highly efficient and rapid procedure.[8]
Objective: To synthesize 3-acetylindole from indole and acetic anhydride using In(OTf)₃.
Materials:
-
Indole (117 mg, 1.0 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Indium(III) Triflate (In(OTf)₃) (28 mg, 0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
To a stirred solution of indole (1.0 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask at room temperature, add indium(III) triflate (5 mol%).
-
Stir the mixture for 2 minutes.
-
Add acetic anhydride (1.2 mmol) dropwise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford pure 3-acetylindole.
Experimental Workflow Diagram
Caption: Workflow for In(OTf)₃ catalyzed indole acylation.
Protocol 2: Zeolite H-Beta Catalyzed Acylation
This generalized protocol is based on typical procedures for zeolite-catalyzed acylations of aromatics.[4]
Objective: To synthesize 3-acetylindole from indole and acetic anhydride using Zeolite H-Beta.
Materials:
-
Indole (1.0 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Zeolite H-Beta (proton form, activated) (150 mg)
-
Sulfolane (solvent) (10 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 400-550 °C for 2-6 hours in a furnace. Allow it to cool to room temperature in a desiccator just before use.
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve indole (1.0 mmol) and acetic anhydride (1.2 mmol) in sulfolane (10 mL).
-
Add the freshly activated Zeolite H-Beta (150 mg) to the mixture.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction progress periodically by taking aliquots and analyzing them by GC or TLC.
-
Upon completion (or when conversion plateaus), cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. Wash the recovered catalyst with a suitable solvent (e.g., acetone), dry, and store for potential reuse.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous catalysts for indole acylation is a trade-off between activity and operational simplicity. For rapid, high-yield synthesis at a lab scale under mild conditions, metal triflates like In(OTf)₃ and Bi(OTf)₃ are outstanding choices due to their high catalytic activity and ease of handling. For industrial applications and green chemistry initiatives, the development of more active and robust heterogeneous catalysts like zeolites is a key research direction. These solid acids offer undeniable benefits in terms of catalyst recovery, reusability, and waste reduction.
Future research will likely focus on bridging the gap between these two classes, perhaps through the development of immobilized Lewis acids on solid supports, which combine the high activity of homogeneous systems with the practical advantages of heterogeneous ones. As the demand for complex indole-based pharmaceuticals grows, the development of ever more efficient, selective, and sustainable catalytic methods will remain a vital area of scientific inquiry.
References
- Sundberg, R. J. (1970). The Chemistry of Indoles. Academic Press.
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Frost, C. G., & Penrose, S. D. (2000). Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Molbank, M143. [Link]
- Nagarajan, R., & Perumal, P. T. (2002). In(OTf)3-Catalyzed Electrophilic Substitution of Indoles with Aldehydes/Ketones and Schiff's Bases. Tetrahedron, 58(7), 1229-1232.
- Mohan, R. S., et al. (2004). Bismuth compounds in organic synthesis. Tetrahedron, 60(49), 11105-11130.
-
Raja, R., et al. (2003). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Applied Catalysis A: General, 241(1-2), 103-112. [Link]
- Kobayashi, S., Hachiya, I., Ishitani, H., & Araki, M. (1993). Lanthanide Trifluoromethanesulfonates as Reusable Catalysts for the Acylation of Alcohols and the Friedel-Crafts Acylation of Aromatic Compounds. Tetrahedron Letters, 34(26), 4185-4188.
- Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
-
Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications, (4), 351-352. [Link]
- Sreedhar, B., et al. (2007). A new protocol for the Friedel-Crafts acylation of aromatic and heterocyclic compounds using catalytic amount of bismuth(III) triflate.
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- 1. bhu.ac.in [bhu.ac.in]
- 2. Lanthanide_triflates [chemeurope.com]
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- 5. mdpi.org [mdpi.org]
- 6. sciforum.net [sciforum.net]
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- 10. Bismuth(III) Triflate Catalyzed Three-Component Reactions of Indoles, Ketones, and α-Bromoacetaldehyde Acetals Enable Indole-to-Carbazole Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bismuth triflate-catalyzed condensation of indoles with acetone - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2001032593A1 - Acylation of an organic group over a zeolite - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Purification Methods for Indole Derivatives
Introduction: The Central Role of Purity in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anti-inflammatory drugs like Indomethacin to a multitude of modern anticancer and antimicrobial compounds.[1][2][3][4] The biological efficacy of these derivatives is intrinsically linked to their structural integrity and purity. The synthesis of these complex molecules, however, often yields a mixture of the target compound, unreacted starting materials, reagents, and isomeric byproducts. Consequently, robust, efficient, and scalable purification is not merely a procedural step but a critical determinant of success in the research and development pipeline.
This guide provides an in-depth comparison of the primary purification techniques employed for indole derivatives: Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), Crystallization, and Supercritical Fluid Chromatography (SFC). We will move beyond mere protocols to dissect the underlying principles, enabling you, the researcher, to make informed, strategic decisions tailored to your specific purification challenge—be it a small-scale discovery library or a multi-gram scale-up for preclinical trials.
Flash Chromatography: The Workhorse for Rapid, Routine Purification
Flash chromatography is the most common first-line purification strategy following synthesis, prized for its balance of speed, cost-effectiveness, and resolving power for moderately complex mixtures.[5] It is a form of medium-pressure liquid chromatography that relies on a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their differential adsorption.
Causality Behind Experimental Choices
-
Stationary Phase Selection: Silica gel is the default choice for most indole derivatives due to its versatility.[5] However, the silanol groups (Si-OH) on its surface are slightly acidic. This can lead to strong, sometimes irreversible, binding or peak tailing with basic indole derivatives (e.g., those containing amine functionalities or a basic nitrogen in an azaindole ring).[5] Expert Tip: To mitigate this, the mobile phase can be modified with a small amount (0.1-1%) of a basic additive like triethylamine (TEA) to saturate the acidic sites on the silica, ensuring sharper peaks and better recovery.[6]
-
Mobile Phase Optimization (TLC): The selection of the mobile phase is the most critical parameter for achieving separation.[5] Thin-Layer Chromatography (TLC) is an indispensable tool for rapid method development. The goal is to find a solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) where the target indole derivative has an Rf value of approximately 0.2-0.4, ensuring it spends enough time on the column to separate from impurities but not so long that it leads to excessive band broadening.[5]
Experimental Workflow & Protocol: Normal-Phase Flash Chromatography
This protocol outlines the purification of a hypothetical indole derivative from a crude reaction mixture.
-
Method Development (TLC):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides good separation and an Rf of ~0.3 for the desired product.
-
-
Column Packing:
-
Select a column size appropriate for the sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).[5]
-
Secure the column vertically and add the chosen non-polar solvent (hexanes).
-
Slowly pour the silica gel as a slurry into the column, tapping the side gently to ensure even packing.
-
Allow the silica to settle, then add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6] This technique often results in sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply positive pressure (air or nitrogen).
-
Maintain a constant flow and collect fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified indole derivative.
-
Workflow Diagram: Flash Chromatography
Caption: A typical workflow for purifying indole derivatives using flash chromatography.
Preparative HPLC: For High-Purity, Challenging Separations
When flash chromatography is insufficient to resolve closely related impurities or when very high purity (>99%) is required, preparative High-Performance Liquid Chromatography (HPLC) becomes the method of choice.[7][8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect components of a mixture.[9]
Causality Behind Experimental Choices
-
Mode Selection (Reversed-Phase): For the majority of indole derivatives, which are moderately polar, Reversed-Phase HPLC (RP-HPLC) is the dominant mode.[10] This technique uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] Retention is governed by hydrophobic interactions; more non-polar molecules are retained longer.[11] This approach is highly reproducible and versatile.[11]
-
Mobile Phase Additives: Adding 0.1% of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice. This serves two key purposes: it protonates acidic silanol groups on the stationary phase to reduce unwanted interactions, and it ensures that acidic or basic analytes are in a single ionic state, leading to sharp, symmetrical peaks.
-
Scaling from Analytical to Preparative: A successful preparative run always begins with a well-developed analytical method. The goal is to achieve baseline separation of the target peak. This analytical method is then scaled up by increasing the column diameter, sample load, and flow rate while maintaining the same linear velocity and gradient profile (in terms of column volumes) to preserve the separation.[13]
Experimental Workflow & Protocol: Reversed-Phase Preparative HPLC
This protocol details the purification of a 2-bromo-1H-indole-3-acetonitrile derivative, a common intermediate in drug synthesis.[10]
-
Analytical Method Development:
-
Use a C18 analytical column (e.g., 4.6 x 150 mm).
-
Develop a gradient elution method using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient might run from 10% B to 95% B over 15 minutes.
-
Optimize the gradient to achieve maximum resolution between the product and its impurities.
-
-
Sample Preparation:
-
Preparative Run Setup:
-
Install a preparative C18 column of the same chemistry as the analytical column but with a larger diameter (e.g., 21.2 x 150 mm).
-
Equilibrate the column with the initial mobile phase conditions from the scaled-up method.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column. The maximum loading capacity depends on the separation difficulty and must be determined empirically.
-
Run the scaled-up gradient method.
-
Use a fraction collector triggered by the UV detector signal to automatically collect the eluent corresponding to the target peak.
-
-
Product Isolation:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the high-purity fractions.
-
Remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to obtain the final product as a pure, fluffy solid.
-
Workflow Diagram: Preparative HPLC
Caption: Workflow for high-purity isolation of indole derivatives via preparative HPLC.
Crystallization: The Classic, Scalable Path to High Purity
Crystallization is a powerful, cost-effective, and highly scalable purification technique that separates a product from its impurities based on differences in solubility.[14] During the slow formation of a crystal lattice, molecules of the target compound selectively arrange themselves, effectively excluding impurity molecules. For many indole derivatives, this can be the most economical method to achieve the highest levels of purity.
Causality Behind Experimental Choices
-
Solvent Selection: The ideal crystallization solvent is one in which the indole derivative is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. Often, a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is used to fine-tune the solubility profile. For indole itself, a mixture of methanol and water has been shown to be effective.[15]
-
Cooling Rate: The rate of cooling is critical. Slow, controlled cooling allows for the formation of large, well-ordered crystals, which are typically very pure. Rapid cooling (crashing out) traps impurities within the crystal lattice and results in a less pure solid.
Experimental Workflow & Protocol: Recrystallization
This protocol is based on optimized conditions for purifying indole.[15][16]
-
Solvent Selection and Dissolution:
-
Place the crude indole derivative in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., methanol/water 3:2 v/v) until the solid is fully dissolved.[15]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator (e.g., 0°C) to maximize the yield of crystals.[15]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline, free-flowing solid. Under optimal conditions, purity can exceed 99% with yields greater than 75%.[15]
-
Workflow Diagram: Crystallization
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- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
The Indole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide
Introduction: The Versatile Indole Moiety in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the pursuit of novel cancer therapeutics, protein kinases have emerged as a pivotal class of targets. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of these signaling cascades is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.
Within the vast chemical space explored for kinase inhibition, the indole scaffold has earned the status of a "privileged structure."[1][2] Its rigid bicyclic system, rich in electron density, and the presence of a hydrogen bond donor make it an excellent starting point for the design of potent and selective kinase inhibitors. The indole core can be strategically functionalized at various positions to achieve specific interactions within the ATP-binding pocket of different kinases.[3]
A common starting material for the synthesis of more complex indole derivatives is Methyl 3-indoleglyoxylate (MIG) . While MIG itself is not a direct kinase inhibitor, its reactive keto-ester functionality serves as a versatile handle for medicinal chemists to build upon, creating a diverse array of substituted indoles with potent kinase inhibitory activity. This guide, therefore, will not focus on the non-existent inhibitory properties of MIG, but rather will use this as an entry point to discuss and compare the in vitro activity of well-established indole-based and other kinase inhibitors.
To illustrate the principles of in vitro kinase inhibitor evaluation, this guide will provide a detailed comparison of three archetypal kinase inhibitors:
-
Staurosporine : A natural product derived from Streptomyces staurosporeus, featuring an indolocarbazole core. It is a potent but non-selective, broad-spectrum inhibitor of a wide range of protein kinases.[4][5][6]
-
Sunitinib : A synthetic multi-targeted receptor tyrosine kinase inhibitor containing an oxindole core. It is clinically used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[7][8][9]
-
Erlotinib : A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, featuring a quinazoline scaffold that interacts with the kinase hinge region in a manner similar to many indole-based inhibitors.[10][11][12]
This guide will delve into their mechanisms of action, provide a detailed protocol for a standardized in vitro kinase assay, present a comparative analysis of their inhibitory activities, and offer insights into the interpretation of such data for researchers, scientists, and drug development professionals.
The Landscape of Kinase Inhibition: Mechanism of Action
The vast majority of small molecule kinase inhibitors, including the three discussed in this guide, are classified as ATP-competitive inhibitors .[13][14][15] Protein kinases catalyze the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific substrate protein. ATP-competitive inhibitors are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and halting the phosphorylation of downstream substrates.[13][14] The selectivity of these inhibitors is achieved by exploiting subtle differences in the shape, size, and amino acid composition of the ATP-binding sites across the kinome.
Signaling Pathways Targeted by Selected Inhibitors
To understand the functional consequences of kinase inhibition, it is essential to consider the signaling pathways in which the target kinases operate.
-
Staurosporine , as a broad-spectrum inhibitor, affects a multitude of signaling pathways, leading to widespread cellular effects, including cell cycle arrest and apoptosis.[5][6] Its lack of selectivity makes it a powerful research tool for studying general kinase function but unsuitable for targeted therapy.[5]
-
Erlotinib selectively targets the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[11][16][17] By inhibiting EGFR, erlotinib effectively shuts down these pro-survival signals in cancer cells that are dependent on this pathway.[10][12]
A Framework for Comparison: In Vitro Kinase Assay Protocol
To objectively compare the potency and selectivity of kinase inhibitors, a standardized in vitro kinase assay is essential. The following protocol describes a widely used, robust, and sensitive method: the ADP-Glo™ Luminescent Kinase Assay . This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. [7][12][18][19]
Rationale for Method Selection
The ADP-Glo™ assay is chosen for its several advantages:
-
Universal Applicability: It can be used for virtually any kinase, regardless of its substrate, as it detects the common product, ADP. [7][19]* High Sensitivity and Dynamic Range: The assay can detect low levels of ATP to ADP conversion, making it suitable for kinases with low activity. [19]* Robustness: The luminescent signal is stable, allowing for batch processing of plates without strict timing. [19]* Non-Radioactive: It avoids the safety and disposal issues associated with traditional radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP. [1]
Experimental Workflow Visualization
Sources
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- 4. AID 1343238 - Radiometric Protein Kinase Assay: A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. All kinase assays were performed in 96-well FlashPlates from Perkin Elmer (Boston, Mass., USA) in a 50 ul reaction volume. The reaction cocktail was pipetted in four steps in the following order: 20 ul of assay buffer (standard buffer); 5 ul of [gamma-33P]-ATP solution (in H2O); 5 ul of test compound (in 10% DMSO); 10 ul of substrate/10 ul of enzyme solution (premixed).The assay contained 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 uM Na-orthovanadate, 1.2 mM DTT, 50 ug/ml PEG20000, 1 uM [gamma-33P]-ATP (approx. 3x105 cpm per well), protein kinase, and substrate.For the determination of inhibitory profiles, DYRK1A protein kinase was used, which was purchased from Invitrogen Corporation. The kinase was expressed in 519 insect cells as human recombinant GST-fusion protein. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. ADP-Glo™ Kinase Assay [promega.com]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Functionalization: A Head-to-Head Comparison
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of modern chemistry. It is a "privileged scaffold" frequently found in a vast array of natural products, pharmaceuticals, and advanced materials.[1] From the essential amino acid tryptophan to anti-migraine drugs and organic light-emitting diodes (OLEDs), the functionalization of the indole nucleus is a critical task for researchers in drug discovery and materials science.[2][3]
However, the indole ring presents a significant synthetic challenge: regioselectivity. With multiple C-H bonds of varying reactivity, achieving selective functionalization at a single desired position is a complex problem that has driven decades of methodological innovation.[4] This guide provides a head-to-head comparison of the principal strategies for indole functionalization, moving from classical methods to modern, atom-economical approaches. We will delve into the mechanistic underpinnings of each method, provide representative experimental protocols, and offer data-driven comparisons to guide your synthetic planning.
The Indole Nucleus: An Overview of Inherent Reactivity
The chemical behavior of indole is dominated by its π-excessive, aromatic character. The lone pair of electrons on the nitrogen atom is delocalized into the ring system, making it highly electron-rich and nucleophilic.[5] This has profound implications for its reactivity:
-
The Pyrrole Ring Dominates: The five-membered pyrrole moiety is significantly more electron-rich than the fused benzene ring. Consequently, it is the primary site of reaction with electrophiles.[5]
-
C3: The Kinetic Hotspot: Electrophilic aromatic substitution overwhelmingly occurs at the C3 position.[2][3] This preference is due to the formation of the most stable cationic intermediate (an indoleninium ion), where the positive charge is stabilized by the adjacent nitrogen without disrupting the aromaticity of the benzene ring.[5] The reactivity at C3 is estimated to be 10¹³ times greater than that of a position on benzene.[3]
-
C2 and the Benzene Ring (C4-C7): The "Hard-to-Reach" Positions: If the C3 position is blocked, electrophilic attack can occur at C2. However, functionalizing the C-H bonds on the benzene portion (C4, C5, C6, and C7) is notoriously difficult due to their lower intrinsic reactivity, requiring more sophisticated strategies to overcome the kinetic preference for the pyrrole ring.[6][7]
This inherent reactivity profile dictates the choice of synthetic method. While classical approaches excel at C3 functionalization, accessing other positions requires the precision and control offered by modern transition-metal catalysis.
Method 1: Classical Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution is the oldest and most direct method for functionalizing the electron-rich C3 position of indoles. The reaction proceeds by the attack of an electrophile on the indole C3 position, forming a resonance-stabilized carbocation, which then loses a proton to restore aromaticity.
Mechanism: Friedel-Crafts Alkylation
A prime example is the Friedel-Crafts alkylation, where an electrophile, often a carbocation generated from an alkyl halide and a Lewis acid, is attacked by the indole.[8]
// Nodes Indole [label="Indole"]; Reagents [label="R-X + Lewis Acid (e.g., AlCl₃)"]; Carbocation [label="Carbocation (R⁺)"]; SigmaComplex [label=<σ-complex (Indoleninium ion)Resonance Stabilized>]; Product [label="C3-Alkylated Indole"]; CatalystRegen [label="H-X + Lewis Acid"];
// Workflow Indole -> SigmaComplex [label="Electrophilic Attack at C3"]; Reagents -> Carbocation [label="Generation of Electrophile"]; Carbocation -> SigmaComplex [style=invis]; // for alignment {rank=same; Carbocation; Indole} SigmaComplex -> Product [label="Deprotonation"]; SigmaComplex -> CatalystRegen [label=" "];
// Node styles Indole [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystRegen [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; }
Caption: Mechanism of Friedel-Crafts Alkylation at the Indole C3 Position.
Advantages:
-
Simplicity: Often involves straightforward procedures with readily available reagents.
-
Catalyst-Free (or Simple Lewis Acids): Does not require expensive or toxic heavy metal catalysts.[9]
Disadvantages:
-
Poor Regiocontrol: Almost exclusively limited to the C3 position.
-
Over-alkylation: The alkylated product can be more nucleophilic than the starting indole, leading to multiple alkylations.[9]
-
Harsh Conditions: Many classical methods require strong acids, which can be incompatible with sensitive functional groups and may lead to polymerization of the indole.[10]
Representative Protocol: Montmorillonite Clay K-10 Catalyzed Alkylation
This protocol demonstrates a milder approach using a solid acid catalyst to avoid the harsh conditions of traditional Lewis or mineral acids.
-
Preparation: To a solution of indole (1.0 g, 8.5 mmol) and acetone (10 mL) in methylene chloride (30 mL), add activated Montmorillonite K-10 clay (0.5 g).
-
Reaction: Stir the mixture under a nitrogen atmosphere for 4 hours at room temperature (27°C). The clay acts as a solid Brønsted/Lewis acid catalyst, facilitating the reaction while minimizing side reactions like aldol condensation of the ketone electrophile.
-
Workup: Filter the reaction mixture to remove the clay catalyst. Wash the clay with methylene chloride.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 3,3'-diindolylmethane product.
Method 2: Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with exceptional reliability and scope. For indoles, this typically involves coupling a pre-functionalized indole (e.g., a halo-indole) with a suitable coupling partner.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. It is a powerful method for C-C bond formation, particularly for creating biaryl linkages.[11][12]
B. Heck Coupling
The Heck reaction forms a C-C bond between an organohalide and an alkene. It is a primary method for the alkenylation of indoles.[13][14]
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an organohalide and an amine, and it is the premier method for the N-arylation of indoles and other nitrogen heterocycles.[15][16]
General Mechanism: The Cross-Coupling Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle, illustrated here for the Suzuki-Miyaura coupling.
// Nodes Pd0 [label="Pd(0) Catalyst"]; OxAdd [label=<Oxidative AdditionR-X>]; PdII [label="R-Pd(II)-X"]; Transmetal [label=<TransmetalationR'-B(OH)₂>]; PdIIRR [label="R-Pd(II)-R'"]; RedElim [label=<Reductive Elimination>]; Product [label="Product (R-R')"];
// Cycle Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label=""]; PdII -> Transmetal [style=invis]; Transmetal -> PdIIRR [label=""]; PdIIRR -> RedElim [style=invis]; RedElim -> Pd0 [label=""]; RedElim -> Product [label=""];
// Positioning {rank=same; OxAdd; Transmetal} {rank=same; PdII; PdIIRR} {rank=same; RedElim}
// Node Styles Pd0 [fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdIIRR [fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Advantages:
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.
-
High Reliability and Broad Scope: A vast number of catalysts, ligands, and conditions have been developed, making it a highly versatile tool.[17]
-
Defined Regioselectivity: The functionalization occurs precisely at the position of the pre-installed halide or triflate, allowing for the modification of any position (C2-C7) provided the starting material is available.[18]
Disadvantages:
-
Requires Pre-functionalization: The need to synthesize the halo-indole or indole-boronic acid adds steps to the overall sequence, reducing atom economy.
-
Catalyst Cost and Toxicity: Palladium catalysts and sophisticated phosphine ligands can be expensive, and residual palladium must be removed from pharmaceutical products.
Representative Protocol: Suzuki-Miyaura Coupling of 3-Vinyl Indole
This two-step, one-pot procedure functionalizes the C3-side chain of an indole via a hydroboration/Suzuki coupling sequence.[11][19]
-
Hydroboration: To a solution of N-methyl-3-vinyl indole (1.0 equiv) in THF, add 9-BBN (0.5 M in THF, 1.1 equiv) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. This step creates an intermediate alkyl borane at the terminal position of the vinyl group.[11]
-
Coupling: To the above mixture, add the aryl halide (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and aqueous potassium phosphate (3.0 M, 3.0 equiv).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. The palladium catalyst facilitates the cross-coupling between the in-situ generated alkyl borane and the aryl halide.[11]
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer, concentrate, and purify by flash chromatography to obtain the C-3β functionalized indole.
Method 3: Direct C-H Functionalization
Direct C-H functionalization (or C-H activation) has revolutionized synthetic chemistry by offering a more atom- and step-economical approach.[20] Instead of relying on pre-functionalized substrates, these methods activate a "native" C-H bond directly. The key to achieving regioselectivity in indoles is the use of a Directing Group (DG) .[4]
The DG is temporarily installed on the indole (typically at the N1 position) and coordinates to the transition metal catalyst. This coordination forms a stable metallacyclic intermediate, which positions the catalyst in close proximity to a specific C-H bond, overriding the indole's intrinsic reactivity patterns.[4][6] This strategy has unlocked access to the previously challenging C2, C4, C5, C6, and C7 positions.[7][21]
// Nodes Start [label="Indole Substrate"]; Step1 [label=<Attach Directing Group (DG)e.g., at N1 position>]; Step2 [label=<Directed C-H ActivationMetal catalyst coordinates to DG>]; Step3 [label=<FunctionalizationCoupling with partner>]; Step4 [label=<Remove Directing Group>]; End [label="Regioselectively Functionalized Indole"];
// Workflow Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End;
// Node Styles Start [fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: General Workflow for Directing Group-Assisted C-H Functionalization.
Advantages:
-
High Atom and Step Economy: Avoids separate steps for pre-functionalization, reducing waste and labor.[20]
-
Novel Regioselectivity: Provides access to C4, C5, C6, and C7 functionalized indoles that are difficult to obtain by other means.[4][6]
-
Late-Stage Functionalization: Ideal for modifying complex molecules in the later stages of a synthesis.[22]
Disadvantages:
-
Directing Group Overhead: Requires additional steps for the installation and removal of the directing group.[4]
-
Catalyst and Conditions: Often requires higher catalyst loadings, specific ligands, and carefully optimized conditions.
-
Limited Scope: The effectiveness of a directing group can be highly specific to a particular reaction type and substrate.
Data Summary: Regioselectivity of Common Directing Groups
The choice of directing group is paramount in determining the site of functionalization.
| Directing Group (at N1) | Target Position(s) | Typical Metal Catalyst | Reference |
| Pivaloyl (Piv) | C2, C7 | Rh(III), Ir(I) | [20] |
| Pyridyl, Pyrimidyl | C2 | Pd(II), Ru(II) | [21] |
| Carbamate (Boc, Cbz) | C2 | Pd(II) | [1] |
| Acetyl | C2 | Rh(III) | [22] |
| P(O)tBu₂ | C7 (with Pd), C6 (with Cu) | Pd(II), Cu(II) | [4] |
| N-PtBu₂ | C7 | Various | [4] |
Representative Protocol: Rh(III)-Catalyzed C7-Alkenylation of Indole
This protocol uses a removable N-pivaloyl directing group to achieve selective functionalization at the C7 position.[20]
-
Substrate Preparation: Synthesize N-pivaloyl indole from indole and pivaloyl chloride.
-
Reaction Setup: In a sealed tube, combine N-pivaloyl indole (1.0 equiv), the alkene coupling partner (e.g., methyl acrylate, 2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in t-AmylOH as the solvent.
-
Reaction: Heat the mixture at 100°C for 12-24 hours. The pivaloyl group directs the rhodium catalyst to activate the C7-H bond, facilitating the subsequent alkenylation.[20]
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography to obtain the C7-alkenylated N-pivaloyl indole.
-
Directing Group Removal: The pivaloyl group can be readily removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the free C7-functionalized indole.
Head-to-Head Performance Comparison
| Feature | Electrophilic Substitution | Cross-Coupling (e.g., Suzuki) | Direct C-H Functionalization |
| Primary Target | C3 (kinetic product) | Any position (via pre-functionalization) | C2, C4, C5, C6, C7 (DG-controlled) |
| Regiocontrol | Poor (inherent reactivity) | Excellent (substrate-controlled) | Excellent (catalyst/DG-controlled) |
| Atom Economy | Moderate to High | Low to Moderate | High |
| Step Economy | High (often 1 step) | Low (requires ≥ 3 steps) | Moderate (DG installation/removal) |
| Substrate Scope | Limited by electronics | Very Broad | DG- and catalyst-dependent |
| Func. Group Tolerance | Poor (sensitive to acid) | Excellent | Good to Excellent |
| Key Advantage | Simplicity for C3 products | Reliability & Versatility | Access to "difficult" positions |
| Key Disadvantage | Lack of selectivity, side reactions | Need for pre-functionalization | Directing group overhead |
Conclusion and Future Outlook
The functionalization of indoles has evolved dramatically from relying on the molecule's inherent reactivity to exerting precise control through sophisticated catalytic systems.
-
Classical Electrophilic Substitution remains a viable and straightforward method for accessing C3-functionalized indoles, especially when using milder, modern conditions.
-
Transition-Metal-Catalyzed Cross-Coupling is the undisputed workhorse for its reliability and broad scope, enabling the functionalization of any position on the indole ring, provided the halogenated or borylated precursor is accessible.
-
Direct C-H Functionalization represents the cutting edge, offering unparalleled atom economy and a gateway to novel chemical space by enabling selective modification of the indole benzene ring.[7][21]
The future of this field points towards even more efficient and sustainable methods. The development of new directing groups that are more easily installed and removed, the use of earth-abundant metal catalysts (e.g., iron, copper, cobalt) to replace precious metals like palladium and rhodium, and the rise of photoredox catalysis are all exciting frontiers that will continue to expand the synthetic chemist's toolkit for mastering the indole scaffold.[23][24]
References
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Lassauque, N., Mussard, F., Dupuy, S., et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules2021 , 26(16), 4969. [Link]
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Kandukuri, S. R., O’Connor, K., Mohammad, H., et al. Transition metal-catalyzed C–H functionalizations of indoles. New J. Chem.2021 , 45, 13619-13653. [Link]
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O’Hara, F., Black, A., Krska, S. W., et al. Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catal.2017 , 7(7), 4769-4788. [Link]
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Yang, Y., Shi, Z. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Acc. Chem. Res.2021 , 54(9), 2216-2230. [Link]
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Majumdar, N., Choudhury, J. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chem. Commun.2019 , 55, 1117-1131. [Link]
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Wikipedia. Indole. [Link]
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Perez-Areales, F. J., Moseley, J. D., Moody, T. S., et al. Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chem. Eur. J.2019 , 25(52), 12185-12191. [Link]
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ResearchGate. Functionalization of indoles by transition metal‐catalyzed carbene transfer from diazocompounds. [Link]
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Cera, G., D’Amato, V., Scarcia, P., et al. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts2018 , 8(2), 65. [Link]
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Wang, Q., Shang, M., Yao, Q-J., et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chem. Sci.2020 , 11, 10461-10467. [Link]
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ResearchGate. Transition metal-Catalyzed C-H Functionalizations of Indoles. [Link]
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Martin, C. G., Langer, T., Smith, J. M. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Lett.2011 , 52(33), 4349-4351. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
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Química Orgánica. Electrophilic substitution at the indole. [Link]
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Dalpozzo, R. Strategies for the asymmetric functionalization of indoles: an update. Chem. Soc. Rev.2015 , 44, 700-718. [Link]
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Campbell, B. M., Gandon, V., Lectka, T. Electrophilic Aromatic Substitution of a BN Indole. J. Am. Chem. Soc.2011 , 133(23), 8854-8857. [Link]
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Wang, Q., Shang, M., Yao, Q-J., et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace2020 . [Link]
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Oh, K., Park, K. H., Ahn, K. H. Regioselectivity of Larock indole synthesis using functionalized alkynes. Tetrahedron Lett.2003 , 44(18), 3699-3701. [Link]
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Martin, C. G., Langer, T., Smith, J. M. The Synthesis of C-3β Functionalized Indoles via a hydroboration/Suzuki-Miyaura Coupling Sequence. PubMed2011 . [Link]
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Banerji, J., Dutta, U., Basak, B., et al. Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian J. Chem. Sect. B2001 , 40B, 957-960. [Link]
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Petracca, V., El-Fiky, A., D’Amato, V., et al. Carbonylative synthesis and functionalization of indoles. Beilstein J. Org. Chem.2022 , 18, 124-142. [Link]
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ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. [Link]
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Deb, M. L., Borah, P., Baruah, P. K. Recent Advances on the C2-Functionalization of Indole via Umpolung. Top. Curr. Chem.2020 , 378(2), 23. [Link]
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Fuwa, H., Sasaki, M. Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. J. Org. Chem.2009 , 74(6), 2585-2588. [Link]
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ResearchGate. Regioselectivity of the asymmetric functionalization of indoles. [Link]
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Organic Chemistry Portal. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Link]
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Wang, Y., Zhang, Z., Chen, P., et al. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega2022 , 7(41), 36082-36100. [Link]
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Králik, B., Berkeš, D., Klásek, A., et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules2022 , 27(19), 6667. [Link]
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Ali, A., Kumar, A., Sharma, U. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. J. Chem. Sci.2012 , 124, 871-876. [Link]
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Cornett, L. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Digital Commons @ Ursinus College2025 . [Link]
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Li, W., Liu, R. Pd-Catalyzed Asymmetric Intramolecular Dearomatizing Reductive Heck Reaction of Indoles. Org. Lett.2024 . [Link]
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Hudson, G. N., Gignac, M. A., Lo, J., et al. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Synthesis2020 , 52(1), 101-111. [Link]
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Clarke, C. G., Ghaffar, T., Taylor, R. J. K. C4–H indole functionalisation: precedent and prospects. Org. Biomol. Chem.2018 , 16, 3954-3969. [Link]
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Perez-Areales, F. J., Moody, T. S., Horsfall, L. E. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Org. Biomol. Chem.2019 , 17, 8138-8143. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Methyl 3-indoleglyoxylate
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. Methyl 3-indoleglyoxylate, a key intermediate in the biosynthesis of indole-3-acetic acid, requires robust analytical methods for its characterization and quantification.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a framework for the cross-validation of results to ensure data integrity and reliability.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to select, implement, and cross-validate analytical methods for indole derivatives.
The Foundational Pillars: HPLC and GC-MS
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating, identifying, and quantifying components in a mixture.[4][5] The technique relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed within a column.[6][7] For a compound like this compound, which is non-volatile and thermally labile, HPLC is an ideal choice as it generally does not require derivatization.[3][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9][10] In GC, a sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[10][11] The separated components then enter the mass spectrometer, which ionizes and fragments them, creating a unique "molecular fingerprint" for identification.[12] While highly sensitive and specific, GC-MS often requires analytes to be volatile and thermally stable, which may necessitate a derivatization step for compounds like this compound.[8][11]
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[11] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[8] | Requires volatile and thermally stable compounds or derivatization.[8] |
| Derivatization | Generally not required. | May be necessary to improve volatility.[13] |
| Sensitivity | Method-dependent, with high sensitivity achievable with detectors like mass spectrometers (LC-MS).[3] | High sensitivity, especially with selected ion monitoring (SIM).[3] |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS).[3] | Excellent, with mass spectrometry providing definitive identification.[8] |
| Throughput | Generally higher, particularly with modern UPLC systems.[8] | Can be lower due to longer run times and potential derivatization steps.[14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methods and should be optimized and validated for specific applications in your laboratory.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.
1. Instrumentation and Conditions:
-
HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient elution is often employed for indole derivatives. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be effective.[15][16]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[17]
-
Detection Wavelength: 280 nm, a common wavelength for detecting indole compounds.[2][15]
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a compatible solvent like methanol to prepare a stock solution.[17] Create a series of calibration standards by further diluting the stock solution.[17]
-
Sample Solution: The sample preparation will depend on the matrix. For a solid sample, it may involve dissolution in a suitable solvent, sonication, and filtration through a 0.45 µm syringe filter before injection.[14][18] For complex matrices, a solid-phase extraction (SPE) may be necessary to pre-concentrate and purify the analyte.[15]
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the certified reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions and applying linear regression.[19]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound by GC-MS, which may require a derivatization step.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: An initial temperature of 80 °C, held for a few minutes, followed by a ramp to a final temperature of around 280 °C.[8]
-
MS Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
2. Sample and Standard Preparation (with Derivatization):
-
Derivatization: To increase volatility, this compound can be derivatized. A common method for similar compounds is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Standard and Sample Preparation: After derivatization, the samples and standards are typically dissolved in a volatile organic solvent like ethyl acetate or hexane for injection.[20]
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[8]
The Crucial Step: Cross-Validation of HPLC and GC-MS Results
Cross-validation is the process of comparing results from two different analytical methods to ensure their comparability and the reliability of the data.[21] This is a critical step in method development and validation, particularly in regulated environments.[22]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Statistical Comparison of Results
Once the same set of samples has been analyzed by both HPLC and GC-MS, the results must be compared statistically to assess the level of agreement.[23]
1. Data Summary Table:
| Sample ID | HPLC Result (e.g., µg/mL) | GC-MS Result (e.g., µg/mL) | % Difference |
| Sample 1 | 10.2 | 10.5 | 2.9% |
| Sample 2 | 15.5 | 15.1 | -2.6% |
| Sample 3 | 20.1 | 19.8 | -1.5% |
| ... | ... | ... | ... |
2. Statistical Tests:
-
Student's t-test: This can be used to determine if there is a statistically significant difference between the means of the two sets of results.[19][24]
-
Bland-Altman Plot: This graphical method is excellent for visualizing the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[23]
-
Regression Analysis: A linear regression of the HPLC results versus the GC-MS results should yield a slope close to 1 and an intercept close to 0, with a high correlation coefficient (r²), indicating good agreement.[19][23]
Logical Framework for Method Selection
The decision to use HPLC, GC-MS, or both in a cross-validation framework depends on several factors.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific analytical requirements.
-
For routine quality control and high-throughput analysis , HPLC is often the preferred method due to its direct analysis capabilities for non-volatile compounds and generally faster analysis times.[8]
-
For confirmatory analysis, impurity profiling, and structural elucidation , GC-MS offers unparalleled selectivity and sensitivity, providing a high degree of confidence in the identification of the analyte.[8][11]
In a regulatory environment, a cross-validation approach is highly recommended. By analyzing the same set of samples with both HPLC and GC-MS, a comprehensive and robust data package can be generated, demonstrating the accuracy, reliability, and interchangeability of the analytical methods. This ensures the highest level of confidence in the quality and integrity of the data generated throughout the drug development lifecycle.
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Efficacy of Methyl 3-indoleglyoxylate derived compounds against cancer cell lines
An In-Depth Technical Guide to the Efficacy of Methyl 3-Indoleglyoxylate Derivatives Against Cancer Cell Lines
Introduction: The Indole Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural and synthetic bioactive compounds.[1] In oncology, this heterocyclic motif is integral to numerous FDA-approved drugs, including vinca alkaloids and kinase inhibitors, highlighting its versatility in interacting with diverse biological targets.[2] Derivatives of this compound, which feature a reactive glyoxylamide or glyoxylate moiety at the C3 position, have emerged as a particularly promising class of anticancer agents. These compounds leverage the indole core for target recognition while the glyoxylamide portion often serves as a critical pharmacophore, engaging in key binding interactions that drive their cytotoxic effects.[3] This guide provides a comparative analysis of the efficacy of these derivatives, delves into their mechanisms of action, and presents the detailed experimental protocols required for their evaluation.
Comparative Cytotoxicity of Indoleglyoxylate Derivatives
A primary metric for evaluating the potential of an anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of cancer cell growth in vitro.[4] A lower IC50 value signifies higher potency. The following table summarizes the cytotoxic activity of several representative indoleglyoxylate and structurally related derivatives against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Compound ID/Description | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | HeLa | Cervical Cancer | 0.52 | [5] |
| MCF-7 | Breast Cancer | 0.34 | [5] | |
| HT-29 | Colon Cancer | 0.86 | [5] | |
| Compound 24 (β-carboline indol-3-yl-glyoxylamide hybrid) | Various | - | 4.37 - 10.36 | [3] |
| Compound 16 (Osimertinib-like indole derivative) | A549 | Lung Cancer | 1.026 | [6] |
| Indolyl-1,3,4-thiadiazole 5m | PaCa2 | Pancreatic Cancer | 1.5 | [7] |
| Indole-aryl amide 4 | HT29 | Colon Cancer | 0.96 | [1] |
| HeLa | Cervical Cancer | 1.87 | [1] | |
| MCF7 | Breast Cancer | 0.84 | [1] | |
| Indole-aryl amide 5 | HT29 | Colon Cancer | 2.61 | [1] |
| PC3 | Prostate Cancer | 0.39 | [1] | |
| Jurkat J6 | Leukemia | 0.37 | [1] |
Mechanisms of Action: From Target Engagement to Cell Death
The anticancer activity of this compound derivatives is not monolithic; rather, these compounds engage multiple cellular targets and pathways to exert their effects. Understanding these mechanisms is critical for rational drug design and predicting clinical response.
Inhibition of Tubulin Polymerization
A predominant mechanism for many indole-based compounds is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Several indol-3-ylglyoxylamide derivatives have been shown to bind to the colchicine site on β-tubulin.[2][3] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][8]
Other indole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase. [6]The cooperation between these two kinases promotes aggressive tumor phenotypes, and their simultaneous inhibition can induce apoptosis and delay the onset of drug resistance. [6]
Induction of Apoptosis
Ultimately, whether through mitotic catastrophe from tubulin disruption or the shutdown of pro-survival kinase signaling, the desired outcome of treatment with these compounds is programmed cell death, or apoptosis. This is often confirmed experimentally by observing markers like caspase-3 activation and changes in the Bax/Bcl-2 ratio. [6]
Experimental Framework for Efficacy Assessment
To validate the anticancer potential of novel compounds, a standardized set of in vitro assays is essential. These protocols provide a robust framework for quantifying cytotoxicity and elucidating the mechanism of action.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [9]The formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells. [9]
Detailed Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2. [10]2. Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 6. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. 7. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. [11]Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. [9]8. Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [9]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. [12]Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the indole derivative for the desired time to induce apoptosis. [13]2. Cell Harvesting: Collect floating cells from the supernatant and detach adherent cells using trypsin. Combine all cells and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes. [13]3. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). [12]4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension. 5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light. [12]6. Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Data Interpretation: The flow cytometry data is plotted with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, separating the cell population into four distinct quadrants.
Cell Cycle Analysis
Principle: This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It relies on the use of a fluorescent dye, typically Propidium Iodide (PI), that binds stoichiometrically to DNA. After permeabilizing the cells, the amount of incorporated PI is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S (synthesis) phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells to generate a DNA content histogram. [14]
Detailed Protocol:
-
Harvest Cells: Treat approximately 1x10^6 cells with the test compound. Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add it dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C. [15]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [15]4. RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to degrade RNA. [15]5. PI Staining: Add PI solution to a final concentration of 50 µg/mL. [15]6. Analysis: Analyze the stained cells by flow cytometry. The resulting histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases.
Conclusion
Derivatives of this compound represent a versatile and potent class of anticancer compounds. Their efficacy, demonstrated by low micromolar to nanomolar IC50 values across a range of cancer cell lines, is rooted in their ability to modulate critical cellular processes. By targeting fundamental components of cell division like microtubules and dysregulated kinase signaling pathways, these compounds effectively induce cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to rigorously assess the cytotoxic potential and elucidate the mechanisms of novel indole derivatives, paving the way for the development of next-generation cancer therapeutics.
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reactivity of the C2 and C3 Positions of the Indole Nucleus
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Understanding the nuanced reactivity of the indole nucleus is paramount for the rational design of synthetic routes to novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of the C2 and C3 positions of the indole ring, grounded in mechanistic principles and supported by experimental data.
The Electronic Landscape of the Indole Nucleus
Indole is a π-excessive aromatic heterocycle, possessing 10 π-electrons distributed over its bicyclic structure.[2] This electron-rich nature, a consequence of the lone pair of electrons on the nitrogen atom participating in the aromatic system, renders the indole nucleus highly susceptible to electrophilic attack.[2] The fusion of the electron-rich pyrrole ring with the benzene ring dictates the regioselectivity of its reactions.
Resonance theory provides a clear picture of the electron distribution within the indole molecule. The delocalization of the nitrogen lone pair introduces a negative charge density primarily onto the pyrrole moiety, with the C3 position bearing the most significant partial negative charge.
Caption: Key resonance structures of indole illustrating electron delocalization.
Electrophilic Aromatic Substitution: The Decisive C3 Preference
The most reactive position on the indole ring for electrophilic aromatic substitution is overwhelmingly the C3 position, which is estimated to be approximately 10¹³ times more reactive than a position on a benzene ring.[1] This profound regioselectivity is a direct consequence of the relative stabilities of the cationic intermediates (Wheland intermediates or arenium ions) formed upon electrophilic attack at C2 versus C3.
Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge is immediately adjacent to the nitrogen atom. This allows the nitrogen's lone pair to effectively stabilize the carbocation through resonance, without disrupting the aromaticity of the fused benzene ring.[2][3] This intermediate is often described as an "indoleninium" or "3H-indolium" cation.
Attack at C2: Conversely, electrophilic attack at the C2 position generates a cationic intermediate where stabilization by the nitrogen lone pair forces the positive charge onto the nitrogen atom. However, this resonance form disrupts the aromatic sextet of the benzene ring, leading to a significant loss of aromatic stabilization energy.[3] Consequently, the intermediate from C2 attack is substantially less stable than that from C3 attack.
Caption: Comparison of intermediates in electrophilic substitution at C2 and C3.
This fundamental difference in intermediate stability dictates that electrophilic substitution on an unsubstituted indole kinetically and thermodynamically favors the C3 position.[2] If the C3 position is already substituted, electrophilic attack will then typically occur at the C2 position.[4]
Case Studies: Regioselectivity in Key Reactions
The theoretical preference for C3-substitution is borne out in a wide array of classical and modern organic reactions.
Case Study 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6] With indole, this reaction proceeds with exceptional regioselectivity to furnish indole-3-carboxaldehyde.[7][8]
Mechanism Insight: The chloroiminium ion is a relatively weak electrophile, yet it readily attacks the highly nucleophilic C3 position of indole. The resulting intermediate is then hydrolyzed during workup to yield the aldehyde.[8]
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 mL, 1.1 eq) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve indole (1.0 g, 1.0 eq) in DMF (5 mL) and add this solution dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 35-40 °C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice (50 g) and add a 25% aqueous solution of sodium hydroxide until the pH is alkaline (pH 9-10).
-
The product, indole-3-carboxaldehyde, precipitates as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure product.
| Reaction | Substrate | Electrophile | Major Product | Typical Yield | Reference |
| Vilsmeier-Haack | Indole | Chloroiminium ion | Indole-3-carboxaldehyde | >90% | [8] |
Case Study 2: The Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. For indole, this three-component reaction provides a direct route to 3-aminoalkylindoles.[9] A classic example is the synthesis of gramine from indole, formaldehyde, and dimethylamine.[1][10]
Mechanism Insight: The reaction proceeds via the formation of an electrophilic dimethylaminomethyl cation (an iminium ion) from formaldehyde and dimethylamine. This iminium ion is then attacked by the nucleophilic C3 position of the indole ring.[10]
Experimental Protocol: Synthesis of Gramine (3-(Dimethylaminomethyl)indole)
-
In a flask, prepare a solution of dimethylamine (40% aqueous solution, 6.8 g, 1.2 eq) and cool it in an ice-salt bath to 0-5 °C.
-
Add acetic acid (7.5 g) followed by indole (5.0 g, 1.0 eq).
-
Slowly add formaldehyde (37% aqueous solution, 4.0 g, 1.1 eq) to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 12 hours.
-
Add a 20% sodium hydroxide solution until the mixture is strongly alkaline.
-
The product, gramine, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from acetone.
| Reaction | Substrate | Electrophile | Major Product | Typical Yield | Reference |
| Mannich | Indole | Iminium ion | Gramine | 80-90% | [10] |
Case Study 3: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of the indole nucleus with acid chlorides or anhydrides in the presence of a Lewis acid can be problematic, often leading to polymerization or N-acylation.[11] However, under carefully controlled conditions, regioselective C3-acylation can be achieved in high yields.[11][12] The use of milder Lewis acids or alternative catalytic systems is often necessary to prevent side reactions.[13][14]
Mechanism Insight: The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion (or a complex with similar reactivity). This electrophile is then attacked by the C3 position of indole. The choice of Lewis acid and solvent is critical to prevent the complexation with the indole nitrogen, which deactivates the ring and promotes polymerization.[11]
Experimental Protocol: Regioselective C3-Acylation of Indole
-
Suspend indole (1.0 g, 1.0 eq) and zinc chloride (ZnCl₂, 1.5 g, 1.3 eq) in nitromethane (20 mL) at room temperature.
-
Add acetic anhydride (1.1 mL, 1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetylindole.
| Reaction | Substrate | Electrophile | Major Product | Typical Yield | Reference |
| Friedel-Crafts Acylation | Indole | Acylium ion | 3-Acylindole | 70-96% | [11][12] |
Modulating Reactivity: The Role of Substituents and Conditions
While C3 is the intrinsically most reactive site, the regiochemical outcome of electrophilic substitution can be altered by several factors:
-
N-Substitution: Protecting the indole nitrogen with a bulky or electron-withdrawing group can influence reactivity. For instance, N-sulfonylated indoles can sometimes favor C2 functionalization under specific palladium-catalyzed conditions.[15]
-
C3-Blocking: If the C3 position is occupied by a substituent, electrophilic attack is typically directed to the C2 position, as it is the next most nucleophilic site in the pyrrole ring.[4]
-
Reaction Conditions: In strongly acidic media, the C3 position of indole can be protonated. This deactivates the pyrrole ring towards further electrophilic attack, and substitution may then occur on the less reactive benzene ring, often at the C5 position.[1][7] Furthermore, some transition-metal-catalyzed C-H functionalization reactions have been developed that exhibit catalyst-controlled regioselectivity, allowing for selective C2 arylation.[16]
Conclusion
The reactivity of the indole nucleus is characterized by a strong and predictable preference for electrophilic attack at the C3 position. This selectivity is rooted in the electronic structure of the molecule and the superior stability of the cationic intermediate formed via the C3 pathway, which maintains the aromaticity of the fused benzene ring. This inherent reactivity is consistently observed across a range of fundamental organic reactions, including the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions, making C3-functionalized indoles readily accessible. While C2 reactivity is less common, it can be achieved when the C3 position is blocked or through the use of modern catalytic methods and directing group strategies, offering synthetic chemists a toolkit to functionalize this privileged scaffold with a high degree of control.
References
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Berman, A. M., & Johnson, J. S. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]
- Zhang, L., Yi, F., Zou, J., & Qu, S. (2011). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Oriental Journal of Chemistry, 27(2), 569-575.
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Ghosh, S., et al. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. Pharma Tutor. [Link]
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Homework.Study.com. (2022). Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the... [Link]
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Geng, Y., et al. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Omega, 3(11), 16083–16091. [Link]
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Reaction of Indole. (2021). YouTube. [Link]
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Yeh, M. C., & Hwu, J. R. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(39), 32971-32975. [Link]
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Sihag, P., et al. (2023). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Indole-3-Glyoxylates: From Synthesis to Biological Activity
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Among the diverse classes of indole derivatives, indole-3-glyoxylates and their amide counterparts (indole-3-glyoxylamides) have emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole-3-glyoxylates, offering a comparative overview of key structural modifications and their impact on biological outcomes. We will delve into the synthetic methodologies, compare biological data across different therapeutic areas, and provide detailed experimental protocols for researchers in drug discovery and development.
The Indole-3-Glyoxylate Scaffold: A Hub of Biological Activity
The core structure of an indole-3-glyoxylate consists of an indole ring connected to a glyoxylic acid moiety at the C3 position. This deceptively simple framework allows for extensive chemical modifications at several key positions, each influencing the compound's interaction with biological targets. The primary points of diversification include the indole nitrogen (N1), various positions on the benzene ring of the indole (C4-C7), and the terminal carboxylate or amide group of the glyoxylate side chain.
Below is a generalized workflow for the synthesis and evaluation of indole-3-glyoxylate derivatives, a common pathway in the exploration of their therapeutic potential.
Caption: General workflow for the synthesis and biological evaluation of indole-3-glyoxylate derivatives.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research on indole-3-glyoxylamides has focused on their potent anticancer properties, primarily through the inhibition of tubulin polymerization.[7][8][9] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Key SAR Insights for Tubulin Inhibitors:
-
N1-Substitution: The substituent at the N1 position of the indole ring is crucial for potent tubulin polymerization inhibitory activity.[3] Early studies identified that a p-chlorobenzyl group at this position conferred significant activity.[3] Subsequent research has shown that replacing this aromatic ring with less aromatic and more saturated groups, such as cyclopentyl, can maintain or even improve activity while potentially enhancing aqueous solubility.[3]
-
The Glyoxylamide Moiety: The glyoxylamide linker is a critical pharmacophoric element. Modifications to the amide portion have a profound impact on activity. For instance, N-heterocyclic indolyl glyoxylamides have demonstrated a broad spectrum of anticancer activity in various human cancer cell lines, including multidrug-resistant sublines.[5] The presence of an N-(pyridin-4-yl) moiety in N-aryl(indol-3-yl)glyoxamides has been shown to be crucial for their cytotoxic effects.[10]
-
Indole Ring Substitution: Substitutions on the benzene portion of the indole ring can modulate activity. However, in some series, substitutions at the 5- and 7-positions did not significantly alter the tubulin-inhibiting properties.[11][12]
The following diagram illustrates the interaction of an indole-3-glyoxylamide with the colchicine binding site on tubulin, a key mechanism for its anticancer effects.
Caption: Mechanism of tubulin polymerization inhibition by indole-3-glyoxylamides.
Comparative Data for Anticancer Indole-3-Glyoxylamides
| Compound ID | N1-Substituent | Amide Moiety | Target Cell Line(s) | IC50 (nM) | Reference |
| 7 | 4-cyanobenzyl | 3-methyl-5-isothiazolyl | Human gastric, breast, and uterus cancer cells | 17-1711 | [5] |
| 13 | (3-methyl-5-isoxazolyl)methyl | 3-methyl-5-isothiazolyl | P388 leukemic cancer cells | Not specified, but showed in vivo efficacy | [5] |
| 55 | 4-chloro-3-nitrobenzyl | pyridin-4-yl | HeLa/KB, L1210, SKOV3 | 39, 51, 11 | [10] |
Antiviral Activity: A Frontier for Indole-3-Glyoxylates
The application of indole derivatives as antiviral agents is well-established, with compounds like delavirdine being used in HIV treatment.[13] While the exploration of indole-3-glyoxylates in this area is less extensive than in oncology, emerging research highlights their potential. For instance, indole derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[14][15][16] Some indole-based compounds have also shown activity against SARS-CoV-2.[6][17][18][19]
SAR Insights for Anti-HIV-1 Integrase Activity:
-
Scaffold Hopping: By employing a scaffold hopping approach from quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), indole-based ALLINIs have been developed. These compounds bind to the IN dimer interface at the principal LEDGF/p75 binding pocket.[15]
-
Bioisosteric Replacement: The indole moiety itself can be a subject of bioisosteric replacement to develop potent inhibitors.[20][21][22][23] For example, replacing the indole core with other heterocyclic systems can lead to compounds with improved potency and selectivity.
Antimalarial and Antimicrobial Activities
Indole-3-glyoxylates have also demonstrated promising activity against parasitic and microbial pathogens.
Antimalarial Activity:
Studies have shown that indole-3-glyoxyl tyrosine derivatives can exhibit significant growth inhibition of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.[4][24]
-
Key SAR Findings: In a series of brominated indole-3-glyoxylamides, those coupled with D-aromatic amino acids, such as D-tryptophan and D-tyrosine, displayed the highest inhibitory activity against both chloroquine-sensitive and resistant strains of P. falciparum.[1] Bromination at the C5 or C6 position of the indole ring did not appear to significantly affect the antiplasmodial activity.[1]
Antimicrobial and Antibiotic Potentiating Activity:
Indolglyoxyl-polyamine conjugates have been investigated for their antimicrobial properties and their ability to potentiate the effects of existing antibiotics.[11][12]
-
Key SAR Findings: Substitution on the indole ring is crucial for activity. While the parent indolglyoxyl-spermine was inactive, 5- and 7-substituted analogues, particularly with halogen, methoxy, or methyl groups, showed modest antimicrobial activity and acted as moderate to excellent antibiotic enhancers.[11] The length of the polyamine chain also influences the biological activity.[12]
Anti-inflammatory Activity
The anti-inflammatory potential of indole-3-glyoxylates has also been explored, although the reported activity has been variable.
-
Early Studies: Some of the initial studies on N-(5-substituted indole-3-ylglyoxyl)amine derivatives reported only feeble analgesic and anti-inflammatory properties.[25]
-
More Recent Findings: In contrast, other classes of indole derivatives, such as indole glucosinolates and indole-3-ethylsulfamoylphenylacrylamides, have shown more promising anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[26][27][28] Indole-3-acetic acid, a related compound, has also been shown to attenuate inflammation.[29]
Experimental Protocols
General Synthesis of Indole-3-glyoxylamides
The following is a general, two-step, one-pot procedure for the synthesis of indole-3-glyoxylamides, adapted from published methods.[1][3]
Step 1: Acylation of the Indole
-
Dissolve the appropriate starting indole (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring the formation of the indol-3-ylglyoxylyl chloride intermediate by thin-layer chromatography (TLC).
Step 2: Amide Coupling
-
Without isolating the intermediate, add an anhydrous solvent like dimethylformamide (DMF) if necessary to ensure solubility of the subsequent amine.[1]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (2.0-2.5 equivalents), to the reaction mixture.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
The reaction mixture may be stirred at room temperature or heated (e.g., to 80-90 °C) overnight, depending on the reactivity of the amine.[1]
-
After the reaction is complete (as monitored by TLC), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired indole-3-glyoxylamide.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The indole-3-glyoxylate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the indole ring, the N1-substituent, and the glyoxylate moiety can lead to significant changes in biological activity and target selectivity. The potent anticancer activity of indole-3-glyoxylamides, particularly as tubulin polymerization inhibitors, is well-documented.[3][7][8] Furthermore, the emerging data on their antiviral, antimalarial, and antimicrobial properties suggest that the full therapeutic potential of this compound class is yet to be fully realized.[1][4][11][14]
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, such as solubility and metabolic stability, to improve their in vivo efficacy and oral bioavailability.[3] The exploration of novel bioisosteric replacements for the indole core could also lead to the discovery of new chemical entities with improved potency and novel mechanisms of action.[21][22] The continued investigation of the SAR of indole-3-glyoxylates will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Indoleglyoxylates
Introduction: In the landscape of pharmaceutical development, the indole nucleus remains a cornerstone of medicinally active compounds. Substituted indoleglyoxylates, in particular, represent a class of intermediates and active pharmaceutical ingredients (APIs) where stereochemistry is not merely an academic detail but a critical determinant of therapeutic efficacy and safety. The presence of undesired isomers—be they enantiomers, diastereomers, or even positional isomers—can lead to reduced potency, altered pharmacokinetic profiles, or significant off-target toxicity.
This guide provides an in-depth comparison of modern analytical techniques for the robust determination of isomeric purity in substituted indoleglyoxylates. Moving beyond a simple recitation of methods, we will explore the underlying scientific principles, the causality behind experimental choices, and the self-validating protocols required to generate trustworthy, submission-ready data for researchers, scientists, and drug development professionals.
Chapter 1: The Cornerstone of Isomeric Analysis: Separation Sciences
The physical separation of isomers is the most direct and unambiguous approach to purity assessment. Chromatographic and electrophoretic techniques form the bedrock of this analysis, each offering a unique set of advantages depending on the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For decades, chiral HPLC has been the definitive technique for enantiomeric and diastereomeric separations.[1][2] Its reliability and versatility are unparalleled. The core of the technique lies in the Chiral Stationary Phase (CSP) , which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times.
Expertise & Causality: The choice of CSP is paramount. For substituted indoleglyoxylates, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[3] This is because their complex chiral cavities and abundance of hydrogen bond donors/acceptors interact effectively with the key functional groups of the analyte:
-
π-π stacking: Occurs between the electron-rich indole ring and the phenyl groups of the CSP's carbamate derivatives.
-
Hydrogen Bonding: The glyoxylate's carbonyl and ester groups, as well as the indole's N-H proton, can form strong hydrogen bonds.
-
Dipole-Dipole Interactions: The polar glyoxylate moiety contributes to these interactions.
-
Steric Fit (Inclusion): The overall shape of the molecule must fit within the chiral groove of the polysaccharide polymer.
The interplay of these forces dictates the stability of the transient analyte-CSP complex; the enantiomer forming the more stable complex is retained longer. Mobile phase selection is equally critical. Normal-phase (e.g., hexane/alcohol) and polar-organic modes often provide superior selectivity for these compounds compared to reversed-phase conditions.[3]
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
SFC has emerged as a powerful and environmentally conscious alternative to HPLC for chiral separations.[4][5] It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and recyclable.[4][5]
Expertise & Causality: The primary advantage of SFC is speed. The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a prohibitive increase in backpressure.[6] This translates to separations that are 3-5 times faster than conventional HPLC.[6][7] For drug discovery environments where rapid screening of enantiomeric excess is crucial, SFC is often the technique of choice. It uses the same CSPs as HPLC, making method transfer between the two techniques feasible.
Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[8][9]
Expertise & Causality: CE excels where HPLC or SFC may struggle. It requires minimal sample volume (nanoliters), making it ideal for early-stage or mass-limited samples. Its separation mechanism is fundamentally different from chromatography, providing a valuable orthogonal technique to confirm purity results. For polar or charged indoleglyoxylates, CE can offer exceptional efficiency and resolution that is difficult to achieve with chromatography.[9]
Comparative Performance of Separation Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Primary Advantage | Universally accepted, robust | Speed, reduced organic solvent | High efficiency, low sample volume |
| Typical Run Time | 10-30 minutes | 2-10 minutes | 15-40 minutes |
| Solvent Consumption | High | Low (primarily CO₂)[5][7] | Very Low |
| Ideal Analytes | Broad applicability | Less polar to moderately polar | Polar and charged compounds[9] |
| Regulatory Standing | Gold Standard | Widely accepted in industry | Accepted, less common than HPLC |
Chapter 2: Orthogonal and Confirmatory Methods
While separation is key, spectroscopic techniques provide essential, complementary information for a complete purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantification without Separation
NMR spectroscopy offers a powerful method for determining enantiomeric excess (%ee) without physical separation.[10][11] This is achieved by using a Chiral Solvating Agent (CSA) .
Expertise & Causality: A CSA is an enantiomerically pure small molecule that forms fast-exchanging, non-covalent diastereomeric complexes with the analyte enantiomers in the NMR tube.[12] This transient complexation breaks the magnetic equivalence of the enantiomers, resulting in separate, resolvable peaks in the ¹H NMR spectrum for each enantiomer. The ratio of the integrals of these distinct peaks provides a direct and highly accurate measurement of the enantiomeric ratio. This method is invaluable as it does not require enantiomerically pure reference standards of the analyte and provides absolute quantification without the need for a calibration curve. However, its sensitivity is lower than chromatographic methods, making it less suitable for quantifying trace-level impurities (typically <1%).[12]
Mass Spectrometry (MS): Beyond Enantiomers
Standard mass spectrometry cannot differentiate between enantiomers as they have identical mass. However, its coupling with a separation technique (LC-MS or SFC-MS) is indispensable.
Trustworthiness: The primary role of MS in this context is twofold:
-
Peak Identity Confirmation: It provides the molecular weight of the eluting peak, confirming that the separated isomers correspond to the target compound and not an impurity.
-
Regioisomer Differentiation: Positional isomers of substituted indoleglyoxylates, which can be challenging to separate chromatographically, often yield distinct fragmentation patterns in tandem MS (MS/MS).[13][14] This allows for unambiguous identification even if the isomers co-elute.
Chapter 3: Field-Proven Protocols and Methodologies
A trustworthy method is a well-documented and reproducible one. The following protocols represent self-validating systems through the inclusion of rigorous system suitability tests.
Protocol 1: Chiral HPLC Method Development and Analysis
This protocol outlines a systematic approach to developing a robust chiral HPLC method for a novel substituted indoleglyoxylate.
Objective: To separate the enantiomers of a target analyte and demonstrate system suitability.
Methodology:
-
Column Screening:
-
Select a minimum of four polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID).
-
Prepare a 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., ethanol).
-
Screen each column using two standard mobile phase systems:
-
Normal Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Polar Organic: Acetonitrile / Methanol (50:50, v/v)
-
-
Identify the CSP and mobile phase system that provides the best initial separation (baseline resolution preferred).
-
-
Method Optimization:
-
Using the best condition from Step 1, systematically vary the mobile phase composition. For a normal-phase system, adjust the alcohol percentage (e.g., from 5% to 20%) to optimize resolution and retention time.
-
Consider adding an acidic or basic additive (0.1% trifluoroacetic acid or 0.1% diethylamine) if peak shape is poor. This is crucial for acidic or basic analytes.
-
Optimize column temperature (e.g., 25°C, 30°C, 35°C) to improve peak shape and resolution.
-
-
System Suitability Testing (SST):
-
Before running any samples, perform at least five replicate injections of the racemic standard.
-
Acceptance Criteria:
-
-
Analysis:
-
Once SST criteria are met, inject the test sample.
-
Calculate the purity by area percent normalization.
-
Protocol 2: Determination of Enantiomeric Excess (%ee) via ¹H NMR
Objective: To quantify the enantiomeric ratio of a chiral indoleglyoxylate using a chiral solvating agent.
Methodology:
-
Reagent Selection: Choose a suitable CSA. For indoleglyoxylates, (R)-(-)-1,1'-Bi-2-naphthol is often an effective choice.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the tube in incremental amounts (e.g., 0.25, 0.5, 1.0, 1.5 equivalents).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of CSA. Observe the spectra for splitting of a well-resolved, non-exchangeable proton signal (e.g., a methoxy singlet or an aromatic proton).
-
Continue adding CSA until maximum separation of the signals is observed with no further improvement.
-
-
Quantification:
-
Select the well-resolved pair of signals corresponding to the two enantiomers.
-
Carefully integrate both peaks (I₁ and I₂).
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
-
Chapter 4: The Pillar of Trustworthiness: Analytical Method Validation
A method is not truly reliable until it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose. For isomeric purity methods, this process is rigorously defined by regulatory bodies like the FDA and is harmonized under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[15][16][17]
Authoritative Grounding: The validation of a chiral purity method must demonstrate control over both the desired and undesired enantiomers.[18] The parameters evaluated are extensive and designed to create a self-validating system that ensures data integrity.
Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally measure the enantiomers in the presence of impurities, degradants, or matrix components. | The peak for each enantiomer should be pure and well-resolved (Rs > 2.0) from all other components.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) should be ≤ 10-20%.[18] |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking the desired enantiomer with known levels of the undesired one. | 90.0% to 110.0% recovery for the minor enantiomer at its specification limit.[15] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Measured by multiple analyses of a spiked sample. | RSD ≤ 10% for the minor enantiomer at its specification limit.[15] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 for a plot of peak area vs. concentration for the undesired enantiomer. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±2°C temperature). | System suitability criteria (e.g., resolution) must be met under all varied conditions. |
Conclusion
The comprehensive isomeric purity analysis of substituted indoleglyoxylates is not a task for a single technique but requires a carefully constructed, multi-faceted strategy. The journey begins with high-throughput screening, often leveraging the speed of SFC , before transitioning to the universally robust and accepted chiral HPLC for final method development. Capillary Electrophoresis stands as a powerful orthogonal tool for confirmation or for challenging separations.
These separation techniques are intelligently complemented by spectroscopic methods. NMR with chiral solvating agents provides an elegant and absolute method for quantifying enantiomeric excess, while LC-MS is non-negotiable for confirming the identity of all isomeric species, particularly positional isomers.
Ultimately, the trustworthiness of any data rests upon the bedrock of rigorous method validation according to global regulatory standards. By understanding the causality behind each experimental choice and building self-validating systems, scientists can navigate the complexities of isomeric purity analysis with confidence, ensuring the development of safer and more effective medicines.
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Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). ResearchGate. [Link]
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Strein, T. G., & Lunte, S. M. (2007). Enantioseparation and stacking of Cyanobenz[f]isoindole-amino acids by reverse polarity capillary electrophoresis and sulfated beta-cyclodextrin. Analytical Chemistry, 79(3), 1079–1086. [Link]
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Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. (2019). ResearchGate. [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018). PubMed. [Link]
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. [Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole: A Comparative Analysis
Introduction: The Enduring Legacy and Inherent Challenges of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure."[1][2] Its presence in essential natural products like the amino acid tryptophan, neurotransmitters like serotonin, and a multitude of FDA-approved drugs underscores its remarkable versatility and biological relevance.[3][4][5] The unique electronic and structural characteristics of the indole ring system allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a frequent starting point for drug discovery campaigns across therapeutic areas like oncology, neurology, and infectious diseases.[3][6][7]
However, the very properties that make indole so effective can also present significant challenges in drug development. These can include metabolic instability, particularly oxidative metabolism by cytochrome P450 enzymes, poor aqueous solubility, and undesirable off-target activities, which can compromise the pharmacokinetic and pharmacodynamic profile of a drug candidate.[8][9] To overcome these hurdles, medicinal chemists employ a powerful strategy known as bioisosteric replacement.[10] This involves substituting the indole core with a structurally similar but electronically distinct heterocyclic system—an isostere—with the goal of retaining or improving biological activity while optimizing drug-like properties.[9][11]
This guide provides a comparative analysis of the biological activities of several key indole isosteres: azaindoles , benzofurans , benzothiophenes , and thienopyrroles . We will delve into how these subtle structural modifications can lead to profound changes in target affinity, selectivity, and overall pharmacological profiles, supported by experimental data and detailed protocols for their evaluation.
The Structural and Physicochemical Rationale for Isosteric Replacement
The decision to replace an indole core is driven by the need to modulate specific physicochemical properties. Each isostere offers a unique combination of electronics, hydrogen bonding capability, and lipophilicity. The substitution of indole's carbon atoms with heteroatoms like nitrogen, oxygen, or sulfur fundamentally alters the molecule's electrostatic potential and metabolic fate.
-
Azaindoles : Replacing a CH group in the benzene portion of indole with a nitrogen atom creates an azaindole. The four isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties.[12] The introduction of the pyridine-like nitrogen atom serves as a hydrogen bond acceptor, which can forge new, beneficial interactions with a biological target.[8] This modification can also increase polarity and improve aqueous solubility, key factors for enhancing bioavailability.[12][13]
-
Benzofurans : Replacing the NH group of the pyrrole ring with an oxygen atom yields benzofuran. This is a significant change as it removes the hydrogen bond donating capability of the indole NH group.[14] This can be advantageous in cases where the NH is a site of unwanted metabolism or where its hydrogen-bonding interaction is detrimental to binding. Benzofuran is a common scaffold in many bioactive natural products.[15]
-
Benzothiophenes : The replacement of the indole NH with a sulfur atom results in benzothiophene. Sulfur is larger and more lipophilic than oxygen or nitrogen, which can influence binding pocket occupancy and overall compound lipophilicity.[16] Benzothiophene derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects.[16][17]
-
Thienopyrroles : Replacing the benzene ring of indole with a thiophene ring creates thienopyrrole. This isosteric replacement subtly alters the electronic character and aromaticity of the bicyclic system, which can have a dramatic impact on receptor selectivity.[18]
Comparative Analysis of Biological Activities
The true test of a bioisostere lies in its biological activity profile. The following sections compare how these structural changes translate into functional differences at various biological targets.
Azaindoles: Mastering the Kinase Hinge
The replacement of indole with 7-azaindole has become a highly successful strategy in the development of kinase inhibitors.[8] The rationale is elegantly simple: the nitrogen at the 7-position acts as a potent hydrogen bond acceptor, perfectly positioned to interact with the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction can significantly enhance binding affinity and selectivity.
A prime example is Vemurafenib , an FDA-approved BRAF kinase inhibitor. The 7-azaindole core was instrumental in achieving the high potency and favorable pharmacokinetic profile of this drug.[8] Beyond kinases, azaindole derivatives have shown broad anticancer activity by inhibiting microtubule polymerization, leading to cell cycle arrest and inducing apoptosis.[19] They are also recognized for their anti-angiogenic properties.[19]
Benzofurans and Thienopyrroles: Fine-Tuning Serotonin Receptor Selectivity
The serotonin (5-HT) receptor family is a critical target for drugs treating neurological and psychiatric disorders. Tryptamines, which feature an indole core, are well-known serotonin receptor ligands. Replacing their indole nucleus with benzofuran or thienopyrrole has revealed the remarkable sensitivity of 5-HT receptor subtypes to the electronic nature of the ligand.
-
Benzofurans : Studies comparing indole-based hallucinogens like 5-methoxy-N,N-dimethyltryptamine to their benzofuran analogs showed that the benzofurans had a slightly decreased affinity for the 5-HT2 receptor.[14] However, the affinity for the 5-HT1A receptor was less affected, decreasing by only 20-30%.[14] This demonstrates that the 5-HT1A receptor is more tolerant of the NH-to-O switch than the 5-HT2 receptor, offering a pathway to design ligands with altered selectivity profiles.[14]
-
Thienopyrroles : An even more dramatic shift in selectivity was observed with thienopyrrole isosteres of N,N-dimethyltryptamine (DMT). While the thienopyrrole analogs had lower affinity for 5-HT2 receptors compared to DMT, they showed a significantly greater affinity for the 5-HT1A receptor.[18] This switch effectively transforms the ligand's primary target, highlighting how a subtle change from a benzene to a thiophene ring can completely redirect biological activity.[18]
Benzothiophenes: A Scaffold for Novel Antimicrobials and Channel Modulators
Benzothiophenes have emerged as a versatile scaffold in diverse therapeutic areas. Their structural features have been exploited to develop novel hybrid molecules with potent antibacterial activity, particularly against resistant strains like MRSA.[17] In this context, benzothiophene-indole hybrids have been synthesized that target bacterial pyruvate kinase, demonstrating a promising strategy for developing new antimicrobial agents.[17][20]
Furthermore, both indole and benzothiophene derivatives have been identified as modulators of the epithelial sodium channel (ENaC), which is crucial for sodium homeostasis.[21] Screening of chemical libraries revealed that compounds with either of these scaffolds could activate the human β subunit of the ENaC, providing a structural basis for designing new modulators for diseases related to sodium imbalance.[21]
Quantitative Comparison of Biological Activity
To provide a clearer perspective, the table below summarizes representative data comparing the binding affinities of indole compounds and their isosteres at specific receptors.
| Parent Compound (Scaffold) | Isosteric Analog (Scaffold) | Target | Parent Ki (nM) | Analog Ki (nM) | Fold Change | Key Insight | Reference |
| N,N-dimethyltryptamine (Indole) | 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole (Thienopyrrole) | 5-HT1A Receptor | ~100 | ~10 | 10x ↑ | Thienopyrrole significantly increases affinity for 5-HT1A. | [18] |
| N,N-dimethyltryptamine (Indole) | 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole (Thienopyrrole) | 5-HT2A Receptor | ~50 | ~200 | 4x ↓ | Thienopyrrole decreases affinity for 5-HT2A. | [18] |
| 5-MeO-α-Me-tryptamine (Indole) | 3-(2-aminopropyl)-5-methoxybenzofuran (Benzofuran) | 5-HT2 Receptor | 1.8 | 5.3 | ~3x ↓ | Benzofuran slightly reduces affinity for 5-HT2. | [14] |
| 5-MeO-α-Me-tryptamine (Indole) | 3-(2-aminopropyl)-5-methoxybenzofuran (Benzofuran) | 5-HT1A Receptor | 20 | 25 | ~1.25x ↓ | Benzofuran has minimal impact on 5-HT1A affinity. | [14] |
Note: Ki values are approximate and derived from published data for illustrative purposes.
Experimental Protocols for Comparative Evaluation
Trustworthy comparative analysis relies on robust and reproducible experimental methods. The following protocols outline standard procedures for determining the receptor binding affinity and enzyme inhibitory activity of indole isosteres.
Protocol 1: Competitive Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., human 5-HT1A) by measuring their ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Test compounds (indole and isosteres) dissolved in DMSO.
-
Non-specific binding control (e.g., 10 µM Serotonin).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. Typically, 11 concentrations are used to generate a full competition curve. Add 25 µL of each concentration to the wells of the 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (excess unlabeled ligand).
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd (dissociation constant).
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Incubation: Add 100 µL of the diluted membranes to each well, followed by 75 µL of the diluted radioligand. The final reaction volume is 200 µL.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
Objective: To determine the inhibitory potency (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., BRAF V600E).
-
Kinase-specific peptide substrate.
-
ATP (at a concentration near the Km for the kinase).
-
Kinase reaction buffer.
-
Test compounds (indole and isosteres) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Plating: Perform serial dilutions of test compounds in kinase buffer and add to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the reaction buffer.
-
Add the kinase/substrate mix to each well.
-
Prepare an ATP solution and add it to the wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The enzyme will phosphorylate the substrate, converting ATP to ADP.
-
First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Second Detection Step (Luminescence Generation): Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will convert the ADP generated in the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data to the positive control ("no inhibitor") wells, which represent 100% kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The bioisosteric replacement of indole is a powerful and field-proven strategy in modern drug discovery.[8] As we have seen, substituting the indole core with scaffolds like azaindole, benzofuran, benzothiophene, or thienopyrrole can profoundly influence a molecule's biological activity. These modifications allow for the fine-tuning of target affinity, the dramatic alteration of receptor selectivity, and the enhancement of crucial pharmacokinetic properties such as solubility and metabolic stability.[8][12]
The choice of isostere is not arbitrary; it is a hypothesis-driven decision based on a deep understanding of the target's structure and the desired physicochemical properties of the final compound. The case studies of kinase inhibitors and serotonin receptor modulators clearly demonstrate that subtle electronic and structural changes can lead to significant gains in therapeutic potential.[8][18] As our understanding of target biology and structural chemistry deepens, the rational design and application of novel indole isosteres will undoubtedly continue to be a vital tool in the development of safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-indoleglyoxylate
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. Methyl 3-indoleglyoxylate is classified as a hazardous substance. Its primary risks are associated with irritation, and a conservative approach should be taken regarding its environmental impact.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Water Hazard Class | WGK 3 | Severely hazardous to water. | |
Based on this profile, this compound must be managed as a regulated hazardous waste from the moment of its generation[2][3]. It should never be disposed of down the sanitary sewer or in regular trash[4].
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks. The principle of causality here is direct: the identified hazards (skin, eye, and respiratory irritation) dictate the necessary barriers.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact[5].
-
Respiratory Protection: All handling and disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols[6]. For weighing or transferring solid material, a dust mask (e.g., N95 type) is recommended.
On-Site Waste Management and Segregation Protocol
Proper segregation at the point of generation—the Satellite Accumulation Area (SAA)—is the most critical step in a compliant waste management program[3][7]. This prevents dangerous reactions from incompatible chemicals and streamlines the final disposal process.
Step 1: Container Selection
The choice of container is foundational to safe storage.
-
The container must be in good condition, leak-proof, and compatible with the chemical waste[8].
-
For solid waste (e.g., contaminated filter paper, gloves, or the compound itself), use a sealable, sturdy plastic container or bag.
-
For liquid waste (e.g., solutions containing this compound or rinsate from cleaning), use a screw-cap plastic container[2]. Plastic is preferred over glass to minimize the risk of breakage[9].
Step 2: Waste Collection
-
Solid Waste: Place contaminated items and excess solid this compound directly into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour liquid waste into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not mix with other waste streams unless their compatibility has been confirmed[9]. This compound waste should be collected in a container designated for non-halogenated organic waste.
-
Empty Original Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as liquid hazardous waste[4][10]. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular waste[10].
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container[3].
-
The container must be clearly labeled with the words "Hazardous Waste" [7][9][11].
-
List all chemical constituents by their full name (e.g., "this compound," "Acetone"). Do not use abbreviations or chemical formulas[10].
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., irritant)[9].
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The labeled waste container must be stored in a designated SAA, which is at or near the point of generation[3][11]. Waste should not be moved from one lab to another for storage[2].
-
Keep the waste container securely closed at all times, except when adding waste[2][8]. This prevents the release of vapors and reduces the risk of spills.
-
The total amount of hazardous waste in an SAA is limited to 55 gallons[3]. Once this limit is reached, the waste must be moved from the laboratory within three calendar days[2].
Spill and Emergency Procedures
Preparedness for accidental releases is a non-negotiable component of laboratory safety.
-
Small Spills (<5 g solid or <50 mL liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Avoid raising dust if the spill is solid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spills (>5 g solid or >50 mL liquid):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[4].
-
Prevent the spill from spreading or entering drains if it is safe to do so.
-
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste management service. The laboratory's responsibility is to prepare the waste for pickup according to institutional and regulatory guidelines.
-
Request Pickup: Once your hazardous waste container is full, or before it has been stored for the maximum allowable time (often up to 12 months in an SAA, provided accumulation limits are not exceeded), submit a waste pickup request to your institution's EHS office[2][3].
-
Transfer to Central Accumulation Area (CAA): Trained EHS personnel will collect the waste from your SAA and move it to a CAA, a designated on-site storage area where waste is held before being picked up by a vendor[7].
-
Manifest and Transport: The waste is picked up from the CAA by a licensed transporter. A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, will be signed. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][11].
Disposal Decision Workflow
The following diagram illustrates the procedural logic for managing this compound waste from generation to final disposal.
Caption: Waste Management Workflow for this compound.
References
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Personal protective equipment for handling Methyl 3-indoleglyoxylate
A Researcher's Guide to Safely Handling Methyl 3-indoleglyoxylate
As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical information for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Risks
This compound (CAS No. 18372-22-0) is a combustible solid that presents several key hazards requiring stringent control measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1]
These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The "Warning" signal word associated with this compound underscores the need for careful handling.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of skin and eye irritation, and respiratory tract exposure.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1] Therefore, appropriate eye protection is mandatory.
-
Standard Operations: For routine tasks such as weighing small quantities or preparing solutions at the bench, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2]
-
High-Risk Operations: When there is an increased risk of splashing or dust generation (e.g., during bulk transfers or sonication), a face shield should be worn in addition to chemical safety goggles to protect the entire face.
Skin Protection
Gloves: To prevent skin irritation, chemically resistant gloves are essential.[1]
-
Glove Type: Nitrile gloves are the recommended choice for handling this compound in solid form and when dissolved in many common laboratory solvents.[3][4][5] Nitrile provides good resistance to weak acids, some organic solvents, and oils.[3][4]
-
Critical Glove Parameters: It is crucial to understand that no glove material offers universal protection. Three factors determine a glove's effectiveness:
-
Breakthrough Time: The time it takes for the chemical to penetrate the glove.[3][4] For incidental splash protection, a breakthrough time of more than 15 minutes is a reasonable benchmark.[6]
-
Permeation Rate: The rate at which the chemical passes through the glove on a molecular level after breakthrough.[3][4]
-
Degradation: The physical change in the glove material (e.g., swelling, cracking) upon chemical contact.[3][4]
-
-
Best Practices: Always inspect gloves for any signs of degradation before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[6] Do not reuse disposable gloves.
Lab Coat: A standard, buttoned lab coat should be worn to protect skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection
As a dust, this compound may cause respiratory irritation.[1]
-
For Weighing and Handling Solids: To prevent inhalation of the powder, a dust mask (such as a NIOSH-approved N95 respirator) is recommended, especially when handling larger quantities or when working outside of a certified chemical fume hood.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Whenever possible, handle the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[7]
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is a self-validating system for ensuring safety.
Step-by-Step Handling Protocol: Weighing and Solubilizing
-
Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[2]
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves. If not using a ventilated enclosure, a dust mask is also required.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to gently transfer the solid, minimizing the creation of airborne dust.
-
Dissolving: Add the solid to your chosen solvent in a suitable container within the fume hood. Cap the container securely before mixing or vortexing.
-
Cleanup: After use, decontaminate the spatula and weighing vessel. Clean the balance and surrounding surfaces to remove any residual powder.
-
Doff PPE: Remove gloves and any other disposable PPE, disposing of them in the appropriate waste stream. Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: Used gloves, dust masks, and other contaminated disposable materials should be placed in a designated solid chemical waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not dispose of them down the drain or in regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.
References
-
This compound | C11H9NO3 | CID 588944 . PubChem - National Institutes of Health. [Link]
-
Nitrile Gloves and Their Chemical Resistance . SOSCleanroom.com. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]
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Nitrile Gloves Chemical Resistance Guide . Bergamot. [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania EHRS. [Link]
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Chemical Resistance of Latex and Nitrile Gloves . USA Scientific, Inc. [Link]
-
Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 . PubChem - National Institutes of Health. [Link]
-
Indole (Kovacs') . Becton, Dickinson and Company. [Link]
-
Bacteria: The Indole Test . Carolina Biological Supply. [Link]
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Indole Test Reagents - Kovacs, DMACA, Spot test . Hardy Diagnostics. [Link]
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GHS Classification (Rev.11, 2025) Summary . PubChem - National Institutes of Health. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
